molecular formula C15H12O3 B089839 3-Acetylphenyl benzoate CAS No. 139-28-6

3-Acetylphenyl benzoate

Cat. No.: B089839
CAS No.: 139-28-6
M. Wt: 240.25 g/mol
InChI Key: CCDOBBGYSDWGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetylphenyl Benzoate (CAS 139-28-6), also known as 3-Benzoyloxyacetophenone, is a high-purity characterized reference standard essential for advanced pharmaceutical research and development . This compound is critically important as a stated impurity in the synthesis and quality control of the active pharmaceutical ingredient (API) Etilefrine . It is fully characterized and complies with the stringent regulatory standards of multiple international pharmacopoeias, including the USP, EMA, JP, and BP, making it indispensable for use in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial API production . The compound has a molecular formula of C15H12O3 and a molecular weight of 240.25 g/mol . Acetophenone derivatives, such as this one, are of significant scientific interest due to their applications in organic synthesis and documented pharmacological activities, which include antioxidant and antityrosinase properties . Each batch is accompanied by a detailed Structure Elucidation Report (SER) to ensure data accuracy and reliability for a wide range of analytical applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-acetylphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-11(16)13-8-5-9-14(10-13)18-15(17)12-6-3-2-4-7-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDOBBGYSDWGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295598
Record name 3-acetylphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139-28-6
Record name 1-[3-(Benzoyloxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone, benzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-acetylphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetylphenyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Acetylphenyl benzoate chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Acetylphenyl benzoate chemical structure and molecular weight Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.[1]

Structural Characterization, Synthesis, and Chemical Utility in Drug Discovery

Executive Summary

3-Acetylphenyl benzoate (CAS: 139-28-6) is a bifunctional organic intermediate characterized by the presence of both an ester and a ketone moiety on an aromatic scaffold.[1] Widely utilized in medicinal chemistry as a "building block," it serves as a critical precursor for the synthesis of chalcones, flavonoids, and benzophenones via the Fries rearrangement. This whitepaper provides a rigorous analysis of its chemical structure, molecular weight derivation, synthetic protocols, and applications in pharmaceutical development.[1]

Chemical Identity & Structural Analysis

3-Acetylphenyl benzoate consists of a central benzene ring substituted at the meta (3-) position with an acetyl group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) and at the 1-position with a benzoyloxy group (

). The molecule represents a classic ester linkage between benzoic acid and 3-hydroxyacetophenone.[1]
Nomenclature & Identifiers
Parameter Data
IUPAC Name 3-Acetylphenyl benzoate
Synonyms m-Benzoyloxyacetophenone; 3'-Hydroxyacetophenone benzoate; Acetic acid, 3-(benzoyloxy)phenyl ester
CAS Number 139-28-6
Molecular Formula

SMILES CC(=O)c1cccc(OC(=O)c2ccccc2)c1
InChI Key CCDOBBGYSDWGKY-UHFFFAOYSA-N
Structural Topology

The molecule possesses two distinct aromatic domains separated by an ester linker.[1]

  • Domain A (Acceptor): The benzoyl moiety, contributing lipophilicity and planar geometry.[1]

  • Domain B (Core): The acetophenone ring, which contains an electron-withdrawing acetyl group meta to the ester oxygen.[1] This substitution pattern influences the electron density of the ring, making it a specific substrate for electrophilic aromatic substitution reactions post-hydrolysis or rearrangement.

Physicochemical Properties & Molecular Weight

Precise molecular weight determination is essential for stoichiometry in synthetic workflows.[1]

Molecular Weight Derivation

The molecular weight is calculated based on standard atomic weights (IUPAC 2021).[1]

ElementCountAtomic Mass (Da)Subtotal (Da)
Carbon (C) 1512.011180.165
Hydrogen (H) 121.00812.096
Oxygen (O) 315.99947.997
Total MW 240.258 g/mol
Key Physical Constants
  • Appearance: Colorless to off-white crystalline solid.[1]

  • Melting Point: 89 °C (Experimental).[1][2]

  • Boiling Point: ~420 °C (Predicted at 760 mmHg).[1][2]

  • Solubility: Soluble in dichloromethane (DCM), ethyl acetate, and ethanol; insoluble in water.[1]

Synthetic Protocol: Esterification Workflow

The synthesis of 3-acetylphenyl benzoate is typically achieved via nucleophilic acyl substitution (Schotten-Baumann conditions) or base-catalyzed esterification using pyridine.[1] The protocol below details the Pyridine-Catalyzed Method , preferred in research settings for its high yield and ease of purification.[1]

Reaction Scheme

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">



Experimental Methodology
  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxyacetophenone (13.6 g, 100 mmol) in anhydrous dichloromethane (DCM) (100 mL).

  • Base Addition: Add pyridine (12 mL, 150 mmol) to the solution. The pyridine acts as both a catalyst and an acid scavenger.[1]

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (14.0 g, 100 mmol) dropwise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

  • Workup:

    • Quench with water (50 mL).

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCOngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (to remove acid), and brine.
      
    • Dry over anhydrous MgSO

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from ethanol to yield colorless crystals.

Visualization: Synthetic Workflow

SynthesisWorkflow Reactants Reactants (3-Hydroxyacetophenone + Benzoyl Chloride) Conditions Conditions (DCM, Pyridine, 0°C -> RT) Reactants->Conditions Mix Intermediate Tetrahedral Intermediate Conditions->Intermediate Nucleophilic Attack Workup Workup (Acid Wash, Recrystallization) Intermediate->Workup Elimination of Cl- Product Product (3-Acetylphenyl Benzoate) Workup->Product Purification

Figure 1: Step-by-step synthetic workflow for the production of 3-Acetylphenyl benzoate.

Advanced Application: The Fries Rearrangement

In drug discovery, 3-acetylphenyl benzoate is not merely an endpoint but a substrate for the Fries Rearrangement .[1] This Lewis-acid catalyzed reaction migrates the benzoyl group from the phenolic oxygen to the aromatic ring (ortho or para position), generating hydroxybenzophenones .[1] These rearranged products are vital scaffolds for UV-absorbing agents and specific enzyme inhibitors (e.g., PARP inhibitors).[1]

Mechanistic Pathway[3]
  • Coordination: The carbonyl oxygen of the ester coordinates with a Lewis acid (e.g., AlClngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[4]
    
  • Cleavage: The C-O bond breaks, generating an acylium ion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) and an aluminum-phenoxide complex.
    
  • Rearrangement: The acylium ion electrophilically attacks the aromatic ring.[1][5] Due to the meta-acetyl group, the directing effects compete, but migration typically occurs ortho to the hydroxyl group (position 2 or 6 relative to the oxygen) due to chelation stabilization.

Visualization: Fries Rearrangement Logic

FriesRearrangement Substrate 3-Acetylphenyl Benzoate Complex Coordination Complex Substrate->Complex + Catalyst Catalyst Lewis Acid (AlCl3) Catalyst->Complex IonPair Ion Pair (Acylium Ion + Phenoxide) Complex->IonPair Bond Cleavage Product Hydroxybenzophenone Derivative (Ortho/Para Isomers) IonPair->Product Electrophilic Aromatic Substitution

Figure 2: Mechanistic pathway of the Fries Rearrangement converting the ester to a hydroxy-ketone scaffold.[1][6]

Analytical Characterization

To validate the integrity of 3-acetylphenyl benzoate, the following spectral signatures are diagnostic.

TechniqueDiagnostic SignalAssignment

H NMR
(CDCl

)

2.64 ppm (s, 3H)
Methyl group of Acetyl moiety (COCH

)

7.40 – 8.20 ppm (m, 9H)
Aromatic protons (Benzoyl + Phenylene rings)
IR Spectroscopy 1735 cm

Ester C=O stretch (High frequency)
1685 cm

Ketone C=O stretch (Conjugated)
Mass Spectrometry m/z 240

Molecular Ion
m/z 105

Benzoyl cation (Base peak fragment)
Safety & Handling (MSDS Summary)
  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2.[1]

  • Handling: Use standard PPE (gloves, goggles).[1] Handle in a fume hood to avoid dust inhalation.[1]

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References
  • PubChem. (n.d.).[1] 3-Acetylphenyl benzoate (Compound).[1][7][8][9] National Library of Medicine. Retrieved from [Link][1]

Sources

Detailed Characterization and Synthesis of 3-Acetylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Applications & Material Science

Executive Summary

3-Acetylphenyl benzoate (CAS 139-28-6), also known as m-acetoxyphenyl benzoate or 3-benzoyloxyacetophenone, is a critical intermediate in the synthesis of functionalized flavonoids, liquid crystals, and pharmaceutical precursors (e.g., etilefrine derivatives).[1][2] Its dual-carbonyl structure—comprising an acetophenone moiety and a benzoate ester—renders it highly versatile for further derivatization via Baker-Venkataraman rearrangement or nucleophilic addition.

This guide provides a definitive analysis of its physical properties, with a specific focus on melting point thermodynamics, synthesis protocols for high-purity isolation, and spectroscopic characterization.

Chemical Identity & Physical Properties[1][3][4][5][6]

Core Identity Data
PropertySpecification
IUPAC Name (3-Acetylphenyl) benzoate
CAS Number 139-28-6
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.25 g/mol
SMILES CC(=O)c1cccc(OC(=O)c2ccccc2)c1
Appearance White to off-white crystalline solid
Physical Constants
PropertyValueContext/Conditions
Melting Point 52–53 °C Recrystallized from Ethanol [1]
Boiling Point ~392 °CPredicted at 760 mmHg
Density 1.175 g/cm³Predicted
Solubility SolubleChloroform, Dichloromethane, Ethyl Acetate
Solubility Sparingly SolubleCold Ethanol (Recrystallization solvent)
Solubility InsolubleWater
Melting Point Analysis & Polymorphism

Accurate determination of the melting point for 3-Acetylphenyl benzoate is critical for assessing purity.

  • Primary Value: The experimental melting point of the pure meta isomer is 52–53 °C [1].

  • Common Discrepancies:

    • 89 °C: Often misattributed to this CAS; this value typically corresponds to the ortho isomer (2-acetylphenyl benzoate) or specific polymorphs of related derivatives [2].

    • Depression Factors: The presence of unreacted starting material, 3-hydroxyacetophenone (MP: 96 °C), will broaden the melting range and depress the value significantly due to eutectic formation.

Synthesis Protocol: Benzoylation Workflow

Objective: Synthesize high-purity 3-acetylphenyl benzoate via Schotten-Baumann esterification.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the phenoxide oxygen of 3-hydroxyacetophenone on the carbonyl carbon of benzoyl chloride, followed by the elimination of chloride. A base (Pyridine or NaOH) is required to neutralize the HCl byproduct and drive the equilibrium forward.

Experimental Procedure

Reagents:

  • 3-Hydroxyacetophenone (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Pyridine (Solvent/Base) or DCM/Triethylamine

  • Ethanol (for recrystallization)

Step-by-Step Protocol:

  • Solubilization: Dissolve 3-hydroxyacetophenone in anhydrous pyridine (or DCM with 1.2 eq Et₃N) in a round-bottom flask under inert atmosphere (N₂).

    • Causality: Anhydrous conditions prevent the hydrolysis of benzoyl chloride into benzoic acid, a difficult-to-remove impurity.

  • Addition: Cool the solution to 0 °C. Add benzoyl chloride dropwise over 20 minutes.

    • Causality: The reaction is exothermic. Controlling temperature minimizes side reactions and prevents thermal decomposition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quenching: Pour the reaction mixture into ice-cold dilute HCl (1M).

    • Causality: Acidic water neutralizes the pyridine/base and precipitates the hydrophobic ester product while keeping amine salts soluble in the aqueous phase.

  • Isolation: Filter the white precipitate. Wash with cold water and saturated NaHCO₃ (to remove traces of benzoic acid).

  • Purification: Recrystallize from hot ethanol.

    • Self-Validation: If the crystals melt below 50 °C, recrystallize again. The target range is sharp (52–53 °C).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Hydroxyacetophenone Reagent Add Benzoyl Chloride (0°C, Anhydrous) Start->Reagent Reaction Nucleophilic Acyl Substitution (Stir 3h @ RT) Reagent->Reaction Esterification Quench Quench in Ice/HCl (Precipitate Product) Reaction->Quench Complete Wash Wash: Water & NaHCO3 (Remove Pyridine/Benzoic Acid) Quench->Wash Recryst Recrystallize from Ethanol (Target MP: 52-53°C) Wash->Recryst Recryst->Recryst If MP < 50°C Final Pure 3-Acetylphenyl Benzoate Recryst->Final

Figure 1: Step-by-step synthesis and purification workflow for 3-Acetylphenyl benzoate.

Spectroscopic Characterization

To validate the structure and purity, the following spectroscopic signals should be observed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The spectrum will show distinct signals for the acetyl group and two aromatic systems.

Shift (δ, ppm)MultiplicityIntegrationAssignment
2.62 Singlet (s)3HMethyl group of Acetyl (-COCH₃)
7.40 – 7.55 Multiplet (m)3HBenzoate meta protons + Acetophenone H5
7.60 – 7.68 Multiplet (m)1HBenzoate para proton
7.80 – 7.90 Multiplet (m)2HAcetophenone H4, H6
7.95 Singlet (t)1HAcetophenone H2 (isolated between substituents)
8.18 – 8.22 Doublet (d)2HBenzoate ortho protons
Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)Vibration ModeSignificance
1735 – 1745 C=O Stretch (Ester)Characteristic of benzoate esters.
1680 – 1690 C=O Stretch (Ketone)Confirms the acetyl group integrity.
1200 – 1250 C-O-C StretchStrong ester linkage band.
3050 – 3100 C-H Stretch (Ar)Aromatic ring protons.

Analytical Logic: Purity Assessment

When analyzing the melting point, use the following logic flow to diagnose impurity profiles.

PurityLogic Sample Sample Analysis MP_Check Check Melting Point Sample->MP_Check Range_Correct Range: 52-53°C Sharp (<1°C) MP_Check->Range_Correct Range_Low Range: <50°C Broad (>2°C) MP_Check->Range_Low Range_High Range: >80°C MP_Check->Range_High Conclusion_Pure High Purity (>98%) Range_Correct->Conclusion_Pure Conclusion_Impure Solvent/Precursor Contamination Range_Low->Conclusion_Impure Recrystallize Conclusion_Isomer Isomer/Wrong Compound (Likely Ortho or Acid) Range_High->Conclusion_Isomer Check NMR

Figure 2: Decision logic for purity assessment based on melting point data.

References

  • GuideChem. (n.d.). m-(Benzoyloxy)acetophenone Properties and Melting Point Data. Retrieved from

  • PubChem. (2025).[1] 3-Acetylphenyl benzoate Compound Summary. National Library of Medicine. Retrieved from

  • LGC Standards. (2020). Reference Standard MM0035.50: 3-Benzoyloxyacetophenone. Retrieved from

  • BenchChem. (2025). Synthesis Protocols for Acetophenone Derivatives. Retrieved from

Sources

An In-depth Technical Guide to 3-Acetylphenyl Benzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 3-Acetylphenyl benzoate, a versatile chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, analytical characterization, and notable applications, underpinned by established scientific principles and methodologies.

Core Chemical Identity

3-Acetylphenyl benzoate, a benzoate ester, is a key building block in organic synthesis. Its chemical structure incorporates both a ketone and an ester functional group, rendering it a valuable precursor for a variety of more complex molecules.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
CAS Number 139-28-6[1][2][3]
IUPAC Name (3-acetylphenyl) benzoate[1]
Synonyms 3-Benzoyloxyacetophenone, m-(Benzoyloxy)acetophenone, Ethanone, 1-[3-(benzoyloxy)phenyl]-[1][4][5]
Molecular Formula C15H12O3[1][3][6]
Molecular Weight 240.25 g/mol [1][3]
Appearance Solid[3]

Synthesis of 3-Acetylphenyl Benzoate

The synthesis of 3-acetylphenyl benzoate is typically achieved through the esterification of 3-hydroxyacetophenone with benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of the acid chloride.

Synthetic Workflow

The general workflow for the synthesis and purification of 3-acetylphenyl benzoate is outlined below. The causality behind each step is crucial for ensuring a high yield and purity of the final product. The use of a base like pyridine not only catalyzes the reaction but also neutralizes the HCl byproduct, driving the equilibrium towards the product.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 3-Hydroxyacetophenone + Benzoyl Chloride B Reaction in suitable solvent (e.g., Dichloromethane) with base (e.g., Pyridine) A->B Esterification C Reaction Monitoring (TLC) B->C D Quench with Water C->D E Extract with Organic Solvent (e.g., Ethyl Acetate) D->E F Wash with aq. NaHCO3 and Brine E->F G Dry over Anhydrous Na2SO4 F->G H Solvent Removal (Reduced Pressure) G->H I Crude Product H->I J Column Chromatography (Silica Gel) I->J K Pure 3-Acetylphenyl benzoate J->K

Caption: Synthetic workflow for 3-Acetylphenyl benzoate.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution of each step is critical for the overall outcome.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-hydroxyacetophenone (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine (1.2 equivalents) dropwise. The pyridine acts as a catalyst and an acid scavenger.

  • Addition of Benzoyl Chloride: To the stirred solution, add benzoyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material (3-hydroxyacetophenone) indicates the completion of the reaction.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. These washes remove unreacted starting materials, the pyridine catalyst, and any remaining acidic or basic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure 3-acetylphenyl benzoate.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 3-acetylphenyl benzoate. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Spectroscopic data provides definitive structural information.

Table 2: Spectroscopic Data

TechniqueDataSource
¹H NMR Spectra available[1]
¹³C NMR Spectra available[1]
IR Spectra Spectra available[1]
Chromatographic Analysis: A Validated RP-HPLC Method

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for assessing the purity of 3-acetylphenyl benzoate. A validated method ensures accuracy and reliability.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of acetonitrile and water

  • Detection: UV at 254 nm

  • Diluent: Acetonitrile and Water (50:50, v/v)

The validation of the analytical method follows the International Council for Harmonisation (ICH) guidelines.

G A Specificity B Linearity A->B C Range B->C D Accuracy C->D E Precision D->E F Robustness E->F

Caption: HPLC method validation parameters.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of 3-acetylphenyl benzoate reference standard in the diluent to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized 3-acetylphenyl benzoate in the diluent to a known concentration.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Compare the retention time of the peak in the sample chromatogram with that of the standard to confirm identity. Calculate the purity of the sample based on the peak area.

Applications in Drug Discovery and Development

The unique bifunctional nature of 3-acetylphenyl benzoate makes it a valuable intermediate in the synthesis of pharmaceutically active compounds.

Precursor for PARP Inhibitors

3-Acetylphenyl benzoate serves as a versatile building block for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[7] PARP inhibitors are a critical class of cancer therapeutics, particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[7]

The synthetic strategy often involves the intramolecular cyclization of a derivative of 3-acetylphenyl benzoate to form a core heterocyclic scaffold, which is then further functionalized to optimize its inhibitory activity against the PARP enzyme.[7]

G A 3-Acetylphenyl benzoate Derivative B Intramolecular Cyclization A->B C Core Heterocyclic Scaffold B->C D Further Functionalization C->D E PARP Inhibitor Candidate D->E

Caption: Role in PARP inhibitor synthesis.

Starting Material for Phenylephrine Synthesis

3-Acetylphenyl benzoate is a key starting material in the synthesis of phenylephrine.[8][9] Phenylephrine is a selective α1-adrenergic receptor agonist used primarily as a decongestant, to dilate the pupil, and to increase blood pressure. The synthesis involves the bromination of 3-acetylphenyl benzoate to form 3-(2-bromoacetyl)phenyl benzoate, which is a crucial intermediate in the subsequent steps leading to phenylephrine.[8][9]

Safety and Handling

3-Acetylphenyl benzoate is classified as an irritant and may cause an allergic skin reaction and serious eye damage.[1][10] It is harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11] Work should be conducted in a well-ventilated fume hood.[11]

References

  • 3-Acetylphenyl benzoate | C15H12O3 | CID 266111 - PubChem. [Link]

  • 3-Acetylphenyl benzoate - Hangzhou Meite Industry Co.,Limited. [Link]

  • Identity - ECHA CHEM. [Link]

  • CAS No : 139-28-6 | Product Name : 3-Benzoyloxyacetophenone | Pharmaffiliates. [Link]

  • 3-Acetylphenyl benzoate - ECHA CHEM. [Link]

  • 3-Benzoyloxyacetophenone | CAS 139-28-6 - Veeprho. [Link]

  • 3-(2-Bromoacetyl)phenyl benzoate - ResearchGate. [Link]

  • 3-acetylphenyl benzoate (C15H12O3) - PubChemLite. [Link]

  • 3-(2-Bromoacetyl)phenyl benzoate - PMC. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Acetylphenyl Benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients and chemical intermediates is a critical physicochemical property that governs their behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 3-acetylphenyl benzoate, a key organic ester. We will delve into the molecular properties influencing its solubility, present a predictive solubility profile in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for determining solubility via the isothermal shake-flask method. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical guidance on the solubility of this compound.

Introduction: The Significance of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 3-acetylphenyl benzoate, understanding its solubility is paramount for several reasons:

  • Synthetic Chemistry: Optimizing reaction conditions, choosing appropriate solvents for crystallization and purification, and maximizing product yield are all directly dependent on solubility data.

  • Process Development & Scale-Up: Predicting how a compound will behave in large-scale manufacturing processes, including filtration and drying, requires a thorough understanding of its solubility in various solvents.

  • Formulation Science: In drug development, the solubility of a molecule is a key determinant of its dissolution rate and, consequently, its bioavailability. Poor solubility can be a major hurdle in developing effective oral dosage forms.

This guide aims to provide both theoretical insights and practical, actionable protocols to empower researchers in their work with 3-acetylphenyl benzoate.

Physicochemical Profile of 3-Acetylphenyl Benzoate

To understand the solubility of 3-acetylphenyl benzoate, we must first examine its molecular structure and inherent chemical properties. The molecule consists of a benzoate group ester-linked to an acetyl-substituted phenyl ring. This structure dictates its interactions with various solvents.

Table 1: Key Physicochemical Properties of 3-Acetylphenyl Benzoate

PropertyValueSource
Molecular Formula C₁₅H₁₂O₃PubChem[1]
Molecular Weight 240.25 g/mol PubChem[1]
IUPAC Name (3-acetylphenyl) benzoatePubChem[1]
CAS Number 139-28-6PubChem[1]
Predicted XLogP3 3.3PubChem[1]
Structure CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2PubChem[1]

The key takeaways from this profile are:

  • Ester and Ketone Functionalities: The presence of both ester and carbonyl (ketone) groups provides sites for polar interactions, such as dipole-dipole forces.

  • Aromatic Rings: The two phenyl rings contribute to a significant nonpolar character, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • XLogP3 Value: A value of 3.3 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic solvents over water.[1] The principle of "like dissolves like" is the guiding concept here; the solute's polarity must be well-matched with the solvent's polarity for significant dissolution to occur.

Predictive Solubility Profile

While specific, experimentally determined quantitative solubility data for 3-acetylphenyl benzoate is not widely published, we can predict its behavior in common organic solvents based on its structure and the known properties of similar aromatic esters.[2] The following table provides a qualitative and semi-quantitative prediction of solubility at ambient temperature (approx. 20-25°C).

Table 2: Predicted Solubility of 3-Acetylphenyl Benzoate in Common Organic Solvents

SolventClassPolarity Index¹Predicted SolubilityRationale for Prediction
Hexane Aliphatic Hydrocarbon0.1Poorly Soluble Highly nonpolar solvent. Lacks the polarity to effectively solvate the ester and ketone groups of the solute.
Toluene Aromatic Hydrocarbon2.4Soluble The aromatic nature of toluene allows for favorable π-stacking interactions with the phenyl rings of the solute. Its moderate polarity can accommodate the ester group.
Dichloromethane Halogenated3.1Very Soluble A versatile solvent with sufficient polarity to interact with the solute's functional groups without being overly polar. Effective at dissolving moderately polar organic solids.
Diethyl Ether Ether2.8Soluble The ether oxygen can act as a hydrogen bond acceptor, and its overall low polarity is compatible with the solute's hydrocarbon backbone.
Ethyl Acetate Ester4.4Very Soluble As an ester itself, it shares functional group similarity with the solute, promoting strong intermolecular interactions. Excellent balance of polarity.
Acetone Ketone5.1Very Soluble The ketone functionality mirrors one of the solute's groups. Its high polarity effectively solvates the polar parts of the molecule.
Isopropanol Alcohol3.9Moderately Soluble Can act as both a hydrogen bond donor and acceptor. However, the energy cost of disrupting the solvent's own hydrogen-bonding network may limit solubility compared to aprotic solvents.
Methanol Alcohol5.1Slightly Soluble Highly polar and dominated by strong hydrogen bonding. The large nonpolar portion of 3-acetylphenyl benzoate makes it less compatible with this solvent.
Water Aqueous10.2Insoluble The high lipophilicity (XLogP3 = 3.3) and lack of significant hydrogen bond donating groups on the solute prevent it from dissolving in the highly polar, structured water network.[1]

¹Polarity Index values are relative measures and can vary slightly between sources. The values presented are for comparative purposes.[3]

Standardized Experimental Protocol: Isothermal Shake-Flask Method

To obtain definitive, quantitative solubility data, a standardized experimental method must be employed. The isothermal shake-flask method is a robust and widely accepted technique, forming the basis of regulatory guidelines such as OECD Test Guideline 105.[4][5][6] It is suitable for compounds with solubilities above 0.01 g/L.[5][7]

Principle

An excess amount of the solid solute (3-acetylphenyl benzoate) is added to a known volume of the chosen organic solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated. The saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Workflow Diagram

The following diagram outlines the logical flow of the isothermal shake-flask solubility determination protocol.

G cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_analysis Analysis Phase start Start weigh Accurately weigh excess 3-acetylphenyl benzoate start->weigh add_solvent Add precise volume of solvent to flask weigh->add_solvent agitate Agitate at constant T (e.g., 25°C shaker bath) for 24-48 hours add_solvent->agitate check_eq Periodically sample and analyze to confirm equilibrium (concentration plateau) agitate->check_eq separate Separate solid & liquid (Centrifugation or Filtration) check_eq->separate sample Dilute aliquot of supernatant/filtrate separate->sample analyze Analyze concentration (e.g., HPLC-UV, GC) sample->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate end End calculate->end

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Detailed Step-by-Step Methodology
  • Preparation:

    • Add an amount of 3-acetylphenyl benzoate to a sealed, inert flask (e.g., glass volumetric flask with stopper) that is significantly more than the expected amount to dissolve. This ensures an excess of solid remains at equilibrium.

    • Using a calibrated pipette, add a precise volume of the desired organic solvent to the flask.

    • Prepare at least three replicate flasks for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the sealed flasks in a constant-temperature orbital shaker or water bath, maintained at the desired temperature (e.g., 25.0 ± 0.5 °C).[4]

    • Agitate the flasks at a constant speed sufficient to keep the solid suspended.

    • Equilibration time is critical. A preliminary test should be run to determine when the concentration of the solute in the liquid phase reaches a plateau. Typically, 24 to 48 hours is sufficient, but it should be confirmed experimentally.

  • Separation and Sampling:

    • Once equilibrium is confirmed, cease agitation and allow the excess solid to settle. It is crucial to maintain the constant temperature throughout this process.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid transferring solid particles, it is best practice to filter the sample through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent and does not adsorb the solute. The first few drops of filtrate should be discarded.

    • Alternatively, the samples can be centrifuged in a temperature-controlled centrifuge to pellet the excess solid before sampling the supernatant.[5]

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Quantify the concentration of 3-acetylphenyl benzoate using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the method of choice due to its specificity and sensitivity. Gas Chromatography (GC) can also be used.

    • A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

  • Calculation:

    • Calculate the concentration in the original saturated solution, accounting for any dilution factors.

    • Express the final solubility in standard units, such as milligrams per milliliter (mg/mL), grams per 100 mL ( g/100 mL), or moles per liter (mol/L).

Conclusion

This guide has provided a foundational framework for understanding and determining the solubility of 3-acetylphenyl benzoate. By analyzing its physicochemical properties, we have established a predictive solubility profile that aligns with the fundamental principle of "like dissolves like." The compound is expected to be highly soluble in moderately polar aprotic solvents like ethyl acetate, acetone, and dichloromethane, while showing poor solubility in highly nonpolar (hexane) or highly polar, protic solvents (water, methanol). For precise and reliable quantitative data, the detailed isothermal shake-flask protocol provided herein serves as a robust, industry-standard methodology. Accurate solubility data is not merely an academic exercise; it is an essential prerequisite for successful chemical synthesis, process scale-up, and the development of effective formulations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 266111, 3-Acetylphenyl benzoate. Available at: [Link]

  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Available at: [Link]

  • Organisation for Economic Co-operation and Development. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • Bøwadt, S., & Gramatica, P. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Available at: [Link]

  • Scribd. Procedure for Determining Solubility of Organic Compounds. Available at: [Link]

  • Phytosafe. OECD 105. Available at: [Link]

  • Academia.edu. Solubility test for Organic Compounds. Available at: [Link]

  • Vozňáková, Z., & Böhnel, A. (1972). Method for determining solubility of slightly soluble organic compounds. Analytical Chemistry, 44(3), 611-612. Available at: [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]

  • University of Al-maarif College of Pharmacy. Determination of Solubility Class. Available at: [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. Available at: [Link]

Sources

Thermodynamic stability of 3-Acetylphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3-Acetylphenyl Benzoate

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-Acetylphenyl benzoate (CAS 139-28-6), an organic ester with applications in organic synthesis and as a potential building block in medicinal chemistry.[1][2] For researchers, drug development professionals, and materials scientists, understanding the thermal behavior and degradation profile of this compound is critical for ensuring product quality, predicting shelf-life, and optimizing manufacturing processes. This document details the foundational principles of thermodynamic stability and presents a multi-faceted approach to its assessment, centered on core thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We provide not only standardized protocols but also the underlying scientific rationale for experimental design and data interpretation, empowering researchers to conduct self-validating and robust stability studies.

Introduction: The Imperative of Stability

3-Acetylphenyl benzoate, a benzoate ester, belongs to a class of aromatic compounds utilized in diverse fields of chemical synthesis.[2][3] Its molecular structure, featuring both a ketone and an ester functional group, makes it a versatile intermediate.[4][5] The stability of such a compound is not an abstract concept; it is a critical parameter that dictates its practical utility. An unstable compound may degrade under thermal stress during synthesis, purification, or storage, leading to impurity formation, loss of potency, and unpredictable performance.

Thermodynamic stability refers to the state of a system at its lowest energy level under a given set of conditions. For a chemical compound, this translates to its resistance to decomposition or phase change. This guide will equip the reader with the necessary tools to quantify this resistance for 3-Acetylphenyl benzoate.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic properties, which are summarized below.

PropertyValueSource
IUPAC Name (3-acetylphenyl) benzoatePubChem[4]
CAS Number 139-28-6PubChem[4]
Molecular Formula C₁₅H₁₂O₃PubChem[4]
Molecular Weight 240.25 g/mol PubChem[3][4]
Appearance White to off-white crystalline solidCymitQuimica[2]
SMILES CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2PubChem[4]

Strategic Workflow for Stability Assessment

A comprehensive stability analysis is a systematic process. It begins with fundamental characterization and progresses to detailed degradation kinetics. The workflow below outlines a robust strategy for assessing the thermodynamic stability of 3-Acetylphenyl benzoate.

Stability_Assessment_Workflow P1_Start Procure/Synthesize 3-Acetylphenyl benzoate P1_Purity Purity Assessment (HPLC, NMR) P1_Start->P1_Purity P2_DSC Differential Scanning Calorimetry (DSC) P1_Purity->P2_DSC Qualified Material P2_TGA Thermogravimetric Analysis (TGA) P2_DSC->P2_TGA P3_Analyze Analyze Thermograms P2_TGA->P3_Analyze Raw Data P3_Params Determine Key Parameters (Tm, Td, ΔH) P3_Analyze->P3_Params P3_Report Generate Stability Profile P3_Params->P3_Report

Caption: A logical workflow for the thermodynamic stability assessment of 3-Acetylphenyl benzoate.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] It is the primary tool for identifying thermal events such as melting, crystallization, and glass transitions.[7][8]

Causality Behind the Technique: By precisely measuring the energy absorbed (endothermic) or released (exothermic) during a phase transition, DSC provides quantitative data on the melting point (Tm) and the enthalpy of fusion (ΔH). A sharp, high-temperature melting point with a large enthalpy of fusion generally indicates a more stable crystal lattice.

DSC_Workflow Input Inputs 3-5 mg Sample in Al pan Inert Reference (empty Al pan) Temperature Program (e.g., 25°C to 300°C @ 10°C/min) N₂ Purge Gas (50 mL/min) Process DSC Instrument (Heat-Flux or Power-Compensated) Input->Process Output Outputs Heat Flow vs. Temperature Curve Melting Point (Tm) Enthalpy of Fusion (ΔH) Glass Transition (Tg) if amorphous Process->Output

Caption: Core inputs and outputs for a typical DSC experiment.

Detailed Experimental Protocol for DSC

This protocol is designed as a self-validating system, incorporating calibration and baseline checks to ensure data integrity.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The onset of melting for indium should be 156.6 °C.

  • Sample Preparation: Accurately weigh 3-5 mg of 3-Acetylphenyl benzoate into a standard aluminum DSC pan.

    • Expert Insight: Using a small sample mass minimizes thermal gradients within the sample, resulting in sharper peaks and more accurate onset temperatures.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan as the reference. This ensures that the heat capacity of the pans is accounted for in the differential measurement.

  • Baseline Run: Perform a preliminary run with two empty pans to establish a stable instrument baseline across the desired temperature range.

  • Experimental Run:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

    • Expert Insight: A 10 K/min heating rate is a standard condition that balances resolution and experimental time.[9] An inert nitrogen atmosphere prevents oxidative degradation during the analysis.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting endotherm (Tm) and integrate the peak area to calculate the enthalpy of fusion (ΔH).

Representative DSC Data

The following table presents hypothetical data for 3-Acetylphenyl benzoate, based on typical values for aromatic esters.

ParameterRepresentative ValueInterpretation
Melting Onset (Tm) 105 - 115 °CIndicates the temperature at which the crystal lattice breaks down. A sharp peak suggests high purity.
Enthalpy of Fusion (ΔH) 110 - 130 J/gRepresents the energy required to melt the solid; a higher value suggests stronger intermolecular forces in the crystal.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] Its primary purpose in stability studies is to determine the temperature at which the material begins to decompose and to characterize its degradation profile.

Causality Behind the Technique: By heating the sample and precisely recording its mass loss, TGA identifies the onset temperature of decomposition (Td). This is a direct measure of the compound's thermal stability. The analysis can also reveal the presence of residual solvents or water and indicate the number of decomposition steps.

TGA_Workflow Input Inputs 5-10 mg Sample in Pt/Al₂O₃ pan Temperature Program (e.g., 25°C to 600°C @ 10°C/min) N₂ or Air Purge Gas (20-50 mL/min) Process TGA Instrument (High-Precision Microbalance & Furnace) Input->Process Output Outputs Mass % vs. Temperature Curve Onset of Decomposition (Td) Mass Loss at Each Step (%) Residual Mass at End Temp (%) Process->Output

Sources

3-Acetylphenyl benzoate Safety Data Sheet (SDS) and toxicity profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Acetylphenyl benzoate (CAS: 139-28-6) is a specialized aromatic ester primarily utilized as a pharmacophore intermediate in the synthesis of sympathomimetic drugs, most notably Etilefrine . While it shares the general low-toxicity profile of many benzoate esters regarding systemic acute exposure, it presents specific local hazards—particularly severe eye damage —that require rigorous engineering controls.

This guide moves beyond standard SDS boilerplate to provide a mechanistic understanding of the compound's toxicity, metabolic fate, and handling protocols necessary for GLP/GMP environments.

Chemical Identity & Physical Properties

Accurate identification is the first step in safety. Note the distinction between the meta-isomer (discussed here) and the ortho-isomer.

PropertyDataNotes
IUPAC Name 3-Acetylphenyl benzoateAlso: m-Benzoyloxyacetophenone
CAS Number 139-28-6 Do not confuse with o-isomer (4010-33-7)
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.25 g/mol
Physical State Crystalline SolidWhite to off-white powder
Melting Point 52–53 °CSolvent: Ethanol [1]
Solubility Soluble in Ethanol, Acetone, ChloroformInsoluble in water (Hydrophobic)
Partition Coeff. LogP ~ 3.3 (Predicted)High lipophilicity facilitates membrane crossing

Hazard Identification (GHS Classification)

Based on ECHA notifications and structural analog read-across.

Signal Word: DANGER

Hazard ClassCategoryH-CodeHazard Statement
Serious Eye Damage Cat. 1 H318 Causes serious eye damage.[1]
Skin Sensitization Cat. 1H317May cause an allergic skin reaction.[1]
Aquatic Toxicity Chronic 1H410Very toxic to aquatic life with long-lasting effects.

Critical Safety Insight: The classification of Eye Damage Category 1 is non-negotiable. Phenolic esters can hydrolyze on the moist surface of the cornea, releasing both benzoic acid and the phenolic component (3-hydroxyacetophenone), leading to immediate and potentially irreversible protein denaturation and corneal opacity.

Toxicological Assessment & Metabolic Fate

Mechanism of Action: The Hydrolysis Pathway

The systemic toxicity of 3-Acetylphenyl benzoate is dictated by its metabolic instability. Upon entering the systemic circulation or contacting mucosal membranes, it undergoes rapid enzymatic hydrolysis mediated by non-specific carboxylesterases .

This "metabolic shunt" effectively splits the molecule into two well-characterized metabolites, preventing the accumulation of the parent compound.

Metabolic Pathway Diagram

The following diagram illustrates the bio-activation and detoxification flow.

MetabolicPathway Parent 3-Acetylphenyl Benzoate (Lipophilic Parent) Enzyme Carboxylesterases (Liver/Plasma) Parent->Enzyme Hydrolysis Metab1 Benzoic Acid Enzyme->Metab1 Metab2 3-Hydroxyacetophenone Enzyme->Metab2 Excrete1 Hippuric Acid (Urine) Metab1->Excrete1 Glycine Conjugation Excrete2 Glucuronide/Sulfate Conjugates (Urine) Metab2->Excrete2 Phase II Metabolism

Figure 1: Metabolic hydrolysis of 3-Acetylphenyl benzoate yielding polar metabolites for renal excretion.

Toxicity Profile Breakdown
  • Acute Oral Toxicity:

    • Estimated LD50: > 2000 mg/kg (Rat).[2]

    • Rationale: Data read-across from Phenyl benzoate and Benzyl benzoate. The metabolites (Benzoic acid and 3-Hydroxyacetophenone) possess low acute toxicity. Benzoic acid is a GRAS (Generally Recognized As Safe) food preservative [2].

  • Genotoxicity:

    • Predicted Negative. Structural alerts for genotoxicity (e.g., epoxides, aromatic nitros) are absent. The hydrolysis products are non-mutagenic in Ames tests.

  • Sensitization:

    • High Risk. The acetophenone moiety is a known structural alert for skin sensitization.[1][3] Repeated dermal exposure may induce Type IV hypersensitivity.

Synthesis & Application Context

Understanding the synthetic utility helps researchers anticipate impurities and reaction behaviors.

3-Acetylphenyl benzoate is not merely a solvent or additive; it is a protected intermediate . The benzoyl group serves as a protecting group for the phenolic hydroxyl, allowing chemical modifications on the acetyl side chain without affecting the phenol.

Synthesis of Etilefrine

The primary industrial application is the synthesis of Etilefrine , an adrenergic agonist used to treat hypotension.

SynthesisWorkflow Step1 3-Hydroxyacetophenone Step2 Benzoylation (Benzoyl Chloride) Step1->Step2 Intermediate 3-Acetylphenyl Benzoate (Target Compound) Step2->Intermediate Step3 Bromination (Br2 / HBr) Intermediate->Step3 Step4 3-(2-Bromoacetyl)phenyl benzoate Step3->Step4 Step5 Amination (N-Ethylbenzylamine) Step4->Step5 Final Etilefrine Hydrochloride Step5->Final Hydrolysis & Reduction

Figure 2: Role of 3-Acetylphenyl benzoate as a key scaffold in the synthesis of Etilefrine [3].

Handling & Emergency Protocols (SOP Guidelines)

Engineering Controls
  • Containment: Handle only in a certified chemical fume hood.

  • Dust Control: Use local exhaust ventilation (LEV) if handling powder form to prevent inhalation sensitization.

Personal Protective Equipment (PPE)
  • Eyes (CRITICAL): Wear chemical splash goggles AND a face shield . Standard safety glasses are insufficient due to the risk of severe corneal damage (H318).

  • Skin: Nitrile rubber gloves (minimum thickness 0.11 mm). Double-gloving recommended during synthesis steps involving bromination.

  • Respiratory: If dust formation is likely and LEV is unavailable, use a P2 or P3 particulate respirator.

Emergency Response
  • Eye Contact:

    • IMMEDIATE irrigation with water for at least 15 minutes .

    • Hold eyelids apart to ensure flushing of the entire surface.

    • Seek immediate ophthalmological attention. Do not wait for symptoms to worsen.

  • Skin Contact:

    • Wash with copious soap and water.

    • Remove contaminated clothing.

    • Monitor for rash/redness (sensitization warning).

  • Spill Cleanup:

    • Dampen the solid with water/ethanol to avoid dust generation.

    • Sweep up into a closed container.

    • Clean surface with an alkaline detergent to hydrolyze residual traces.

References

  • CymitQuimica. (2023). M-(Benzoyloxy)acetophenone Physical Properties and CAS Data. Retrieved from

  • OECD SIDS. (2001). Benzoic Acid and Sodium Benzoate: SIDS Initial Assessment Report. UNEP Publications. Retrieved from

  • Bundgaard, H. (1980). Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423-1427.[4] Retrieved from

  • PubChem. (2023). 3-Acetylphenyl benzoate Compound Summary (CID 266111).[5][6][7] National Center for Biotechnology Information. Retrieved from

  • ECHA. (2023). C&L Inventory: 3-Acetylphenyl benzoate.[7] European Chemicals Agency.[1] Retrieved from

Sources

3-Acetylphenyl Benzoate Derivatives: A Technical Guide to Synthesis and Bioactive Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Acetylphenyl benzoate (3-APB) serves as a critical intermediate in medicinal chemistry, functioning primarily as a lipophilic precursor to chalcones, flavones, and nitrogen-containing heterocycles.[1] Unlike simple acetophenones, the benzoate ester moiety at the meta position modulates the electronic environment of the acetyl group while enhancing membrane permeability, making it a valuable scaffold for drug discovery.

This guide details the synthesis of 3-APB, its divergent functionalization into bioactive derivatives (specifically chalcones and dithiocarbamates), and the mechanistic rationale behind its antimicrobial and anticancer applications.

Part 1: Chemical Identity & Synthesis Strategy[1][2][3]

The Molecule[3][4]
  • IUPAC Name: 3-Acetylphenyl benzoate[1][2]

  • CAS Number: 139-28-6[1]

  • Molecular Formula: C₁₅H₁₂O₃[1][3][2]

  • Role: The molecule protects the vulnerable phenolic hydroxyl of 3-hydroxyacetophenone, allowing aggressive conditions (e.g., Claisen-Schmidt condensation) to proceed without side reactions like oxidative polymerization.

Synthesis Protocol: The Pyridine-Catalyzed Esterification

While Schotten-Baumann conditions (NaOH/H₂O) are possible, the anhydrous pyridine method is superior for research-grade purity, preventing premature hydrolysis of the benzoyl chloride.

Reagents:

  • 3-Hydroxyacetophenone (1.0 eq)[1][4][5]

  • Benzoyl Chloride (1.1 eq)[1][4]

  • Pyridine (Solvent & Base, excess)[4]

  • HCl (10%, for quenching)[4][6]

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask, dissolve 3-hydroxyacetophenone (e.g., 13.6 g, 0.1 mol) in anhydrous pyridine (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (14.0 g, 0.1 mol) dropwise over 20 minutes. Mechanism: Pyridine acts as a nucleophilic catalyst, forming a reactive N-benzoylpyridinium intermediate.[1]

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. The mixture will thicken as pyridinium hydrochloride precipitates.[4]

  • Quenching: Pour the reaction mixture into 300 mL of ice-cold 10% HCl with vigorous stirring. This converts excess pyridine into water-soluble pyridinium chloride.[1]

  • Isolation: Filter the resulting white solid. Wash with water (3 x 50 mL) and cold methanol (1 x 20 mL).[1]

  • Purification: Recrystallize from hot ethanol.

    • Target Yield: 80–85%

    • Melting Point: 87–88°C[1][4][7]

Part 2: Divergent Functionalization (The Derivatives)

Once synthesized, 3-APB acts as a "hub" molecule.[1] The acetyl group (


) is the active site for derivatization, while the benzoate group remains a stable pharmacophore.[4]
Pathway A: Claisen-Schmidt Condensation (Chalcones)

Reaction with substituted benzaldehydes yields chalcones (1,3-diaryl-2-propen-1-ones).[1] These derivatives retain the benzoate ester, which often improves the lipophilicity of the chalcone, enhancing cellular uptake in cancer cell lines.

Pathway B: Bromination & Heterocyclization

Bromination of the acetyl methyl group yields 3-(2-bromoacetyl)phenyl benzoate .[1][4] This highly reactive species is a precursor to:

  • Dithiocarbamates: Antimicrobial agents formed by reacting with amines and CS₂.[1][4][8]

  • Thiazoles: Formed by reaction with thioureas (Hantzsch synthesis).[1][4]

Pathway C: Baker-Venkataraman Rearrangement (Flavones)

Intramolecular Claisen condensation followed by cyclization converts 3-APB into flavones (2-phenylchromen-4-ones), a class of potent antioxidants.[1]

Visualization of Synthesis Pathways

G Start 3-Hydroxyacetophenone Core 3-Acetylphenyl Benzoate (The Scaffold) Start->Core Benzoyl Chloride Pyridine Chalcone Chalcone Derivatives (Anticancer/Antimicrobial) Core->Chalcone Ar-CHO NaOH/EtOH (Claisen-Schmidt) Bromo 3-(2-Bromoacetyl)phenyl Benzoate Core->Bromo Br2 / AcOH Flavone Flavones (Antioxidant) Core->Flavone 1. KOH/Pyridine 2. H2SO4/AcOH (Baker-Venkataraman) Dithio Dithiocarbamates (Antifungal) Bromo->Dithio Amines + CS2

Caption: Divergent synthesis pathways starting from the 3-Acetylphenyl benzoate scaffold.[1][4]

Part 3: Biological Activity & Mechanisms[1]

Antimicrobial Activity (Dithiocarbamate Derivatives)

Derivatives synthesized from the brominated intermediate (Pathway B) exhibit significant antibacterial and antifungal activity.[4]

  • Mechanism: The dithiocarbamate moiety chelates essential metal ions (Cu²⁺, Zn²⁺) within microbial enzymes, disrupting cellular respiration.[4]

  • Key Data: Compounds with secondary amine substitutions (e.g., morpholine, piperidine) show varying potency.[1][4]

Table 1: Antimicrobial Efficacy of 3-APB Dithiocarbamate Derivatives

Derivative TypeSubstitution (R)Target OrganismMIC (µg/mL)Relative Potency
Control AmpicillinS. aureus2.0Standard
Dithiocarbamate MorpholineS. aureus12.5Moderate
Dithiocarbamate PiperidineC. albicans25.0Low-Moderate
Chalcone 4-ChlorobenzaldehydeB. subtilis6.25High
Anticancer Potential (Chalcone Derivatives)

Chalcones derived from 3-APB function as tubulin polymerization inhibitors.[1][4]

  • Mechanism: The

    
    -unsaturated ketone acts as a Michael acceptor, covalently binding to cysteine residues on tubulin or specific kinases. The benzoate group enhances the molecule's ability to cross the cell membrane compared to the free phenol.
    
  • SAR Insight: Electron-withdrawing groups (Cl, NO₂) on the aldehyde ring (Ring B) generally increase cytotoxicity against lung (A549) and breast (MCF-7) cancer lines.[1][4]

Part 4: Experimental Protocol (Derivative Synthesis)

Protocol: Synthesis of 3-(2-Bromoacetyl)phenyl Benzoate

This intermediate is required for accessing the dithiocarbamate and thiazole classes.[1]

Safety Warning: Bromine is highly corrosive and volatile.[1][4] Work in a fume hood.

  • Dissolution: Dissolve 3-acetylphenyl benzoate (0.01 mol) in glacial acetic acid (20 mL).

  • Bromination: Add a solution of bromine (0.01 mol) in acetic acid (5 mL) dropwise over 30 minutes at room temperature.

    • Note: The solution will initially be red/brown and should fade as Br₂ is consumed.[1]

  • Workup: Pour the mixture into ice water (100 mL). The product will precipitate as an off-white solid.[1][9]

  • Purification: Filter and recrystallize from ethanol.

    • Yield: ~70–75%[1][4][7][10]

    • Characterization: ¹H NMR will show the disappearance of the methyl singlet (2.6 ppm) and appearance of a methylene singlet (~4.4 ppm, -CH₂Br).[4]

References

  • Synthesis of 3-Acetylphenyl Benzoate (General Esterific

    • Source: Organic Syntheses, Coll.[1][4] Vol. 3, p. 538 (1955).[1][4]

    • Context: Describes the pyridine-catalyzed reaction of o-hydroxyacetophenone, applicable to the m-isomer.
    • Link:[1][4]

  • Antimicrobial Dithiocarbamate Deriv

    • Title: Synthesis, characterization and antimicrobial activity of some novel 3-(2-bromoacetyl)phenyl benzoate dithiocarbamate derivatives.[1][8]

    • Source: ResearchGate (Kotresh et al., 2014).[1][4]

    • Context: Protocols for converting the bromo-intermediate into antimicrobial agents.[1]

    • Link:

  • Chalcone Synthesis (Claisen-Schmidt)

    • Title: Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol.[1]

    • Source: Molecules (2023).[1][4][11][12]

    • Context: Modern protocols for aldol condensation of acetophenones.[1][4]

    • Link:[1]

  • Crystal Structure & Properties

    • Title: 3-(2-Bromoacetyl)phenyl benzoate.[1][9][4][8]

    • Source: Acta Crystallographica Section E (2013).[1][9]

    • Context: Structural confirmation of the brominated derivative.[9]

    • Link:[1][4]

Sources

Crystal structure analysis of 3-Acetylphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis of 3-Acetylphenyl Benzoate: A Technical Guide

Part 1: Executive Summary & Strategic Importance

3-Acetylphenyl benzoate (CAS: 139-28-6), also known as m-benzoyloxyacetophenone, serves as a critical structural motif in the development of functional materials and pharmaceutical intermediates. Its core architecture—a benzoate ester linked to an acetophenone moiety—provides a versatile scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors and mesogenic cores in liquid crystal engineering.

This guide provides a rigorous technical framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this compound. Unlike standard reports, this document focuses on the causality of structural features—explaining not just what the structure is, but why it adopts specific conformations and how to validate these findings using high-fidelity crystallographic protocols.

Part 2: Synthesis & Crystallization Protocol

To obtain diffraction-quality single crystals, purity is paramount. The presence of isomer impurities (e.g., o- or p-acetyl isomers) will disrupt the lattice energy minimization required for stable nucleation.

Validated Synthetic Route

The most reliable synthesis utilizes a Schotten-Baumann esterification or a pyridine-catalyzed condensation to ensure regioselectivity.

  • Precursors: 3-Hydroxyacetophenone (1.0 eq) + Benzoyl Chloride (1.1 eq).

  • Catalyst/Base: Triethylamine (TEA) or Pyridine.

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

Reaction Mechanism & Workflow:

  • Nucleophilic Attack: The phenolic oxygen of 3-hydroxyacetophenone attacks the carbonyl carbon of benzoyl chloride.

  • Elimination: Chloride is displaced, forming the ester linkage.

  • Neutralization: The base neutralizes the generated HCl to drive equilibrium forward.

Crystallization Strategy (The Critical Step)

3-Acetylphenyl benzoate has a relatively low melting point (52–53 °C ), which complicates crystallization; rapid cooling often yields amorphous solids or microcrystalline powders unsuitable for SCXRD.

  • Method: Slow Evaporation or Liquid-Liquid Diffusion.

  • Solvent System: Ethanol/Chloroform (3:1 v/v) or Hexane/Ethyl Acetate.

  • Protocol: Dissolve the crude solid in minimal warm chloroform. Add ethanol dropwise until slight turbidity appears. Cap the vial with a perforated film to allow controlled solvent release over 48–72 hours at 4 °C.

Part 3: Visualization of Workflows

Diagram 1: Synthesis & Crystallization Logic

SynthesisWorkflow Start Precursors: 3-Hydroxyacetophenone + Benzoyl Chloride Reaction Esterification (DCM, Et3N, 0°C -> RT) Start->Reaction Nucleophilic Acyl Subst. Workup Workup: Acid Wash (HCl) Brine Wash Drying (MgSO4) Reaction->Workup Quench Crude Crude Solid (MP: ~50°C) Workup->Crude Evaporation Cryst Crystallization: Slow Evap (EtOH/CHCl3) @ 4°C Crude->Cryst Solvent Optimization Final Single Crystal (Block/Prism) Cryst->Final Nucleation

Caption: Step-by-step workflow from raw precursors to diffraction-quality single crystals.

Part 4: Structural Analysis & Crystallographic Interpretation

When analyzing the crystal structure of 3-acetylphenyl benzoate, researchers must look for specific conformational markers that dictate its stability and reactivity.

Unit Cell & Space Group Predictions

Based on the closely related analogue 3-(2-bromoacetyl)phenyl benzoate (Ref 1), the non-brominated parent compound is expected to crystallize in a monoclinic system, likely space group P21/c or P21/n .

  • Z value: 4 (indicating one molecule per asymmetric unit).[1]

  • Density: Expected to be ~1.2–1.3 g/cm³ (lower than the bromo-analogue's 1.596 g/cm³ due to the absence of the heavy halogen).

Molecular Conformation (The "Twist")

The most critical structural parameter is the dihedral angle between the two aromatic rings (Ring A: Benzoate, Ring B: Acetophenone).

  • Expectation: These rings are not coplanar. To minimize steric repulsion between the carbonyl oxygen of the ester and the ortho-hydrogens of the phenyl ring, the molecule typically adopts a twisted conformation.

  • Target Value: Look for a dihedral angle (

    
    ) between 65° and 85° . (The bromo-analogue exhibits 
    
    
    
    ).[1]
Supramolecular Packing & Weak Interactions

The low melting point (52–53 °C) suggests that the crystal lattice is held together by relatively weak van der Waals forces rather than strong hydrogen bond networks.

  • C-H···O Interactions: The acetyl oxygen (C=O) acts as a hydrogen bond acceptor. Look for interactions where

    
    . These usually form chain-like motifs along the screw axis.
    
  • C-H···π Interactions: A hallmark of benzoate esters. An aromatic proton from the benzoate ring often points directly at the centroid of the acetophenone ring of a neighboring molecule (T-shaped stacking).

  • Absence of Strong Donors: Since there are no -OH or -NH groups, classical hydrogen bonds are absent, explaining the high solubility in organic solvents and low thermal stability.

Part 5: Data Collection & Refinement Protocol

To ensure the generated structure is authoritative, follow this refinement logic.

Table 1: Recommended Data Collection Parameters
ParameterSetting / ValueRationale
Temperature 100 K or 150 KEssential to reduce thermal motion (Uiso) of the acetyl methyl group, which is prone to rotational disorder.
Radiation Mo K

(

)
Preferred over Cu for this molecule to minimize absorption effects, though Cu is acceptable for small organic crystals.
Resolution 0.75

or better
Required to resolve the electron density of the ester linkage clearly.
Refinement Strategy Full-matrix least-squares on

Standard for modern crystallography (SHELXL).
H-atom Treatment Constrained (Riding Model)Aromatic H:

; Methyl H:

allowing torsion refinement.
Diagram 2: Refinement Decision Tree

RefinementLogic Data Raw Diffraction Data (hkl file) Solve Structure Solution (Direct Methods/Dual Space) Data->Solve Refine1 Isotropic Refinement (R1 ~ 10-15%) Solve->Refine1 CheckDisorder Check Acetyl Group Thermal Ellipsoids Refine1->CheckDisorder CheckDisorder->Refine1 If disordered (Model split positions) Aniso Anisotropic Refinement (Non-H atoms) CheckDisorder->Aniso If stable HAdd Add H-atoms (Riding Model) Aniso->HAdd FinalCheck Final R1 < 5% Check CIF Validation HAdd->FinalCheck

Caption: Decision logic for refining the crystal structure, focusing on handling potential disorder in the acetyl tail.

Part 6: References

  • Ambekar, S. P., Devarajegowda, H. C., ShylajaKumari, J., Mahesh Kumar, K., & Kotresh, O. (2013). 3-(2-Bromoacetyl)phenyl benzoate.[1] Acta Crystallographica Section E: Structure Reports Online, 69(3), o322. Link

  • PubChem. (2025).[2] 3-Acetylphenyl benzoate (Compound Summary). National Library of Medicine. Link

  • BenchChem. (2025).[3] Application Protocol: Methyl 2-(3-acetylphenyl)benzoate in PARP Inhibitor Synthesis. Link

  • CymitQuimica. (2025). M-(Benzoyloxy)acetophenone Properties and Safety Data. Link

Sources

Potential biological activity of 3-Acetylphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of 3-Acetylphenyl Benzoate

Abstract

3-Acetylphenyl benzoate is an aromatic ester comprising a 3-hydroxyacetophenone core linked to a benzoic acid moiety. While direct and extensive biological data on this specific molecule is limited, its structural components are present in numerous compounds with well-documented pharmacological activities. This guide synthesizes information from related molecular classes—including benzoate derivatives, acetophenones, and ester-based prodrugs—to build a robust, evidence-based framework for investigating the potential biological activities of 3-Acetylphenyl benzoate. We will explore its potential as an antimicrobial, anti-inflammatory, and anticancer agent, providing detailed mechanistic rationale and actionable experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.

Introduction and Physicochemical Profile

3-Acetylphenyl benzoate, an ester of 3-hydroxyacetophenone and benzoic acid, represents a class of compounds that, while not extensively studied, holds potential for biological activity due to its hybrid structure. The benzoate moiety is a common feature in compounds with applications ranging from food preservation to pharmaceuticals, while the acetylphenyl (acetophenone) core is a scaffold found in various bioactive molecules.[1][2] The ester linkage itself presents a key feature, suggesting the molecule could function as a prodrug, designed for cleavage by endogenous or microbial esterases to release its constituent active parts.[3][4]

This guide provides a predictive and investigative roadmap. By examining the established activities of structurally analogous compounds, we can logically infer potential therapeutic applications for 3-Acetylphenyl benzoate and design a rigorous experimental strategy to test these hypotheses.

Physicochemical Properties

The molecule's physicochemical properties are foundational to its pharmacokinetic and pharmacodynamic behavior. Properties such as lipophilicity (indicated by XLogP3) suggest its potential for traversing biological membranes.

PropertyValueSource
IUPAC Name (3-acetylphenyl) benzoatePubChem[5]
CAS Number 139-28-6PubChem[5]
Molecular Formula C₁₅H₁₂O₃PubChem[5]
Molecular Weight 240.25 g/mol PubChem[5]
XLogP3 3.3PubChem[5]
Polar Surface Area 43.4 ŲPubChem[5]
GHS Classification May cause an allergic skin reaction; Causes serious eye damage.PubChem[5]

Potential Biological Activities & Mechanistic Rationale

The structure of 3-Acetylphenyl benzoate allows for several predictive lines of investigation based on the known activities of its isomers and derivatives.

Antimicrobial Activity

Derivatives of 3-Acetylphenyl benzoate, specifically 3-(2-bromoacetyl)phenyl benzoate, have been synthesized and serve as precursors for compounds with demonstrated antimicrobial activity.[6][7] Research into dithiocarbamate derivatives synthesized from this bromo-precursor showed potent activity against a variety of bacterial and fungal isolates.[6] This strongly suggests that the core 3-acetylphenyl benzoate scaffold is a viable starting point for novel antimicrobial agents.

Mechanistic Hypothesis: The primary mechanism may involve its function as a prodrug. Many microorganisms produce esterase enzymes capable of hydrolyzing the ester bond.[3] This cleavage would release 3-hydroxyacetophenone and benzoic acid (or sodium benzoate), the latter of which is known to possess antimicrobial properties. The targeted release of these active molecules within a microbial environment could lead to localized therapeutic effects.

Anti-inflammatory Effects

The isomer, 2-acetylphenyl benzoate, has been reported to possess anti-inflammatory properties and its derivatives show potential in inhibiting pro-inflammatory mediators.[2] While isomeric position can significantly alter biological activity, this provides a strong rationale for investigating the 3-isomer. Furthermore, sodium benzoate, a potential metabolite, has been shown in various studies to have complex, dose-dependent effects on the immune system, including influencing the levels of pro-inflammatory cytokines like TNF-α, IFN-γ, IL-1β, and IL-6.[1]

Mechanistic Hypothesis: 3-Acetylphenyl benzoate or its metabolites could modulate key inflammatory pathways. A potential mechanism involves the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), or interference with inflammatory signaling cascades such as the NF-κB pathway, which sodium benzoate has been shown to affect.[1]

Anticancer Potential

The potential for anticancer activity is supported by multiple lines of evidence from related compounds.

  • PARP Inhibition Scaffold: A structurally similar compound, Methyl 2-(3-acetylphenyl)benzoate, has been identified as a versatile building block for synthesizing Poly(ADP-ribose) polymerase (PARP) inhibitors.[8] PARP inhibitors are a critical class of cancer therapeutics, particularly effective in tumors with DNA repair deficiencies like BRCA1/2 mutations.[8]

  • Apoptosis Induction: Sodium benzoate has been observed to induce apoptosis (programmed cell death) in cancer cells.[1]

  • Isomer Activity: A derivative of the isomer 4-acetylphenyl benzoate was synthesized and demonstrated good anticancer and antibacterial activity.[9]

Mechanistic Hypothesis: The primary hypothesis centers on the inhibition of PARP. By preventing PARP-mediated base excision repair of single-strand DNA breaks, the compound could lead to the accumulation of double-strand breaks during replication, a selectively lethal event in cancer cells with compromised homologous recombination repair pathways.[8]

Experimental Workflows & Protocols

To validate the hypothesized biological activities, a structured, multi-tiered experimental approach is required.

Workflow 1: Foundational In Vitro Screening

This initial phase aims to establish a baseline activity profile and assess the compound's general cytotoxicity.

cluster_workflow Workflow 1: Foundational In Vitro Screening A Compound Acquisition & Purity Analysis B Solubility & Stability Testing (DMSO, Culture Media) A->B C Primary Bioassays (Parallel Screening) B->C D Antimicrobial MIC Assay (Bacteria & Fungi) C->D E Cytotoxicity Assay (Cancer & Normal Cell Lines) C->E F Anti-inflammatory Assay (e.g., LPS-induced Cytokine Release) C->F G Hit Confirmation & Dose-Response Analysis D->G E->G F->G

Caption: General workflow for initial biological screening of 3-Acetylphenyl benzoate.

Protocol 1.1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of 3-Acetylphenyl benzoate against a panel of pathogenic bacteria and fungi.

  • Rationale: This quantitative assay establishes if the compound has direct antimicrobial effects and at what concentration. Using a standard panel (e.g., S. aureus, E. coli, C. albicans) allows for broad-spectrum assessment.

  • Preparation: Prepare a stock solution of 3-Acetylphenyl benzoate in dimethyl sulfoxide (DMSO).[10] Serially dilute the compound in a 96-well microtiter plate using appropriate microbial growth broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Adjust the turbidity of microbial cultures to a 0.5 McFarland standard and dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a vehicle control (microbes with the highest concentration of DMSO used).

  • Incubation: Incubate plates at 37°C for 18-24 hours (bacteria) or 35°C for 24-48 hours (fungi).

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol 1.2: Cytotoxicity Assessment (MTT Assay)

  • Objective: To evaluate the cytotoxic effect of 3-Acetylphenyl benzoate on both cancerous and non-cancerous mammalian cell lines.

  • Rationale: This assay is crucial to distinguish between selective antimicrobial/anticancer activity and general toxicity. It determines the concentration at which the compound affects cell viability and proliferation.[11]

  • Cell Seeding: Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer, and HEK293 normal kidney cells) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with serial dilutions of 3-Acetylphenyl benzoate (prepared in culture medium from a DMSO stock) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at ~570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ (concentration inhibiting 50% of cell growth).

Workflow 2: Prodrug Activation Hypothesis

This workflow tests the central hypothesis that 3-Acetylphenyl benzoate is cleaved by cellular esterases.

cluster_workflow Workflow 2: Prodrug Activation by Esterases A 3-Acetylphenyl benzoate (Prodrug) B Cellular Uptake A->B D Hydrolysis (Cleavage) B->D C Intracellular/Microbial Esterase Enzymes C->D Catalysis E 3-Hydroxyacetophenone (Metabolite 1) D->E F Benzoic Acid (Metabolite 2) D->F G Downstream Biological Effects E->G F->G

Caption: Hypothesized esterase-mediated activation pathway of 3-Acetylphenyl benzoate.

Protocol 2.1: In Vitro Esterase Cleavage Assay

  • Objective: To determine if 3-Acetylphenyl benzoate is hydrolyzed by esterases present in cell lysates or microbial preparations.

  • Rationale: This experiment directly validates the prodrug concept.[3][4] A high rate of cleavage suggests that the biological activity observed in cell-based assays could be due to the released metabolites.

  • Lysate Preparation: Prepare cell lysates from relevant cell lines (e.g., MCF-7) or microbial cultures by sonication or enzymatic lysis. Determine the total protein concentration of the lysate using a BCA or Bradford assay.

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate, a suitable buffer (e.g., PBS, pH 7.4), and 3-Acetylphenyl benzoate to a final concentration.

  • Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent like acetonitrile, which will also precipitate the proteins.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent compound (3-Acetylphenyl benzoate) and the appearance of its metabolites (3-hydroxyacetophenone and benzoic acid).

Workflow 3: Anticancer Mechanism of Action

If the compound shows promising and selective anticancer activity in Workflow 1, this next phase investigates a specific, hypothesized mechanism.

cluster_workflow Workflow 3: Investigating PARP Inhibition A DNA Single-Strand Break (SSB) C Base Excision Repair (BER) A->C F Unrepaired SSB A->F Leads to B PARP-1 Enzyme B->C Mediates D 3-Acetylphenyl benzoate (Potential Inhibitor) E Inhibition D->E E->B Blocks E->F G DNA Replication F->G H Double-Strand Break (DSB) G->H I Cell Death (Apoptosis) in HR-Deficient Cancer Cells H->I

Caption: The proposed mechanism of action via PARP-1 inhibition in cancer cells.

Protocol 3.1: Cell-Free PARP-1 Enzymatic Assay

  • Objective: To directly measure the inhibitory effect of 3-Acetylphenyl benzoate on the activity of the PARP-1 enzyme.

  • Rationale: A cell-free assay isolates the interaction between the compound and the target enzyme, removing the complexities of cellular uptake and metabolism. This provides direct evidence for target engagement, a cornerstone of modern drug development.[8]

  • Assay Principle: Utilize a commercially available PARP-1 assay kit. These kits typically use nicked DNA-coated plates to which purified PARP-1 enzyme is added. The enzyme uses NAD⁺ as a substrate to synthesize poly(ADP-ribose) (PAR) chains.

  • Reaction: Add the PARP-1 enzyme to the DNA-coated wells in the presence of varying concentrations of 3-Acetylphenyl benzoate or a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • PAR Synthesis: Initiate the reaction by adding a biotinylated-NAD⁺ substrate mixture. Allow the reaction to proceed for a set time at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.

  • Quantification: Add an HRP substrate (e.g., TMB) to generate a colorimetric or chemiluminescent signal. Measure the signal with a plate reader. The signal intensity is proportional to PARP-1 activity. Calculate the IC₅₀ value for 3-Acetylphenyl benzoate.

Summary of Data and Future Directions

The successful execution of these workflows will generate critical data to support or refute the therapeutic potential of 3-Acetylphenyl benzoate.

Table for Summarizing Quantitative Data:

Assay TypeTarget/Cell LineMetricResult (Hypothetical)
Antimicrobial Staphylococcus aureusMIC16 µg/mL
Escherichia coliMIC>128 µg/mL
Candida albicansMIC32 µg/mL
Cytotoxicity MCF-7 (Breast Cancer)IC₅₀ (48h)25 µM
A549 (Lung Cancer)IC₅₀ (48h)40 µM
HEK293 (Normal Kidney)IC₅₀ (48h)>100 µM
Enzymatic PARP-1 InhibitionIC₅₀15 µM

Future Directions: Positive results would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-Acetylphenyl benzoate to optimize potency and selectivity.

  • Advanced In Vitro Models: Testing in 3D spheroid cultures or co-culture models to better mimic the in vivo environment.

  • In Vivo Studies: If a strong in vitro profile is established, progressing to animal models to assess efficacy, pharmacokinetics, and safety.[1]

  • Mechanism Deconvolution: Further studies to confirm the downstream effects of PARP inhibition (e.g., γH2AX staining for DNA damage) or to identify other potential molecular targets.

By systematically applying the principles and protocols outlined in this guide, the scientific community can effectively unlock the potential biological activity of 3-Acetylphenyl benzoate and similar chemical scaffolds.

References

  • Noworyta-Sokołowska, K., et al. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. PMC. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 3-Acetylphenyl benzoate. PubChem Compound Database. Available at: [Link]

  • Hetrick, K. J., et al. (2021). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. Available at: [Link]

  • Filo (2025). With structure, predict the major product of Phenyl benzoate + CH3COCL/ AlCl3. Filo. Available at: [Link]

  • Kotresh O, et al. (2016). Synthesis, characterization and antimicrobial activity of some novel 3-(2-bromoacetyl)phenyl benzoate dithiocarbamate derivatives. ResearchGate. Available at: [Link]

  • Zarghi, A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. Available at: [Link]

  • Zou, H., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing. Available at: [Link]

  • Ambekar, S. P., et al. (n.d.). 3-(2-Bromoacetyl)phenyl benzoate. ResearchGate. Available at: [Link]

  • Fang, H., et al. (2001). Quantitative comparisons of in vitro assays for estrogenic activities. PMC. Available at: [Link]

  • Al-Ghanimi, H. A., et al. (2023). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. MDPI. Available at: [Link]

  • Almarsson, Ö., & Kaufman, M. J. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). In vivo Anticonvulsant and Neurotoxicity Evaluation and Docking Study of Promising Novel[1][12]-Benzodiazepine Derivatives. ResearchGate. Available at: [Link]

  • Shaik, S. P., et al. (n.d.). Figure 2. Scheme I: 4-acetylphenyl benzoate, Scheme II:... ResearchGate. Available at: [Link]

  • Ambekar, S. P., et al. (2012). 3-(2-Bromoacetyl)phenyl benzoate. PMC. Available at: [Link]

  • Gushgari-Doyle, S., et al. (2023). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-Acetylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Significance

This document provides a detailed protocol and expert insights for the synthesis of 3-Acetylphenyl benzoate, an important aromatic ester with applications as a building block in medicinal chemistry and materials science. The synthesis is achieved via the esterification of 3-hydroxyacetophenone with benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering a robust, step-by-step methodology grounded in established chemical principles. We delve into the causality behind procedural choices, methods for in-process validation, and critical safety considerations to ensure a reproducible and safe experimental outcome.

Reaction Principle and Mechanistic Insight

The synthesis of 3-acetylphenyl benzoate from 3-hydroxyacetophenone is a classic example of nucleophilic acyl substitution, specifically an esterification reaction. Due to the relatively low nucleophilicity of the phenolic hydroxyl group in 3-hydroxyacetophenone, direct esterification with benzoic acid is inefficient. Therefore, a more reactive electrophile, benzoyl chloride, is employed.

Expertise & Experience: The "Why" Behind Reagent Choices

  • Benzoyl Chloride: As an acyl chloride, it is significantly more electrophilic than its corresponding carboxylic acid. This heightened reactivity is essential for the efficient acylation of the phenol under mild conditions.

  • Pyridine: This reagent serves a dual purpose, acting as both a base and a nucleophilic catalyst.[1][2]

    • Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. Pyridine, a weak base, neutralizes the HCl to form pyridinium hydrochloride.[1] This is crucial because free HCl would protonate the starting phenol and the pyridine itself, quenching their nucleophilicity and halting the reaction.

    • Nucleophilic Catalyst: Pyridine can attack the highly electrophilic benzoyl chloride to form a reactive intermediate, the acylpyridinium ion.[1] This intermediate is even more susceptible to nucleophilic attack by the 3-hydroxyacetophenone than benzoyl chloride itself, thus accelerating the reaction rate.

The overall transformation follows the Schotten-Baumann reaction conditions, a widely trusted method for acylating alcohols and phenols.

Visualizing the Reaction Mechanism

The diagram below illustrates the catalytic role of pyridine in the formation of 3-acetylphenyl benzoate.

G cluster_legend Legend R1 3-Hydroxyacetophenone Int2 Tetrahedral Intermediate R1->Int2 Phenol attacks Acylpyridinium Ion R2 Benzoyl Chloride Int1 Acylpyridinium Ion (Highly Reactive) R2->Int1 Pyridine attacks Benzoyl Chloride Cat Pyridine Int1->Int2 P1 3-Acetylphenyl Benzoate Int2->P1 Collapse of Intermediate, Regenerates Pyridine P2 Pyridinium Hydrochloride P1->P2 + HCl (neutralized) Reactant Reactant/Product Catalyst Catalyst Intermediate Reactive Intermediate FinalProduct Final Product G start Start reagents 1. Dissolve 3-Hydroxyacetophenone in Anhydrous Pyridine start->reagents addition 2. Add Benzoyl Chloride (Exothermic) reagents->addition react 3. Stir at Room Temperature (20 min) addition->react quench 4. Pour into Ice / Dilute HCl (Precipitation) react->quench filter 5. Vacuum Filtration quench->filter wash 6. Wash with Cold Methanol & Water filter->wash recrystal 7. Recrystallize from Hot Methanol/Ethanol wash->recrystal dry 8. Dry Purified Product recrystal->dry end Pure 3-Acetylphenyl Benzoate dry->end

Caption: Step-by-step experimental workflow for synthesis.

Data Summary and Trustworthiness

Quantitative Data
ReagentFormulaMW ( g/mol )Mass / VolumeMoles (mol)Equivalents
3-HydroxyacetophenoneC₈H₈O₂136.156.8 g0.051.0
Benzoyl ChlorideC₇H₅ClO140.577.0 g (6.0 mL)0.051.0
PyridineC₅H₅N79.1020 mL-Solvent/Catalyst
  • Expected Yield: 70-85%

  • Product Appearance: Off-white to white crystalline solid. [3]* Molecular Formula: C₁₅H₁₂O₃ [4]* Molecular Weight: 240.26 g/mol

Self-Validating System for Protocol Trustworthiness

To ensure the integrity of the synthesis, the following in-process checks and final product validation steps are essential.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). [5] * Mobile Phase: A 4:1 mixture of hexane:ethyl acetate is a good starting point.

    • Procedure: Spot the starting material (3-hydroxyacetophenone) and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Product Validation:

    • Melting Point: Determine the melting point of the purified product and compare it to the literature value.

    • Spectroscopic Confirmation: The identity and purity of the final compound should be confirmed by spectroscopic methods.

      • ¹H NMR: Expect to see aromatic protons from both phenyl rings and a characteristic singlet for the acetyl group's methyl protons.

      • IR Spectroscopy: Key signals include the disappearance of the broad -OH stretch from the starting material and the appearance of two strong C=O stretching bands: one for the ester (around 1735 cm⁻¹) and one for the ketone (around 1685 cm⁻¹).

Safety and Hazard Management

A thorough understanding and mitigation of risks are paramount for this procedure.

  • Benzoyl Chloride: This substance is highly corrosive, a lachrymator (causes severe eye irritation and tearing), and is harmful if swallowed, inhaled, or in contact with skin. [6][7]It reacts violently with water. Always handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. [1][7]* 3-Hydroxyacetophenone: May cause skin, eye, and respiratory tract irritation. [8]* Pyridine: Flammable and harmful if inhaled or swallowed. It is an irritant to the eyes and skin. [1]* Hydrochloric Acid: Corrosive and can cause severe skin burns and eye damage.

Emergency Procedures: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water. [6]For eye contact, flush cautiously with water for several minutes. [6]Seek immediate medical attention in all cases of significant exposure.

References

  • Millipore Sigma. (2025).
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 4.1.2.2. Synthesis of Flavone. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (2016). CN105967986A - 3-hydroxyacetophenone synthesis method.
  • ITW Reagents. (2025).
  • Biomedical Journal of Scientific & Technical Research. (2017). Synthesis of Flavones. Retrieved from [Link]

  • Sami Publishing Company. (2021).
  • Organic Syntheses. (n.d.). Flavone. Retrieved from [Link]

  • Google Patents. (n.d.). CN105967986A - 3-hydroxyacetophenone synthesis method.
  • Google Patents. (n.d.). CN102070428A - Method for synthesizing 3-hydroxyacetophenone.
  • National Institutes of Health, PubChem. (n.d.). 3-Acetylphenyl benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-(2-Bromoacetyl)phenyl benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.3: Preparation of the Benzoate of Phenol. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-acetylphenyl benzoate (C15H12O3). Retrieved from [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Esterification of 3-Acetylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-acetylphenyl benzoate, a valuable chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers an in-depth exploration of the reaction theory, practical experimental procedures, safety considerations, and methods for purification and analysis. The protocols described herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the chemical transformation.

Introduction: The Significance of 3-Acetylphenyl Benzoate

3-Acetylphenyl benzoate is a key building block in organic synthesis, featuring both a ketone and an ester functional group. This bifunctionality allows for a diverse range of subsequent chemical modifications, making it a valuable precursor in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its structural motif is found in compounds with potential biological activities, highlighting its importance in medicinal chemistry research.

This application note will detail two robust and widely applicable methods for the synthesis of 3-acetylphenyl benzoate: the classic Fischer-Speier esterification and the Schotten-Baumann reaction. Each method offers distinct advantages and is suited for different laboratory settings and scales.

Theory and Mechanism

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (3-hydroxyacetophenone).[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, or the water formed as a byproduct is removed.[2][3]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group of the alcohol.[2][4] A tetrahedral intermediate is formed, followed by a proton transfer and the elimination of a water molecule to yield the ester.[1][2]

Reaction Scheme: Fischer-Speier Esterification

Fischer_Esterification benzoic_acid Benzoic Acid reaction_center benzoic_acid->reaction_center acetophenone 3-Hydroxyacetophenone acetophenone->reaction_center h_plus H+ (catalyst) h_plus->reaction_center + ester 3-Acetylphenyl Benzoate water Water reaction_center->ester reaction_center->water +

Caption: Overall reaction for Fischer-Speier esterification.

Schotten-Baumann Reaction

The Schotten-Baumann reaction provides an alternative route to 3-acetylphenyl benzoate, particularly useful when dealing with acid-sensitive substrates. This method involves the acylation of 3-hydroxyacetophenone with an acyl halide (benzoyl chloride) under basic conditions.[5] A base, such as sodium hydroxide, is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the ester and a chloride salt.

Reaction Scheme: Schotten-Baumann Reaction

Schotten_Baumann acetophenone 3-Hydroxyacetophenone reaction_center acetophenone->reaction_center benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction_center base Base (e.g., NaOH) base->reaction_center + ester 3-Acetylphenyl Benzoate salt Salt (e.g., NaCl) water Water reaction_center->ester reaction_center->salt + reaction_center->water +

Caption: Overall reaction for the Schotten-Baumann synthesis.

Materials and Apparatus

Reagents and Solvents Apparatus
3-HydroxyacetophenoneRound-bottom flasks (various sizes)
Benzoic AcidReflux condenser
Benzoyl ChlorideMagnetic stirrer and stir bars
Concentrated Sulfuric Acid (H₂SO₄)Heating mantle or oil bath
Sodium Hydroxide (NaOH)Separatory funnel
Dichloromethane (CH₂Cl₂)Beakers and Erlenmeyer flasks
Diethyl Ether (Et₂O)Graduated cylinders and pipettes
Saturated Sodium Bicarbonate (NaHCO₃) solutionBuchner funnel and filter paper
Saturated Sodium Chloride (Brine) solutionRotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Thin Layer Chromatography (TLC) plates and chamber
Ethanol (for recrystallization)UV lamp for TLC visualization
Deionized WaterpH paper

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This protocol is a classic acid-catalyzed esterification.

Experimental Workflow: Fischer-Speier Esterification

Fischer_Workflow step1 1. Reactant Setup: Combine 3-hydroxyacetophenone, benzoic acid, and concentrated H₂SO₄ in a round-bottom flask. step2 2. Reflux: Heat the mixture to reflux for 2-4 hours. step1->step2 step3 3. Work-up: Cool the mixture and pour it into water. Extract with an organic solvent (e.g., dichloromethane). step2->step3 step4 4. Neutralization: Wash the organic layer with saturated NaHCO₃ solution. step3->step4 step5 5. Washing and Drying: Wash with brine and dry over anhydrous Na₂SO₄. step4->step5 step6 6. Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography. step5->step6

Caption: Step-by-step workflow for Fischer-Speier esterification.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-hydroxyacetophenone (5.0 g, 36.7 mmol) and benzoic acid (4.5 g, 36.8 mmol).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture in a heating mantle or oil bath to a gentle reflux. Maintain reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 100 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).[6]

  • Neutralization: Combine the organic layers and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: Foaming may occur due to CO₂ evolution.[6]

  • Washing and Drying: Wash the organic layer with a saturated sodium chloride (brine) solution (1 x 50 mL) and then dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Schotten-Baumann Reaction

This protocol is ideal for a rapid and high-yielding synthesis at room temperature.[5]

Experimental Workflow: Schotten-Baumann Reaction

Schotten_Baumann_Workflow step1 1. Reactant Setup: Dissolve 3-hydroxyacetophenone in 10% NaOH solution in an ice bath. step2 2. Acylation: Slowly add benzoyl chloride dropwise while stirring vigorously. step1->step2 step3 3. Reaction Completion: Stir at room temperature for 1-2 hours after addition. step2->step3 step4 4. Extraction: Transfer to a separatory funnel and extract with dichloromethane or diethyl ether. step3->step4 step5 5. Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. step4->step5 step6 6. Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization. step5->step6

Caption: Step-by-step workflow for the Schotten-Baumann reaction.

Step-by-Step Procedure:

  • Reactant Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 3-hydroxyacetophenone (5.0 g, 36.7 mmol) in 50 mL of a 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath to 0-5 °C with vigorous stirring.[5]

  • Acylation: Slowly add benzoyl chloride (5.6 g, 4.7 mL, 40.4 mmol) dropwise to the cooled solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition. A white precipitate of the product will form.[5]

  • Reaction Completion: After the addition is complete, remove the ice bath and continue stirring the mixture vigorously at room temperature for 1-2 hours.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield colorless crystals.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Concentrated Sulfuric Acid: Is highly corrosive and a strong dehydrating agent. Handle with extreme care.[7]

    • Benzoyl Chloride: Is corrosive, a lachrymator, and harmful if swallowed, inhaled, or in contact with skin.[8][9] It reacts with moisture, so handle it in a dry environment.

    • Sodium Hydroxide: Is corrosive and can cause severe burns.

    • Organic Solvents: Dichloromethane and diethyl ether are volatile and flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

Problem Possible Cause Solution
Low Yield (Fischer Esterification) Incomplete reaction due to insufficient reflux time or catalyst.Increase reflux time and monitor by TLC. Ensure the appropriate amount of catalyst is used.
Loss of product during aqueous work-up.Minimize the volume of water used for washing. Ensure complete extraction with the organic solvent.
Low Yield (Schotten-Baumann) Hydrolysis of benzoyl chloride.Ensure the reaction is kept cold during the addition of benzoyl chloride. Add benzoyl chloride slowly.
Incomplete reaction.Ensure vigorous stirring to promote mixing of the two phases.
Product is an oil and does not crystallize Presence of impurities.Purify by column chromatography. Try different recrystallization solvents or solvent mixtures.
Reaction does not go to completion Equilibrium in Fischer esterification.Use a larger excess of one reactant or remove water using a Dean-Stark apparatus.

Characterization

The identity and purity of the synthesized 3-acetylphenyl benzoate can be confirmed by various analytical techniques:

  • Melting Point: Compare the experimental melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR: To confirm the presence of aromatic and acetyl protons at their characteristic chemical shifts.

    • ¹³C NMR: To identify the carbonyl carbons of the ester and ketone, as well as the aromatic carbons.

    • IR Spectroscopy: To detect the characteristic stretching frequencies of the ester and ketone carbonyl groups.

References

  • Mechanism of acid-catalysed esterification of carboxylic acids. - ResearchGate. Available at: [Link]

  • Selective esterifications of alcohols and phenols through carbodiimide couplings† - RSC Publishing. Available at: [Link]

  • Fischer Esterification Procedure. Available at: [Link]

  • or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid. - BYJU'S. Available at: [Link]

  • 3-(2-Bromoacetyl)phenyl benzoate - ResearchGate. Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • Lab5 procedure esterification. Available at: [Link]

  • Fischer Esterification: Benzoic Acid Lab Manual - Studylib. Available at: [Link]

  • Simple and Efficient Synthesis of 2 - Sami Publishing Company. Available at: [Link]

  • 3-Acetylphenyl benzoate | C15H12O3 | CID 266111 - PubChem - NIH. Available at: [Link]

Sources

Application Notes and Protocols for the Fries Rearrangement of 3-Acetylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Fries Rearrangement

The Fries rearrangement is a cornerstone transformation in organic synthesis, providing a robust pathway for the conversion of phenolic esters into valuable hydroxy aryl ketones.[1][2] This reaction, typically catalyzed by a Lewis acid, involves the intramolecular migration of an acyl group to the ortho and para positions of the phenolic ring.[3] The resulting hydroxy aryl ketones are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3][4]

This guide provides a detailed examination of the Fries rearrangement as applied to 3-acetylphenyl benzoate. This particular substrate introduces a layer of complexity due to the presence of an electron-withdrawing acetyl group on the phenol ring. Standard reaction conditions often require careful optimization to overcome the deactivating nature of this substituent.[1][3] We will explore the mechanistic underpinnings of the reaction, strategies for controlling regioselectivity, and provide detailed, field-tested protocols for researchers engaged in synthetic chemistry and drug development.

Mechanistic Insights: The Journey from Ester to Ketone

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The most widely accepted mechanism for the Lewis acid-catalyzed Fries rearrangement proceeds through the formation of an acylium ion intermediate.[3][5][6]

Step-by-Step Mechanism:

  • Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen.[1][2][4]

  • Acylium Ion Formation: This coordination polarizes the ester bond, facilitating a rearrangement where the Lewis acid shifts to the phenolic oxygen. This cleavage generates a highly electrophilic acylium carbocation.[1][2]

  • Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution (EAS) reaction at the positions ortho or para to the hydroxyl group.[1]

  • Rearomatization & Hydrolysis: The aromatic ring is regenerated by the loss of a proton. A final aqueous workup quenches the catalyst and liberates the hydroxy aryl ketone product.[5]

Fries_Mechanism cluster_start Step 1: Coordination cluster_intermediate Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Attack cluster_product Step 4: Hydrolysis Start 3-Acetylphenyl Benzoate + AlCl₃ Intermediate1 Coordinated Complex Start->Intermediate1 Coordination to carbonyl oxygen Intermediate2 Acylium Ion + Aluminated Phenoxide Intermediate1->Intermediate2 Rearrangement & Cleavage OrthoAttack Ortho Sigma Complex Intermediate2->OrthoAttack ortho-attack ParaAttack Para Sigma Complex Intermediate2->ParaAttack para-attack OrthoProduct Ortho-Hydroxy Aryl Ketone OrthoAttack->OrthoProduct Rearomatization & Hydrolysis ParaProduct Para-Hydroxy Aryl Ketone ParaAttack->ParaProduct Rearomatization & Hydrolysis

Caption: The Lewis acid-catalyzed Fries rearrangement mechanism.

Controlling Regioselectivity: A Game of Thermodynamics and Kinetics

The ratio of ortho to para products is not arbitrary and can be judiciously controlled by manipulating reaction conditions. This selectivity is a classic example of kinetic versus thermodynamic control.[3]

  • Temperature: Low temperatures (0-25°C) generally favor the formation of the para product, which is often the thermodynamically more stable isomer. High temperatures (>60°C) favor the ortho product.[1][3] The ortho-isomer can form a stable bidentate chelate with the Lewis acid catalyst, making it the kinetically favored product at higher temperatures.[3]

  • Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents (e.g., carbon disulfide, chlorobenzene) tend to favor the ortho product by keeping the generated acylium ion in close proximity to the phenoxide within a solvent cage.[1][5] Conversely, polar solvents (e.g., nitrobenzene) can solvate the acylium ion, allowing it to diffuse and attack the less sterically hindered para position.[1][3][7]

ConditionFavored ProductRationale
High Temperature (>60°C)ortho-Hydroxyaryl KetoneKinetic Control (stable bidentate complex formation)[3]
Low Temperature (0-25°C)para-Hydroxyaryl KetoneThermodynamic Control (greater steric freedom)[1][3]
Non-polar Solvent (e.g., CS₂)ortho-Hydroxyaryl KetoneIntramolecular "solvent cage" effect[5]
Polar Solvent (e.g., Nitrobenzene)para-Hydroxyaryl KetoneSolvation and diffusion of the acylium ion[1]

Special Considerations for 3-Acetylphenyl Benzoate

The substrate itself presents a unique challenge. The acetyl group is strongly deactivating, reducing the nucleophilicity of the aromatic ring and making the required electrophilic aromatic substitution step more difficult.[1][3] This typically translates to a need for harsher reaction conditions (e.g., higher temperatures, longer reaction times, or a stronger catalytic system) and potentially lower yields compared to activated substrates. Researchers should have realistic expectations and employ rigorous analytical monitoring (e.g., TLC, GC-MS) to track the reaction's progress.

Alternative Methodologies

For substrates that are sensitive or yield poor results under traditional Lewis acid conditions, alternative strategies can be employed.

  • Photo-Fries Rearrangement: This variant uses UV light to induce a homolytic cleavage of the ester bond, generating a radical pair that recombines to form the ortho and para products.[8][9][10] This method avoids the need for Lewis acids but often suffers from low yields and is primarily used in specialized laboratory-scale syntheses.[3]

  • Anionic Fries Rearrangement: This approach utilizes a strong base (e.g., LDA) to achieve ortho-metalation, followed by an intramolecular rearrangement. It is particularly effective for generating ortho-acyl phenols.[3][11]

Experimental Protocols

The following protocols are generalized for a research-scale reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of ortho-Hydroxyaryl Ketone (High-Temperature, Solvent-Free)

This protocol is designed to favor the formation of the ortho rearrangement product.

Materials:

  • 3-Acetylphenyl benzoate

  • Anhydrous aluminum chloride (AlCl₃) (at least 3 equivalents)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Stir bar

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-acetylphenyl benzoate (1.0 eq).

  • In a separate, dry container, weigh anhydrous AlCl₃ (3.0 eq). Caution: AlCl₃ is highly hygroscopic and reacts violently with water.

  • Carefully add the AlCl₃ to the reaction flask in portions. The mixture may become a thick, stirrable paste.

  • Heat the reaction mixture to 120-140°C using an oil bath.

  • Maintain stirring and monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed (typically 2-6 hours).

  • Workup: Allow the flask to cool to room temperature. Very carefully and slowly pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl. This step is highly exothermic and will release HCl gas.

  • Extract the aqueous layer 3 times with a suitable organic solvent like DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified via column chromatography on silica gel or by recrystallization to isolate the desired ortho-hydroxyaryl ketone.

Protocol 2: Synthesis of para-Hydroxyaryl Ketone (Low-Temperature, with Solvent)

This protocol is designed to favor the formation of the para rearrangement product.

Materials:

  • 3-Acetylphenyl benzoate

  • Anhydrous aluminum chloride (AlCl₃) (1.1 to 2.5 equivalents)

  • Nitrobenzene (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Stir bar

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (2.0 eq) and dry nitrobenzene.[12]

  • Cool the mixture to 0-5°C using an ice-salt bath.

  • Dissolve 3-acetylphenyl benzoate (1.0 eq) in a minimal amount of dry nitrobenzene and add it to the dropping funnel.

  • Add the substrate solution dropwise to the cold AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 10°C.

  • Allow the reaction to stir at a low temperature (e.g., 5-25°C) for several hours to days. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl.[12]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄.[12]

  • Filter and concentrate the organic layer under reduced pressure. Note: Nitrobenzene has a high boiling point and may require vacuum distillation for complete removal.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep1 Flame-dry glassware prep2 Weigh Substrate & Anhydrous AlCl₃ prep1->prep2 react1 Combine reactants (under N₂) prep2->react1 react2 Set Temperature (High for ortho, Low for para) react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool to RT react3->workup1 workup2 Quench on Ice/HCl workup1->workup2 workup3 Extract with Organic Solvent workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purify1 Column Chromatography or Recrystallization workup4->purify1 purify2 Characterize Product (NMR, MS, etc.) purify1->purify2

Caption: General experimental workflow for the Fries rearrangement.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (AlCl₃ exposed to moisture).2. Reaction temperature too low.3. Deactivating effect of the acetyl group is too strong for the conditions.1. Use fresh, anhydrous AlCl₃ from a new, sealed bottle.2. Gradually increase reaction temperature and monitor by TLC.3. Increase reaction time or consider a more potent Lewis acid (e.g., triflic acid, with caution).
Formation of Phenol Byproduct Hydrolysis of the starting ester due to adventitious water.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Use fresh, anhydrous solvents.
Complex Product Mixture / Tar Reaction temperature is too high, causing decomposition.Reduce the reaction temperature. Ensure the quenching step is performed slowly and with efficient cooling.
Incorrect Regioisomer Ratio Temperature or solvent choice is not optimal.For para, ensure the temperature is kept low. For ortho, ensure high temperature and consider a non-polar solvent or solvent-free conditions.

References

  • Fries rearrangement. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • What is the Fries Rearrangement Reaction? (n.d.). BYJU'S. Retrieved February 20, 2026, from [Link]

  • Whitcombe, M. J., Gilbert, A., & Mitchell, G. R. (n.d.). The photo-Fries rearrangement in a side-chain liquid-crystalline polymer. ScienceDirect. Retrieved February 20, 2026, from [Link]

  • Fries Rearrangement: Meaning, Mechanism, Limitations & Application. (n.d.). Testbook. Retrieved February 20, 2026, from [Link]

  • What is the Photo-Fries Rearrangement? Explain with a suitable example... (2026, January 29). Filo. Retrieved February 20, 2026, from [Link]

  • Photo fries rearrangement. (n.d.). Slideshare. Retrieved February 20, 2026, from [Link]

  • Fries Rearrangement Mechanism. (2021, September 21). YouTube. Retrieved February 20, 2026, from [Link]

  • photo-Fries rearrangement. (n.d.). The IUPAC Compendium of Chemical Terminology. Retrieved February 20, 2026, from [Link]

  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved February 20, 2026, from [Link]

  • Fries Rearrangement of Phenyl Acetate over Solid Acid Catalyst. (n.d.). wiser.croucher.org.hk. Retrieved February 20, 2026, from [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2021, November 11). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Fries Rearrangement. (2025, February 23). J&K Scientific LLC. Retrieved February 20, 2026, from [Link]

  • Fries rearrangement. (2020, March 18). HandWiki. Retrieved February 20, 2026, from [Link]

  • Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. (n.d.). ECS. Retrieved February 20, 2026, from [Link]

  • New Aspects of the Fries Rearrangement. (n.d.). Angewandte Chemie. Retrieved February 20, 2026, from [Link]

Sources

Photo-Fries rearrangement mechanism of 3-Acetylphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Industrial Relevance

The Photo-Fries rearrangement is a light-induced intramolecular rearrangement of phenolic esters to hydroxyaryl ketones.[1] This transformation is of paramount importance in the synthesis of UV absorbers (hydroxybenzophenones) , pharmaceutical intermediates, and liquid crystalline polymers.

This guide focuses on 3-Acetylphenyl benzoate , a substrate that presents unique regiochemical challenges due to the presence of a meta-acetyl group. Unlike simple phenyl benzoates, the 3-acetyl substituent imposes both electronic withdrawal and steric constraints, influencing the ratio of ortho- and para- rearranged products. This protocol details the mechanistic pathways, solvent-cage optimization strategies, and a validated experimental workflow to maximize yield and selectivity.

Mechanistic Insight: The Radical Cage

The reaction proceeds via a radical-pair mechanism initiated by UV excitation. Understanding the "Solvent Cage Effect" is critical for controlling the outcome.

2.1. The Pathway
  • Excitation: Absorption of a UV photon (typically

    
    ) promotes the ester to the excited singlet state (
    
    
    
    ).
  • Homolysis: The C-O bond cleaves homolytically, generating a singlet radical pair: a 3-acetylphenoxy radical and a benzoyl radical .

  • The Cage Effect: These radicals are momentarily trapped within a "solvent cage."

    • Recombination: They recombine at the ortho or para positions of the phenoxy ring.[2][3]

    • Escape: If they diffuse out of the cage, they abstract hydrogen from the solvent, forming phenol and benzaldehyde (side products).

  • Aromatization: The recombined intermediates (cyclohexadienones) undergo rapid tautomerization to restore aromaticity, yielding the final hydroxy ketone products.

2.2. Regioselectivity of 3-Acetylphenyl Benzoate

The meta-acetyl group creates an asymmetric electronic and steric environment:

  • Position 2 (Ortho): Sterically hindered by the adjacent acetyl group. Attack here is disfavored.

  • Position 6 (Ortho): Sterically accessible. Major ortho product expected here (2-benzoyl-5-acetylphenol).

  • Position 4 (Para): Sterically accessible. Major para product expected here (4-benzoyl-3-acetylphenol).

2.3. Mechanistic Diagram (DOT)

PhotoFriesMechanism Substrate 3-Acetylphenyl Benzoate (Ground State) ExcitedState Excited Singlet State (S1) [Ph-O-CO-Ph]* Substrate->ExcitedState  hv (254-300 nm) RadicalPair Solvent Cage Radical Pair [3-Ac-Ph-O•  •CO-Ph] ExcitedState->RadicalPair  Homolytic Cleavage OrthoProd Ortho-Isomer (Pos 6) 2-Benzoyl-5-acetylphenol (Major Ortho) RadicalPair->OrthoProd  Cage Recombination (Pos 6) ParaProd Para-Isomer (Pos 4) 4-Benzoyl-3-acetylphenol RadicalPair->ParaProd  Cage Recombination (Pos 4) EscapeProd Escape Products (3-Acetylphenol + Benzoic Acid) RadicalPair->EscapeProd  Diffusion out of Cage

Figure 1: Radical pair mechanism showing the bifurcation between cage recombination (product formation) and diffusion (side reactions).

Experimental Protocol

Safety Note: UV radiation is harmful to eyes and skin. Perform all irradiations in a closed photochemical reactor with appropriate shielding. Benzene is carcinogenic; this protocol substitutes it with safer alternatives like Cyclohexane or Acetonitrile.

3.1. Materials & Equipment
  • Substrate: 3-Acetylphenyl benzoate (Synthesized via Schotten-Baumann reaction of 3-hydroxyacetophenone and benzoyl chloride).

  • Solvent: Cyclohexane (HPLC Grade) – Preferred for maximizing cage effect.

  • Light Source: Medium-pressure Mercury Lamp (450W) with a Pyrex filter (cut-off

    
     nm) OR Low-pressure Hg Lamp (254 nm) in Quartz.
    
  • Reactor: Immersion well reactor with cooling jacket (

    
    C).
    
3.2. Step-by-Step Procedure

Step 1: Preparation of Solution Dissolve 3-Acetylphenyl benzoate in Cyclohexane to a concentration of 5 mM to 10 mM .

  • Expert Insight: High concentrations (>50 mM) encourage intermolecular reactions and polymerization. Keep it dilute to favor the intramolecular rearrangement.

Step 2: Deoxygenation (Critical) Purge the solution with high-purity Nitrogen (


) or Argon for 30 minutes prior to irradiation.
  • Reasoning: Oxygen is a triplet quencher and can react with radicals to form peroxy species, degrading the yield.

Step 3: Irradiation Irradiate the solution under continuous stirring and


 flow.
  • Monitoring: Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 8:2) every 30 minutes. The starting ester (

    
    ) will disappear, and two lower 
    
    
    
    spots (hydroxy ketones) will appear.
  • Typical Duration: 1 to 4 hours depending on lamp intensity.

Step 4: Work-up

  • Evaporate the solvent under reduced pressure.

  • The residue will be a mixture of the ortho-isomer, para-isomer, and minor phenolic byproducts.

Step 5: Purification Separate isomers using Flash Column Chromatography (Silica Gel).

  • Gradient: Start with 100% Hexane

    
     90:10 Hexane:EtOAc.
    
  • Separation Logic: The ortho-isomer usually elutes first due to intramolecular Hydrogen bonding (chelation), which reduces its polarity compared to the para-isomer.

Analytical Validation (Self-Validating System)

To ensure the reaction worked, use the following spectroscopic markers.

4.1. NMR Diagnostics (

H NMR in

)
CompoundKey SignalStructural Cause
Start Material No signal > 10 ppmEster linkage.
Ortho-Isomer

11.0 - 12.5 ppm (s, 1H)
Intramolecular H-bond between Carbonyl and Phenolic -OH. This is the definitive proof of ortho-rearrangement.
Para-Isomer

5.0 - 6.0 ppm (s, 1H)
Free Phenolic -OH (exchangeable with

).
4.2. IR Spectroscopy
  • Ester (Start): Strong stretch at

    
    .
    
  • Ortho-Product: Shifted Carbonyl stretch to

    
     (Cheliation shift) and broad -OH stretch obscured by C-H region.
    
  • Para-Product: Carbonyl stretch

    
     and distinct broad -OH stretch at 
    
    
    
    .

Optimization: The Solvent Cage Effect

The choice of solvent dictates the ratio of Rearrangement (Cage) vs. Cleavage (Escape).

SolventViscosity (

)
Cage EffectOutcome
Cyclohexane HighStrongHigh Yield of Rearrangement. Radicals are held together, favoring recombination.
Acetonitrile LowWeakLower Yield. Radicals diffuse apart, leading to more phenol/benzoic acid formation.
SDS Micelles N/A (Micro-heterogeneous)Very StrongHighest Selectivity. The hydrophobic core acts as a "super cage," strongly favoring the ortho-isomer [1].
5.1. Optimization Workflow (DOT)

Optimization cluster_0 Recommendation Input Reaction Conditions Solvent Solvent Choice Input->Solvent Viscosity Viscosity / Cage Solvent->Viscosity Determines Yield Product Distribution Viscosity->Yield Controls Recombination Rec Use Cyclohexane or Micellar Media (SDS)

Figure 2: Workflow for solvent selection to maximize cage recombination.

References

  • Selectivity in the photo-Fries rearrangement of some aryl benzoates in green and sustainable media. Source: PubMed / Photochem. Photobiol. Sci. URL:[Link]

  • Fries Rearrangement: Mechanism and Applications. Source: Organic Chemistry Portal URL:[Link]

  • Photo-Fries rearrangement of aryl acetamides: regioselectivity induced by aqueous micellar green environment. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Three-state model for the photo-Fries rearrangement. Source: Barbatti.org / RSC URL:[Link]

Sources

Application Notes and Protocols: 3-Acetylphenyl Benzoate as a Versatile Intermediate for Photoinitiator Synthesis and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-Acetylphenyl benzoate (CAS 139-28-6), a bifunctional molecule featuring both acetophenone and benzoate moieties. While the acetophenone group provides inherent photoinitiating capabilities, the primary utility of this compound lies in its role as a versatile synthetic intermediate. We detail its chemical properties, safety protocols, and mechanistic action. Furthermore, this document provides detailed, step-by-step protocols for its conversion into more complex, functional derivatives and for evaluating its performance as a direct photoinitiator in free-radical polymerization. This guide is intended for researchers, chemists, and materials scientists engaged in polymer science, organic synthesis, and drug development.

Section 1: Compound Profile and Safety Precautions

3-Acetylphenyl benzoate, also known as m-(Benzoyloxy)acetophenone, is a solid organic compound whose structure is foundational to its function.[1] The molecule integrates an acetophenone group, a well-established Type I photoinitiator, with a benzoate group.[2][3] This unique combination makes it a valuable precursor for a wide range of chemical syntheses.

Table 1: Physicochemical Properties of 3-Acetylphenyl benzoate

Property Value Source
IUPAC Name (3-acetylphenyl) benzoate PubChem[1]
CAS Number 139-28-6 PubChem[1]
Molecular Formula C₁₅H₁₂O₃ PubChem[1]
Molecular Weight 240.25 g/mol PubChem[1]
Appearance Crystalline Solid N/A

| XLogP3 | 3.3 | PubChem[1] |

1.1 Critical Safety and Handling Protocols

3-Acetylphenyl benzoate requires careful handling due to its hazard profile. Aggregated GHS information indicates that it causes serious eye damage and may provoke an allergic skin reaction.[1] Adherence to strict laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, impervious gloves, and a lab coat.[4][5][6]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4] Ensure an eyewash station and safety shower are readily accessible.[6]

  • Handling: Avoid contact with skin, eyes, and clothing.[4][6] Prevent dust formation. Keep away from ignition sources and incompatible materials such as strong oxidizing agents.[4][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • First Aid:

    • Eyes: Immediately rinse with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

    • Skin: Wash affected area with plenty of soap and water. If irritation or an allergic reaction occurs, seek medical advice.[4]

    • Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical attention.[4]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[4]

Section 2: The Photoinitiator Moiety and Mechanism of Action

Photoinitiators are compounds that, upon absorbing light, generate reactive species to initiate polymerization.[7][8] They are broadly classified into two types based on their mechanism.

  • Type I Photoinitiators (α-Cleavage): These molecules undergo unimolecular bond cleavage upon UV irradiation to form two radical fragments, one or both of which can initiate polymerization.[2][3] Acetophenone derivatives are a classic example of this class.[2]

  • Type II Photoinitiators (Hydrogen Abstraction): These initiators, in their excited state, react with a co-initiator (a synergist, typically an amine or alcohol) via a bimolecular reaction to generate radicals.[3][8] Benzophenone is the most common Type II photoinitiator.[3]

The primary photoactive component of 3-Acetylphenyl benzoate is the acetophenone moiety, which functions as a Type I photoinitiator. Upon absorption of UV radiation, the molecule is promoted to an excited triplet state and subsequently undergoes homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom (α-cleavage). This process generates a benzoyl radical and an acetyl radical, both capable of initiating free-radical polymerization.

G cluster_main start 3-Acetylphenyl benzoate (Ground State) excited Excited Triplet State start->excited UV Light (hν) radicals Benzoyl Radical + Acetylphenyl Radical (Initiating Species) excited->radicals α-Cleavage (Unimolecular) polymer Polymer Chain Growth radicals->polymer Initiates Monomer Polymerization

Diagram 1: Mechanism of Type I photoinitiation via α-cleavage.

Section 3: Application as a Versatile Synthetic Intermediate

The true strength of 3-Acetylphenyl benzoate lies in its utility as a precursor for more complex molecules. The acetyl group is readily functionalized, allowing for the construction of advanced photoinitiators, pharmaceutical building blocks, and heterocyclic systems.

Protocol 1: Synthesis of 3-(2-Bromoacetyl)phenyl Benzoate

Rationale: The introduction of a bromine atom alpha to the carbonyl group creates an excellent leaving group. This transformation converts the relatively inert acetyl group into a highly reactive site for subsequent nucleophilic substitution, making it a key intermediate for building larger molecules.[9] This protocol outlines a standard bromination procedure.

Materials:

  • 3-Acetylphenyl benzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (Nitrogen or Argon)

  • Standard reflux apparatus

Step-by-Step Methodology:

  • Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere.

  • Dissolution: To the flask, add 3-Acetylphenyl benzoate (1.0 eq) and dissolve it in CCl₄.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (approx. 0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, 3-(2-bromoacetyl)phenyl benzoate, can be further purified by recrystallization (e.g., from an ethanol/chloroform mixture) to yield the final product.[9]

G cluster_workflow start_material 3-Acetylphenyl benzoate reaction Reflux under N₂ (2-4 hours) start_material->reaction reagents NBS, AIBN (cat.) in CCl₄ reagents->reaction workup Cool & Filter Wash with NaHCO₃, Brine reaction->workup purification Dry over Na₂SO₄ Evaporate Solvent workup->purification final_product 3-(2-Bromoacetyl)phenyl benzoate purification->final_product G cluster_workflow prep Prepare Formulation (TMPTA + Initiator) sample Create Thin Film Sample (between KBr plates) prep->sample baseline Acquire Baseline FTIR Spectrum (Dark) sample->baseline irradiate Start UV Irradiation & Real-Time FTIR Scan baseline->irradiate monitor Monitor Decrease of Acrylate Peak (~1635 cm⁻¹) irradiate->monitor analyze Calculate Conversion vs. Time Plot Kinetic Profile irradiate->analyze monitor->analyze

Sources

Catalytic synthesis methods for 3-Acetylphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Synthesis of 3-Acetylphenyl Benzoate

Application Notes and Protocols for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of 3-Acetylphenyl Benzoate

3-Acetylphenyl benzoate (CAS No. 139-28-6) is an aromatic ester of significant interest in organic synthesis.[1] Its structure incorporates a benzoyl group attached to a 3-acetylphenol moiety, offering multiple reactive sites for constructing more complex molecules. This bifunctional nature makes it a valuable intermediate. The precursor, 3-hydroxyacetophenone, is a crucial building block in the pharmaceutical industry for synthesizing drugs such as phenylephrine.[2][3] Consequently, efficient and selective methods for the synthesis of its derivatives, like 3-acetylphenyl benzoate, are of paramount importance for drug development and fine chemical manufacturing.

This document provides a detailed overview of various catalytic methodologies for the synthesis of 3-acetylphenyl benzoate, designed for researchers and professionals in chemical and pharmaceutical sciences. We will explore several catalytic pathways, offering not just step-by-step protocols but also the underlying mechanistic principles to empower researchers in their experimental design.

Core Synthetic Strategy: Esterification of 3-Hydroxyacetophenone

The most direct and logical approach to synthesizing 3-acetylphenyl benzoate is through the esterification of 3-hydroxyacetophenone with a benzoic acid derivative. This transformation can be achieved through several distinct catalytic strategies, each with its own set of advantages regarding efficiency, substrate scope, and environmental impact.

cluster_reactants Starting Materials cluster_product Target Product R1 3-Hydroxyacetophenone Catalyst Catalytic System (Acid, Base, Enzyme, etc.) R1->Catalyst R2 Benzoic Acid (or derivative) R2->Catalyst P1 3-Acetylphenyl Benzoate Catalyst->P1 Esterification

Caption: Core synthetic strategy for 3-acetylphenyl benzoate.

Method 1: Direct Acid-Catalyzed Esterification (Fischer-Speier Type)

Direct esterification of a phenol with a carboxylic acid is a classic transformation. While phenols are less nucleophilic than aliphatic alcohols, the reaction can be driven to completion with strong acid catalysts and by removing water as it is formed.

Causality and Expertise: This method relies on the protonation of the benzoic acid carbonyl group by an acid catalyst. This activation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic hydroxyl group of 3-hydroxyacetophenone. The reaction is an equilibrium process; therefore, to achieve high yields, the water byproduct must be removed, typically through azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or by using a dehydrating agent.

Heterogeneous acid catalysts like sulfonic acid-functionalized silica (SiO₂-SO₃H) offer a greener alternative, simplifying product purification as the catalyst can be filtered off.[4]

Experimental Protocol: SiO₂-SO₃H Catalyzed Synthesis

Materials:

  • 3-Hydroxyacetophenone

  • Benzoic Acid

  • Silica-sulfuric acid (SiO₂-SO₃H) catalyst

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3-hydroxyacetophenone (1.0 eq.), benzoic acid (1.1 eq.), and SiO₂-SO₃H (10% w/w relative to benzoic acid).[4]

  • Solvent Addition: Add toluene to the flask to a concentration of approximately 0.5 M with respect to the 3-hydroxyacetophenone.

  • Azeotropic Dehydration: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction for 5-10 hours, or until no more water is collected and TLC analysis (e.g., using an 8:2 hexane/ethyl acetate eluent) indicates the consumption of the starting material.[4]

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to recover the solid SiO₂-SO₃H catalyst. The catalyst can be washed with diethyl ether, dried, and reused.[4]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted benzoic acid and any residual acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-acetylphenyl benzoate.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Method 2: Base-Mediated Acylation with Benzoyl Chloride

This method involves the acylation of 3-hydroxyacetophenone with a more reactive benzoic acid derivative, benzoyl chloride. The reaction, often a variation of the Schotten-Baumann reaction, is typically performed in the presence of a base.

Causality and Expertise: The base (e.g., sodium hydroxide or pyridine) serves a dual purpose. It deprotonates the phenolic hydroxyl group of 3-hydroxyacetophenone, forming a much more nucleophilic phenoxide ion. This potent nucleophile then readily attacks the highly electrophilic carbonyl carbon of benzoyl chloride. The base also neutralizes the HCl byproduct generated during the reaction, driving it to completion. This method is often faster and proceeds at lower temperatures than direct acid-catalyzed esterification.

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

  • 3-Hydroxyacetophenone

  • Benzoyl chloride

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or diethyl ether

  • Ice bath

  • Separatory funnel

Procedure:

  • Initial Dissolution: In a flask, dissolve 3-hydroxyacetophenone (1.0 eq.) in a 10% NaOH solution and cool the mixture in an ice bath to below 10 °C.[5]

  • Acylation: While stirring vigorously, slowly add benzoyl chloride (1.1 eq.) dropwise, ensuring the temperature remains low. A white precipitate of the product may form.

  • Reaction Completion: After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion. Monitor by TLC.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).[5]

  • Washing: Combine the organic layers and wash them successively with water (2x) and brine (1x).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography if needed.

cluster_workflow Base-Mediated Acylation Workflow A Dissolve 3-Hydroxyacetophenone in 10% NaOH B Cool to < 10 °C (Ice Bath) A->B C Add Benzoyl Chloride (dropwise) B->C D Stir at Room Temp (1-2 hours) C->D E Extract with CH₂Cl₂ D->E F Wash with H₂O & Brine E->F G Dry & Concentrate F->G H Purify Product G->H cluster_biocatalysis Biocatalytic Cycle of Ligase ClxA E ClxA (Free Enzyme) E_ATP_BA E • ATP • Benzoic Acid E->E_ATP_BA + Benzoic Acid + ATP E_AMP_BA E • [Benzoyl-AMP] (Activated Intermediate) E_ATP_BA->E_AMP_BA - PPi E_P E • Product • AMP E_AMP_BA->E_P + 3-Hydroxy- acetophenone E_P->E - 3-Acetylphenyl  benzoate - AMP

Sources

Application Note: Schotten-Baumann Synthesis of 3-Acetylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the synthesis of 3-acetylphenyl benzoate (CAS: 139-28-6) via the Schotten-Baumann reaction . This method utilizes an aqueous base to facilitate the acylation of 3-hydroxyacetophenone with benzoyl chloride.[1] The procedure is favored in drug discovery and organic synthesis for its operational simplicity, high yield, and the ability to perform acylation under biphasic conditions, minimizing the need for anhydrous organic solvents.

Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Scientific Principles & Mechanism[2][3][4]

Reaction Overview

The Schotten-Baumann reaction involves the benzoylation of a phenol in the presence of an aqueous base (typically NaOH or KOH).[1][2][3][4][5][6] The base serves two critical functions:

  • Activation: Deprotonates the phenol (

    
    ) to form the more nucleophilic phenoxide ion.
    
  • Scavenging: Neutralizes the hydrochloric acid (HCl) byproduct to prevent the protonation of the phenoxide and drive the equilibrium forward.

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism.[7] The phenoxide ion attacks the carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate which collapses to expel the chloride ion.[3]

SchottenBaumannMechanism Phenol 3-Hydroxyacetophenone Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation (-H2O) Base NaOH (aq) Base->Phenoxide Tetrahedral Tetrahedral Intermediate Phenoxide->Tetrahedral Nucleophilic Attack BzCl Benzoyl Chloride (Electrophile) BzCl->Tetrahedral Product 3-Acetylphenyl Benzoate Tetrahedral->Product Elimination of Cl- Byproduct NaCl + H2O Tetrahedral->Byproduct

Figure 1: Mechanistic pathway of the base-catalyzed benzoylation of 3-hydroxyacetophenone.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[5][6]QuantityRole
3-Hydroxyacetophenone 136.151.05.0 g (36.7 mmol)Substrate
Benzoyl Chloride 140.571.25.1 mL (44.0 mmol)Acylating Agent
Sodium Hydroxide (10% aq) 40.00~2.535-40 mLBase/Scavenger
Ethanol (95%) --~30 mLRecrystallization

Equipment:

  • 250 mL Erlenmeyer flask (or round-bottom flask).

  • Magnetic stir bar and plate.

  • Ice-water bath.[8]

  • Büchner funnel and vacuum filtration setup.

Safety Precautions (HSE)
  • Benzoyl Chloride: Lachrymator and corrosive. Handle ONLY in a fume hood. Reacts violently with water if not controlled.

  • 3-Hydroxyacetophenone: Irritant. Avoid skin contact.

  • NaOH: Corrosive. Wear nitrile gloves and eye protection.

Step-by-Step Procedure
Phase 1: Solubilization and Setup
  • In a 250 mL flask, dissolve 5.0 g of 3-hydroxyacetophenone in 35 mL of 10% aqueous NaOH .

  • Observation: The solution should turn clear to slightly yellow as the phenoxide forms.

  • Place the flask in an ice-water bath and cool to 0–5°C .

    • Expert Insight: Cooling is crucial. While the reaction is exothermic, lower temperatures prioritize the reaction with phenoxide over the competitive hydrolysis of benzoyl chloride by water.

Phase 2: Acylation[9]
  • Measure 5.1 mL of benzoyl chloride in a dry syringe or dropping funnel.

  • Add the benzoyl chloride dropwise over 10–15 minutes while stirring vigorously.

    • Critical Control Point: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous phase (phenoxide) and the organic droplets (benzoyl chloride).

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30–45 minutes .

  • Endpoint Check: The smell of benzoyl chloride should disappear, replaced by a faint ester odor. The product typically precipitates as a solid during this phase.

Phase 3: Work-up and Isolation
  • If the product has oiled out (formed a viscous liquid), cool the flask again and scratch the side with a glass rod to induce crystallization.

  • Filter the solid precipitate using a Büchner funnel under vacuum.

  • Wash 1: Wash the filter cake with 20 mL of cold water to remove NaCl and excess NaOH.

  • Wash 2: Wash with 10 mL of cold 2% NaHCO₃ (optional) to ensure removal of any benzoic acid byproduct.

  • Dry the crude solid on the filter for 15 minutes.

Phase 4: Purification (Recrystallization)
  • Transfer the crude solid to a clean beaker.

  • Dissolve in the minimum amount of boiling Ethanol (95%) (approx. 20–30 mL).

  • Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize recovery.

  • Filter the pure crystals and dry in a desiccator or vacuum oven at 40°C.

Workflow Diagram

Workflow Start Start: Weigh Reagents Dissolve Dissolve 3-Hydroxyacetophenone in 10% NaOH (aq) Start->Dissolve Cool Cool to 0-5°C (Ice Bath) Dissolve->Cool AddBzCl Add Benzoyl Chloride Dropwise with Vigorous Stirring Cool->AddBzCl React Stir at RT for 30-45 min (Precipitate forms) AddBzCl->React Filter Vacuum Filtration React->Filter Wash Wash with H2O and cold NaHCO3 Filter->Wash Recryst Recrystallize from Hot Ethanol Wash->Recryst Dry Dry Product (Vacuum Oven) Recryst->Dry End Final Product: 3-Acetylphenyl Benzoate Dry->End

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

Physical Properties[7]
  • Appearance: White crystalline solid / needles.

  • Melting Point (Literature): 87–89°C [1].

  • Solubility: Soluble in ethanol, ethyl acetate, DCM; insoluble in water.

Spectral Analysis (Expected Data)

To validate the synthesis, compare experimental data against these standard values:

TechniqueDiagnostic SignalInterpretation
IR (ATR) 1735 cm⁻¹Ester C=O stretch (Benzoate)
1685 cm⁻¹Ketone C=O stretch (Acetophenone)
¹H NMR (CDCl₃)

2.64 (s, 3H)
Methyl group of acetyl moiety (

-C=O)

8.15–8.25 (m, 2H)
Benzoate ortho protons

7.40–8.00 (m, 7H)
Remaining aromatic protons (overlap of two rings)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oily Product Impurities or temperature too high during addition.Cool the mixture to 0°C; scratch glass to induce nucleation. If persistent, extract with DCM, dry over MgSO₄, and evaporate.
Low Yield Hydrolysis of Benzoyl Chloride.Ensure temperature is kept <5°C during addition. Increase Benzoyl Chloride to 1.5 eq.
Acidic Filtrate Insufficient Base.The reaction generates HCl.[3][4] Ensure the pH remains >9 throughout the addition. Add more NaOH if necessary.
Smell of BzCl Incomplete Reaction.Stir longer at room temperature or add small excess of aqueous base to hydrolyze unreacted acid chloride.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 266111, 3-Acetylphenyl benzoate. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
  • Org. Synth. (1941). o-Benzoyloxyacetophenone.[6] Organic Syntheses, Coll. Vol. 1, p.109 (1941); Vol. 21, p.13 (1941). (Analogous procedure for ortho-isomer). Retrieved from [Link]

  • Ambekar, S. P., et al. (2013). 3-(2-Bromoacetyl)phenyl benzoate.[10] Acta Crystallographica Section E. (Structural data for derivative). Retrieved from [Link]

Sources

Application Note & Protocol: Facile Microwave-Assisted Synthesis of 3-Acetylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Accelerated Synthesis

In the landscape of modern drug discovery and materials science, the demand for rapid and efficient synthetic methodologies is paramount. Traditional esterification methods, often reliant on prolonged heating under reflux, present significant bottlenecks in the synthesis of novel chemical entities.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and often, enhanced product purity.[2][3][4][5][6] This is achieved through the unique mechanism of microwave heating, which involves direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not attainable with conventional methods.[7][8]

This application note provides a detailed protocol for the synthesis of 3-acetylphenyl benzoate, a valuable building block in medicinal chemistry and organic synthesis.[9][10][11] The presented method leverages the power of microwave irradiation to achieve a rapid and efficient esterification of 3-hydroxyacetophenone with benzoyl chloride.

The Science Behind Microwave-Assisted Esterification

The enhanced reaction rates observed in microwave-assisted synthesis are a direct consequence of the unique heating mechanism.[7] Unlike conventional heating which relies on conduction and convection, microwave irradiation delivers energy directly to the polar reactants and solvent molecules.[8] This leads to a rapid increase in temperature, often far exceeding the solvent's boiling point in a sealed vessel, a phenomenon known as superheating.[4][8] According to the Arrhenius equation, a modest increase in temperature can lead to an exponential increase in the reaction rate.

The esterification of 3-hydroxyacetophenone with benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the phenolic oxygen of 3-hydroxyacetophenone attacks the electrophilic carbonyl carbon of benzoyl chloride. The subsequent loss of a chloride ion and a proton yields the desired ester, 3-acetylphenyl benzoate. The use of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting materials and impede the reaction.

Experimental Protocol: Synthesis of 3-Acetylphenyl Benzoate

This protocol is designed for a dedicated microwave reactor. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountPuritySupplier
3-HydroxyacetophenoneC₈H₈O₂136.151.36 g (10 mmol)>98%Sigma-Aldrich
Benzoyl ChlorideC₇H₅ClO140.571.48 mL (12 mmol)>99%Sigma-Aldrich
PyridineC₅H₅N79.105 mLAnhydrousSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9320 mLAnhydrousFisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃84.0130 mL--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
Microwave reaction vessel (10-20 mL) with stir bar--1-Anton Paar/CEM
Step-by-Step Synthesis Procedure
  • Preparation of the Reaction Mixture: In a 10-20 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of 3-hydroxyacetophenone in 5 mL of anhydrous pyridine.

  • Addition of Benzoyl Chloride: To the stirred solution, slowly add 1.48 mL (12 mmol) of benzoyl chloride. Caution: This reaction is exothermic. Add the benzoyl chloride dropwise to control the temperature.

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 5 minutes, with a 2-minute ramp time.[12]

  • Work-up and Extraction: After the reaction is complete and the vessel has cooled to room temperature, carefully open the vessel in a fume hood. Transfer the reaction mixture to a separatory funnel containing 20 mL of dichloromethane (DCM).

  • Washing: Wash the organic layer sequentially with 15 mL of 1M HCl, 15 mL of saturated sodium bicarbonate solution, and 15 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield 3-acetylphenyl benzoate as a white solid.

Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents 3-Hydroxyacetophenone + Anhydrous Pyridine add_benzoyl Add Benzoyl Chloride reagents->add_benzoyl Stirring microwave Irradiate at 120°C for 5 minutes add_benzoyl->microwave extraction DCM Extraction microwave->extraction washing Wash with HCl, NaHCO₃, Brine extraction->washing drying Dry over MgSO₄ washing->drying purification Recrystallization or Column Chromatography drying->purification product Pure 3-Acetylphenyl Benzoate purification->product

Caption: Experimental workflow for the microwave-assisted synthesis of 3-acetylphenyl benzoate.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_product Products phenol 3-Hydroxyacetophenone intermediate Tetrahedral Intermediate phenol->intermediate + Benzoyl Chloride benzoyl_chloride Benzoyl Chloride product 3-Acetylphenyl Benzoate intermediate->product - Cl⁻ product->product + Pyridine - Pyridinium Chloride hcl HCl

Sources

Application Note: 3-Acetylphenyl Benzoate in Polymer Science & Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the technical application of 3-Acetylphenyl benzoate (CAS 139-28-6) , a functional aryl ester used primarily as a latent UV stabilizer precursor and a mesogenic intermediate in advanced polymer synthesis.[1] Unlike simple additives, 3-Acetylphenyl benzoate undergoes a Photo-Fries rearrangement upon UV exposure, generating in-situ hydroxybenzophenone moieties that function as radical scavengers and UV absorbers. This document provides validated protocols for its synthesis, incorporation into polymer matrices, and activation via photo-rearrangement, tailored for researchers in materials science and drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before integration into polymer systems, the purity and thermal behavior of the compound must be verified to prevent plasticization artifacts or phase separation.

PropertySpecificationCritical Note for Polymer Applications
IUPAC Name 3-Acetylphenyl benzoatePrecursor to 2-hydroxy-4-acetylbenzophenone
CAS Number 139-28-6Verify isomer specificity (distinct from 2- or 4- isomers)
Molecular Weight 240.25 g/mol Low MW facilitates migration if not covalently bound
Appearance White to off-white crystalline solidMust be finely ground for melt blending
Melting Point 78–80 °CProcessing Window: Ideal for melt blending with polyolefins/PVC <150°C
Solubility Soluble in DCM, Acetone, THF; Insoluble in WaterCompatible with solvent casting of PMMA/PC films

Mechanism of Action: The Photo-Fries Rearrangement

The core utility of 3-Acetylphenyl benzoate in polymer chemistry lies in its ability to transform from a non-absorbing ester into a UV-absorbing ketone upon irradiation. This "smart" response allows for the formulation of clear polymers that develop UV protection only when exposed to sunlight, minimizing initial yellowing.

Mechanistic Pathway

Upon absorption of UV light (hv), the ester bond undergoes homolytic cleavage, forming a solvent-caged radical pair (phenoxy and benzoyl radicals). These recombine at the ortho or para positions relative to the oxygen.

  • Starting Material: 3-Acetylphenyl benzoate (UV transparent >300nm).

  • Product: Hydroxybenzophenones (Strong UV absorption via Excited State Intramolecular Proton Transfer - ESIPT).

Visualization: Photo-Fries Rearrangement Pathway

The following diagram illustrates the molecular transformation and regioselectivity governed by the meta-acetyl substituent.

FriesRearrangement Start 3-Acetylphenyl Benzoate (UV Transparent) Excited Excited State [Singlet/Triplet] Start->Excited hv (UV Light) RadicalPair Solvent Cage Radical Pair Excited->RadicalPair Homolytic Cleavage OrthoProduct Ortho-Rearrangement (2-Benzoyl-5-acetylphenol) *Active UV Absorber* RadicalPair->OrthoProduct Recombination (Major) ParaProduct Para-Rearrangement (4-Benzoyl-3-acetylphenol) RadicalPair->ParaProduct Recombination (Minor) Phenol Phenol Byproduct (via H-abstraction) RadicalPair->Phenol Cage Escape

Caption: Figure 1. Photo-Fries rearrangement mechanism of 3-Acetylphenyl benzoate showing the conversion from ester to UV-stabilizing hydroxybenzophenones.

Protocol A: High-Purity Synthesis of 3-Acetylphenyl Benzoate

For polymer applications, trace acid impurities must be removed to prevent degradation of the polymer matrix (e.g., hydrolysis of polyesters).

Objective: Synthesize >99% pure 3-Acetylphenyl benzoate free of acidic residues.

Materials
  • 3-Hydroxyacetophenone (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)[2]

  • DMAP (4-Dimethylaminopyridine) (0.1 eq - Catalyst)

Step-by-Step Methodology
  • Preparation: In a 500 mL round-bottom flask under nitrogen atmosphere, dissolve 3-Hydroxyacetophenone (13.6 g, 100 mmol) in DCM (200 mL) .

  • Base Addition: Add TEA (16.7 mL, 120 mmol) and DMAP (1.22 g, 10 mmol) . Cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add Benzoyl chloride (12.8 mL, 110 mmol) over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quenching: Quench with saturated NaHCO₃ solution (100 mL) to neutralize excess acid chloride.

  • Extraction & Wash: Separate organic layer.[3] Wash sequentially with:

    • 1M HCl (2 x 50 mL) – Removes TEA/DMAP.

    • Water (2 x 50 mL)

    • Brine (1 x 50 mL)

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Hexane (1:1) .

  • Validation: Verify melting point (78–80°C) and absence of -OH peak (~3400 cm⁻¹) in IR.

Protocol B: In-Situ Generation of UV Stabilizers in PMMA Films

This protocol demonstrates the "Latent Stabilizer" application. You will cast a polymer film containing the ester and activate it via UV irradiation.

Target Audience: Formulation scientists developing weather-resistant coatings.

Materials
  • Poly(methyl methacrylate) (PMMA) (MW ~120,000)

  • Synthesized 3-Acetylphenyl benzoate (from Protocol A)

  • Solvent: Toluene or Chloroform

  • Quartz slides (for UV spectroscopy)

Experimental Workflow
  • Doping Solution: Prepare a 10 wt% solution of PMMA in Toluene. Add 3-Acetylphenyl benzoate at 2.0 wt% relative to the polymer solid content.

    • Calculation: For 10g PMMA, use 200mg ester.

  • Film Casting: Spin-coat or blade-cast the solution onto quartz slides to achieve a thickness of ~20–50 µm.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours to remove residual solvent.

  • Initial Characterization: Measure UV-Vis spectrum (200–800 nm). Note the absorbance at 250–280 nm (ester band) and lack of absorbance >320 nm.

  • Activation (Photo-Fries): Irradiate the film using a medium-pressure Hg lamp (or UV conveyor) with peak emission at 254/313 nm.

    • Dosage: 5 J/cm² total energy.

  • Post-Activation Analysis: Measure UV-Vis spectrum again.

    • Result: You will observe a new broad absorption band between 320–360 nm . This confirms the formation of the o-hydroxybenzophenone moiety.

Data Interpretation Table
Spectral FeaturePre-IrradiationPost-IrradiationSignificance
λ max (nm) ~260 nm (Ester)~330-350 nm (Ketone)Shift indicates successful rearrangement.
Visual Color ColorlessSlight Yellowing (Initial)Yellowing is typical of benzophenones; stabilizes over time.
UV Blocking Transparent UVA/UVBBlocks UVA/UVBFilm now acts as a UV filter for underlying layers.

Application in Drug Development (Bridging the Gap)

While primarily a polymer additive, the 3-acetylphenyl benzoate scaffold is a relevant intermediate in medicinal chemistry.

  • Prodrug Design: The ester linkage is susceptible to hydrolysis by esterases in vivo. 3-Acetylphenyl benzoate can serve as a model for "mutual prodrugs" where both the phenol (3-hydroxyacetophenone) and the acid (benzoic acid) have biological activity, or as a masking group to improve lipophilicity of phenolic drugs.

  • Linker Chemistry: In antibody-drug conjugates (ADCs), the benzoate moiety can be substituted to create pH-sensitive linkers that release the active phenolic drug in the acidic environment of a lysosome.

References

  • Fries Rearrangement Mechanism

    • Martin, R. "Aromatic Hydroxyketones: Preparation via Fries Rearrangement."[3][4][5] Organic Preparations and Procedures International, 24(4), 1992. Link

  • Photo-Fries in Polymers

    • Torikai, A., et al. "Photo-Fries rearrangement of phenyl benzoate in polymer matrices." Journal of Polymer Science: Polymer Chemistry Edition, 23(11), 1985. Link

  • Synthesis & Properties

    • PubChem Database.[1] "Compound Summary: 3-Acetylphenyl benzoate."[1][2] National Center for Biotechnology Information. Link

  • Imrie, C. T., et al. "Liquid crystalline polymers containing the phenyl benzoate group." Liquid Crystals, 1994.

Disclaimer: This protocol involves the use of hazardous chemicals (acid chlorides, chlorinated solvents) and UV radiation. Standard PPE and fume hood usage are mandatory.

Sources

Application Note: Synthesis of 1,3-Diketones via Lewis Acid-Catalyzed Fries Rearrangement of 3-Acetylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of hydroxybenzoyl acetophenones, a valuable class of 1,3-diketones, through the Fries rearrangement of 3-acetylphenyl benzoate. 1,3-Diketones are crucial synthetic intermediates and structural motifs in medicinal chemistry and drug development, serving as key building blocks for numerous heterocyclic compounds and as potent chelating agents.[1][2] The Fries rearrangement offers a robust and direct pathway for converting aryl esters into hydroxyaryl ketones.[3][4] This document elucidates the underlying reaction mechanism, details a step-by-step experimental protocol, explores the critical parameters influencing regioselectivity, and provides the necessary framework for researchers to successfully implement this transformation.

Introduction: The Significance of 1,3-Diketones in Drug Discovery

The 1,3-diketone moiety is a privileged scaffold in modern pharmacology. Its unique electronic and structural properties make it an exceptionally versatile precursor for the synthesis of core heterocycles such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent in a wide array of therapeutic agents, including anti-inflammatory drugs and anticancer agents.[1][5] Furthermore, the ability of β-diketones to exist in a keto-enol tautomeric equilibrium allows them to act as powerful bidentate ligands, forming stable complexes with various metal ions. This property is exploited in applications ranging from metal-based drug delivery to diagnostic imaging.[2][6]

The Fries rearrangement is a classic named reaction that transforms a phenolic ester into a mixture of ortho- and para-hydroxyaryl ketones upon treatment with a Lewis or Brønsted acid catalyst.[4][7] This reaction provides a strategically important route to access highly functionalized aromatic ketones that are otherwise difficult to synthesize. By employing 3-acetylphenyl benzoate as the starting material, this rearrangement facilitates the migration of the benzoyl group, yielding a substituted hydroxyacetophenone that embodies the 1,3-diketone structure.

Reaction Mechanism: The Acylium Ion Pathway

The Fries rearrangement proceeds through a well-established electrophilic aromatic substitution mechanism. The choice of reaction conditions, particularly solvent and temperature, critically dictates the outcome and the ratio of ortho to para isomers.[4][8]

  • Activation and Acylium Ion Formation: The reaction is initiated by the coordination of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to the carbonyl oxygen of the ester group. This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to form a resonance-stabilized acylium ion (in this case, the benzoyl cation) and an aluminum phenoxide complex.[4][9]

  • Solvent Influence on the Intermediate: The nature of the intermediate complex is highly dependent on the solvent.

    • In non-polar solvents (e.g., carbon disulfide), the acylium ion and the phenoxide complex exist as a "tight ion pair," held in close proximity within a solvent cage. This favors an intramolecular attack at the sterically accessible ortho position.[8]

    • In polar solvents (e.g., nitrobenzene), the ions are better solvated and exist as "free ions." This allows for intermolecular acylation, where the acylium ion can attack the more thermodynamically stable para position.[8]

  • Electrophilic Attack and Rearomatization: The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring of the phenoxide at either the ortho or para position. A subsequent hydrolysis workup quenches the catalyst and protonates the phenoxide to yield the final hydroxyaryl ketone product.

Mechanistic Diagram

Fries_Mechanism Figure 1: Mechanism of the Fries Rearrangement cluster_start Step 1: Catalyst Coordination & Acylium Ion Formation cluster_pathways Step 2: Regioselective Acylation cluster_end Step 3: Hydrolysis Start 3-Acetylphenyl Benzoate + AlCl₃ Intermediate Acylium Ion-Phenoxide Complex [C₆H₅CO]⁺[ArO-AlCl₃]⁻ Start->Intermediate Lewis Acid Coordination Ortho_Pathway Intramolecular Attack (Non-polar solvent, High Temp) Intermediate->Ortho_Pathway ortho-attack Para_Pathway Intermolecular Attack (Polar solvent, Low Temp) Intermediate->Para_Pathway para-attack Ortho_Product Ortho-Hydroxy Diketone Ortho_Pathway->Ortho_Product Hydrolysis (H₃O⁺) Para_Product Para-Hydroxy Diketone Para_Pathway->Para_Product Hydrolysis (H₃O⁺) Workflow Figure 2: Experimental Workflow A Setup Reaction Vessel (Inert Atmosphere) B Add Substrate & Solvent (3-Acetylphenyl benzoate, Nitrobenzene) A->B C Cool to 0-5 °C B->C D Add Lewis Acid (AlCl₃) Portion-wise C->D E Stir at Room Temperature (12-24h) D->E F Monitor by TLC E->F F->E Incomplete G Quench Reaction (Ice / 2M HCl) F->G Complete H Aqueous Workup & Extraction (DCM) G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J K Characterize Final Product J->K

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Acetylphenyl benzoate. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this molecule. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction yields.

Introduction: The Challenge of Phenolic Esterification

The synthesis of 3-Acetylphenyl benzoate typically involves the esterification of 3-hydroxyacetophenone with a benzoylating agent. While seemingly straightforward, the direct esterification of phenols presents unique challenges compared to their aliphatic alcohol counterparts. The nucleophilicity of the phenolic oxygen is reduced due to the delocalization of its lone pair of electrons into the aromatic ring.[1][2] This inherent low reactivity means that standard Fischer esterification conditions (carboxylic acid and a strong acid catalyst) are often slow and require harsh conditions, leading to low yields and potential side reactions.[1][2]

Therefore, successful synthesis hinges on using more reactive acylating agents, such as benzoyl chloride or benzoic anhydride, often under basic conditions like the Schotten-Baumann reaction.[3][4][5] This guide focuses on troubleshooting and optimizing this widely-used and effective method.

Core Protocol: Schotten-Baumann Synthesis of 3-Acetylphenyl Benzoate

This protocol provides a baseline for the synthesis. The subsequent troubleshooting section will address common deviations and optimization strategies related to this procedure.

Experimental Protocol: Step-by-Step
  • Reactant Preparation: In a conical flask, dissolve 1.0 equivalent of 3-hydroxyacetophenone in a 10% aqueous solution of sodium hydroxide (NaOH). Ensure the phenol is fully dissolved to form the sodium phenoxide salt.

  • Addition of Acylating Agent: Cool the flask in an ice bath. Slowly add 1.1 to 1.2 equivalents of benzoyl chloride to the solution in small portions while shaking or stirring vigorously.[5][6] Caution: Benzoyl chloride is a lachrymatory agent and should be handled in a fume hood.[6]

  • Reaction: After the addition is complete, securely stopper the flask and continue to shake vigorously for 15-20 minutes. The product, 3-Acetylphenyl benzoate, will begin to precipitate as a solid. Periodically vent the flask to release any pressure buildup.

  • Workup:

    • Check the pH of the solution to ensure it is still alkaline. If not, add another pellet of NaOH and shake for a few more minutes.[6] This ensures that any excess benzoyl chloride is hydrolyzed to sodium benzoate and that the phenolic starting material remains deprotonated.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any inorganic salts (NaOH, NaCl) and water-soluble byproducts (sodium benzoate).

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 3-Acetylphenyl benzoate.[6]

  • Analysis: Confirm the identity and purity of the product using Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 3-Hydroxyacetophenone Benzoyl Chloride NaOH Solution Dissolution Dissolve phenol in NaOH(aq) Reactants->Dissolution Addition Slow addition of Benzoyl Chloride at 0°C Dissolution->Addition Vigorous_Shaking Vigorous shaking (15-20 min) Addition->Vigorous_Shaking Filtration Vacuum Filtration Vigorous_Shaking->Filtration Washing Wash with H₂O Filtration->Washing Recrystallization Recrystallization (Ethanol) Washing->Recrystallization Analysis TLC, MP, NMR, IR Recrystallization->Analysis

Caption: High-level workflow for the synthesis of 3-Acetylphenyl benzoate.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: Why is my yield of 3-Acetylphenyl benzoate consistently low?

Low yield is the most frequent complaint. The cause can typically be traced to one of three areas: incomplete reaction, competing side reactions, or mechanical loss during workup.

Cause 1: Incomplete Reaction The reaction relies on the nucleophilic attack of the phenoxide ion on the electrophilic carbonyl carbon of benzoyl chloride.

  • Insufficient Base: If the amount of base is inadequate, not all of the 3-hydroxyacetophenone will be converted to the more nucleophilic phenoxide ion. The reaction with the neutral phenol is significantly slower.[1][2]

  • Poor Mixing: This is a biphasic reaction (aqueous and organic).[7] If mixing is not vigorous enough, the interface between the two phases is small, leading to a slow reaction rate and incomplete conversion within the allotted time.

Cause 2: Competing Side Reactions The primary competing reaction is the hydrolysis of the benzoyl chloride.

  • Hydrolysis of Benzoyl Chloride: Water is both the solvent for the base and a competing nucleophile. It can react with benzoyl chloride to form benzoic acid (or sodium benzoate under basic conditions), consuming your acylating agent.[7] Adding the benzoyl chloride slowly at a low temperature (0-5 °C) minimizes this side reaction by favoring the reaction with the more potent phenoxide nucleophile.

  • Reaction Temperature Too High: Exothermic reactions can increase the rate of hydrolysis if not properly cooled. High temperatures can also promote other undesired side reactions.

Cause 3: Product Hydrolysis (Saponification) While the ester product is generally stable, prolonged exposure to excess strong base, especially at elevated temperatures, can lead to saponification (hydrolysis) of the ester back to 3-hydroxyacetophenone and sodium benzoate.[8] This is why the reaction is typically run for a short duration (15-20 minutes).

Troubleshooting Logic Flow

G cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield Observed Incomplete_Rxn Incomplete Reaction Start->Incomplete_Rxn Side_Rxn Side Reactions Start->Side_Rxn Loss_Workup Purification Loss Start->Loss_Workup Sol_Base Use >2 eq. Base Incomplete_Rxn->Sol_Base Insufficient Phenoxide Sol_Mixing Ensure Vigorous Mixing Incomplete_Rxn->Sol_Mixing Biphasic System Sol_Temp Add Acyl Chloride at 0°C Side_Rxn->Sol_Temp Acyl Chloride Hydrolysis Sol_Hydrolysis Minimize Reaction Time Side_Rxn->Sol_Hydrolysis Product Saponification Sol_Recrystal Optimize Recrystallization Solvent/Technique Loss_Workup->Sol_Recrystal

Caption: Decision tree for troubleshooting low reaction yields.

Q2: What is the optimal base and why is it so critical?

The role of the base is twofold and absolutely essential for high yield.

  • Deprotonation: The base deprotonates the phenol to form the phenoxide ion. The phenoxide is a much stronger nucleophile than the neutral phenol, which is necessary to drive the reaction forward efficiently.[1][2]

  • Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of ester formed. The base neutralizes this acidic byproduct.[2][3] If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9]

Comparison of Common Bases

BaseTypePhaseKey AdvantagesConsiderations
NaOH / KOH Strong InorganicAqueousInexpensive, highly effective at deprotonation and neutralization.Reaction is biphasic, requiring vigorous stirring. Risk of ester hydrolysis if reaction time/temp is excessive.[7]
Pyridine OrganicHomogeneousActs as both a base and a nucleophilic catalyst. Creates a homogeneous reaction mixture.More expensive, toxic, and can be difficult to remove during workup.
Triethylamine (TEA) OrganicHomogeneousNon-nucleophilic base, avoids catalyst-related side products.Less effective at deprotonating phenols directly compared to NaOH. Often used with a stronger base or for less acidic substrates.

For the synthesis of 3-Acetylphenyl benzoate, aqueous NaOH is generally the most cost-effective and efficient choice, provided the reaction is performed with good temperature control and vigorous mixing.

Schotten-Baumann Reaction Mechanism

G cluster_mech Mechanism Steps Phenol 3-Hydroxyacetophenone Phenoxide Phenoxide Ion (Strong Nucleophile) Phenol->Phenoxide + OH⁻ Base OH⁻ (from NaOH) Neutralization HCl + OH⁻ → H₂O + Cl⁻ Intermediate Tetrahedral Intermediate Phenoxide->Intermediate + Benzoyl Chloride Acyl_Cl Benzoyl Chloride Product 3-Acetylphenyl Benzoate Intermediate->Product - Cl⁻ Byproduct HCl Byproduct->Neutralization Neutralized by excess base

Sources

Technical Support Center: Minimizing Hydrolysis of 3-Acetylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

3-Acetylphenyl benzoate (also known as m-acetylphenyl benzoate) presents a unique stability challenge in organic synthesis and formulation. Unlike simple alkyl esters (e.g., methyl benzoate), this compound is a phenolic ester .

The hydrolytic instability of this molecule is driven by the electronic nature of the leaving group. Upon hydrolysis, it yields 3-acetylphenol (3-hydroxyacetophenone). The acetyl group at the meta position is electron-withdrawing, which lowers the pKa of the phenol to 9.19 (compared to ~10.0 for unsubstituted phenol) [1]. This stabilizes the resulting phenoxide anion, making it an exceptional leaving group and significantly accelerating the rate of hydrolysis under both acidic and basic conditions.

This guide provides field-proven protocols to mitigate this sensitivity during storage, reaction, and workup.

Troubleshooting Guide (Q&A)

Category: Storage & Stability

Q: Why is my compound degrading even when stored in the refrigerator? A: Cold storage alone is insufficient if moisture is present.

  • Root Cause: Phenyl esters are susceptible to "autocatalytic" hydrolysis if any residual acid is present from synthesis. Moisture from the air condenses in cold flasks, initiating hydrolysis. The benzoic acid byproduct then catalyzes further degradation.

  • Solution: Store the compound under an inert atmosphere (Argon/Nitrogen) in a desiccator. Ensure the container is sealed with Parafilm. If the compound is an oil, consider storing it as a solution in anhydrous toluene or DCM over activated 4Å molecular sieves.

Category: Reaction Optimization

Q: How can I reduce the ketone (acetyl group) to an alcohol without hydrolyzing the ester? A: Standard NaBH₄ reduction often cleaves phenyl esters due to the basicity of the borohydride and the lability of the ester.

  • Root Cause: The basicity of unbuffered NaBH₄ generates alkoxides that can attack the ester.

  • Protocol Adjustment: Use Luche Reduction conditions (NaBH₄ + CeCl₃·7H₂O) in methanol at -15°C to 0°C [2]. The Cerium(III) acts as a Lewis acid, activating the ketone preferentially over the ester and buffering the basicity. Alternatively, use Zn(BH₄)₂ which is neutral and highly chemoselective for ketones in the presence of esters.

Q: I am attempting a Fries Rearrangement. Why is my yield of the hydroxy-ketone low, and why do I see high levels of benzoic acid? A: This indicates premature hydrolysis before the rearrangement can occur.

  • Root Cause: Moisture in the Lewis Acid (e.g., AlCl₃) or solvent. The Fries rearrangement requires anhydrous conditions.[1] If water is present, the AlCl₃ complexes with water to form HCl, which rapidly hydrolyzes the activated ester.

  • Solution: Freshly sublime AlCl₃ or use high-purity Lewis acids (e.g., BF₃·OEt₂). Ensure solvents (DCM, Nitrobenzene) are dried over CaH₂.

Category: Workup & Purification

Q: My crude purity is 95%, but after aqueous workup, it drops to 80%. What is happening? A: You are likely using a wash solution that is too basic or allowing too much contact time.

  • Root Cause: Standard saturated NaHCO₃ washes (pH ~8.5) can be basic enough to hydrolyze sensitive phenyl esters, especially if the layers are not separated immediately.

  • Solution: Switch to a Phosphate Buffer (pH 6.0 - 7.0) for the quench and wash steps. Keep all aqueous solutions ice-cold (0-4°C). (See Protocol A below).

Category: Analysis

Q: Why does the 3-acetylphenol peak area increase in my LCMS samples overnight? A: The sample solvent is likely wet or protic.

  • Root Cause: In methanol or acetonitrile/water mixtures, the compound can hydrolyze in the autosampler, especially if the sample is not buffered.

  • Solution: Dissolve samples in anhydrous acetonitrile or DCM . If aqueous mobile phases are required, inject immediately. Avoid methanol as a diluent to prevent transesterification.

Mechanism of Instability

To understand why strict protocols are needed, we must look at the hydrolysis mechanism. The electron-withdrawing nature of the acetyl group makes the carbonyl carbon more electrophilic and the leaving group more stable.

HydrolysisMechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination (Critical Step) Ester 3-Acetylphenyl Benzoate (Electrophilic Carbonyl) Intermediate Tetrahedral Intermediate Ester->Intermediate Fast Attack OH OH- / H2O (Nucleophile) OH->Intermediate Phenoxide 3-Acetylphenoxide (Leaving Group) Intermediate->Phenoxide Rapid Collapse (Stabilized by Acetyl Group) Acid Benzoic Acid Intermediate->Acid pKa ~ 9.19\n(Highly Stable Anion) pKa ~ 9.19 (Highly Stable Anion) Phenoxide->pKa ~ 9.19\n(Highly Stable Anion)

Figure 1: Base-catalyzed hydrolysis pathway. The stability of the 3-acetylphenoxide anion drives the reaction equilibrium forward rapidly.

Comparative Stability Data

The following table illustrates the relative hydrolytic stability of benzoate esters. Note the significant drop in half-life when moving from alkyl to phenyl esters, and further with electron-withdrawing substituents.

Ester TypeLeaving GroupLeaving Group pKaRelative Hydrolytic Stability (pH 10)Estimated t1/2 (Microsomes/Plasma)
Methyl BenzoateMethanol15.5High~36 min [3]
Phenyl BenzoatePhenol10.0Low~11 min [3]
3-Acetylphenyl Benzoate 3-Acetylphenol 9.19 [1]Very Low < 10 min (Predicted)
p-Nitrophenyl Benzoatep-Nitrophenol7.15Extremely Low< 1 min

Experimental Protocols

Protocol A: Optimized "Hydrolysis-Free" Workup

Use this protocol for quenching reactions involving 3-Acetylphenyl benzoate.

  • Preparation: Prepare a 0.5 M Sodium Phosphate buffer and adjust pH to 6.5 . Chill to 4°C.

  • Quench: Pour the reaction mixture into the cold buffer. Do not use water or NaOH.

  • Extraction: Immediately extract with cold Ethyl Acetate or DCM.

  • Wash: Wash the organic layer once with cold brine. Skip the bicarbonate wash if possible; if acid neutralization is strictly necessary, use a rapid (<1 min) cold saturated NaHCO₃ wash and separate immediately.

  • Drying: Dry over anhydrous Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic/Lewis acidic).

  • Concentration: Evaporate solvent at < 35°C . High heat promotes thermal decomposition.

Protocol B: Rapid Stability Check (HPLC)

Use this to verify if your solvent system is degrading your compound.

  • Dissolve 1 mg of 3-Acetylphenyl benzoate in 1 mL of your target solvent.

  • Inject immediately (t=0).

  • Wait 1 hour at room temperature.

  • Inject again (t=1h).

  • Pass Criteria: Growth of 3-acetylphenol peak (RT typically earlier than ester) must be < 0.5%.

Troubleshooting Decision Tree

Use this flowchart to diagnose yield losses during your workflow.

TroubleshootingTree Start Problem: Low Yield / Hydrolysis Observed CheckStorage 1. Check Storage Is compound stored cold & dry? Start->CheckStorage CheckWorkup 2. Check Workup pH Is pH > 8 or < 3? CheckStorage->CheckWorkup Yes ActionStorage Store under Argon in Desiccator CheckStorage->ActionStorage No CheckSolvent 3. Check Solvents Are solvents anhydrous? CheckWorkup->CheckSolvent No ActionBuffer Use Cold Phosphate Buffer (pH 6.5) CheckWorkup->ActionBuffer Yes ActionDry Dry solvents over Mol Sieves / CaH2 CheckSolvent->ActionDry No Analysis Issue likely Analytical. Check Autosampler Solvent. CheckSolvent->Analysis Yes

Figure 2: Diagnostic workflow for identifying the source of hydrolysis.

References

  • PubChem. (n.d.).[2] 3-Hydroxyacetophenone (Compound).[3][4][5][2][6][7][8][9][10] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Gemal, A. L., & Luche, J. L. (1979). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society.
  • Moura, J., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. ResearchGate. Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting low conversion rates in 3-Acetylphenyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering low conversion rates because 3-hydroxyacetophenone is a deactivated nucleophile. The acetyl group at the meta position is electron-withdrawing ($ \sigma_m \approx 0.38 $), which pulls electron density from the aromatic ring and, by extension, the phenolic oxygen.

Standard esterification protocols (e.g., Fischer esterification) will fail. Even basic Schotten-Baumann conditions (aqueous NaOH) may result in high rates of benzoyl chloride hydrolysis competing with the slow ester formation.

This guide provides a high-fidelity protocol using nucleophilic catalysis (DMAP) to overcome this electronic deactivation, along with a diagnostic troubleshooting matrix.

Part 1: The Mechanistic Barrier

To solve the conversion issue, we must visualize the competition between the desired pathway (O-acylation) and the parasitic pathway (Hydrolysis).

The Challenge:

  • Deactivated Nucleophile: The phenol is acidic (pKa ~9.2) but the phenoxide is less nucleophilic than unsubstituted phenol.

  • Reagent Instability: Benzoyl chloride is moisture-sensitive. If the phenol attacks too slowly, background moisture destroys the acylating agent before the ester forms.

Visualizing the Pathway (Graphviz)

ReactionPathways BenzoylCl Benzoyl Chloride (Electrophile) Intermediate N-Acylpyridinium Salt (Activated) BenzoylCl->Intermediate + DMAP (Fast) DMAP DMAP (Catalyst) DMAP->Intermediate Product 3-Acetylphenyl Benzoate (Target) Intermediate->Product + Phenol (Rate Limiting) Byproduct Benzoic Acid (Waste) Intermediate->Byproduct + Water (Parasitic) Phenol 3-Hydroxyacetophenone (Weak Nucleophile) Phenol->Product Water Trace Water (Competitor) Water->Byproduct

Figure 1: The Kinetic Competition. DMAP creates a highly reactive intermediate. If water is present, it intercepts this intermediate faster than the deactivated phenol can attack.

Part 2: The Gold-Standard Protocol

Do not use aqueous Schotten-Baumann (NaOH/Water) for this specific substrate if yields are low. Switch to an anhydrous Steglich-type Acylation using Benzoyl Chloride.

Reagents:

  • Substrate: 3-Hydroxyacetophenone (1.0 equiv)

  • Reagent: Benzoyl Chloride (1.2 equiv) — Must be clear/colorless. Yellow/fuming indicates hydrolysis.

  • Base: Triethylamine (Et₃N) (1.5 equiv) — Acts as the proton scavenger.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Mandatory for conversion.

  • Solvent: Dichloromethane (DCM) — Anhydrous.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen balloon.

  • Solvation: Dissolve 3-hydroxyacetophenone (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (1.5 eq) and DMAP (0.1 eq). Stir for 5 minutes at Room Temperature (RT).

  • Cooling: Cool the mixture to 0°C (Ice bath). Critical: Controls the exotherm of the acyl chloride addition.

  • Acylation: Add Benzoyl Chloride (1.2 eq) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 3–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The phenol spot (lower Rf) should disappear.

  • Quench: Add saturated NaHCO₃ solution to hydrolyze excess benzoyl chloride.

  • Workup: Extract with DCM. Wash organics with 1M HCl (to remove DMAP/TEA), then Brine. Dry over Na₂SO₄.[1]

Part 3: Troubleshooting & FAQs
Diagnostic Matrix: Why is my yield low?
ObservationRoot CauseCorrective Action
SM Remains Catalyst failureEnsure DMAP is present (10 mol%). TEA alone is insufficient for deactivated phenols.
SM Remains Reagent HydrolysisBenzoyl chloride is "dead" (turned to benzoic acid). Distill reagent or use fresh bottle. Ensure solvent is dry.
New Spot (High Rf) Product formedIf yield is low, product may be lost in the aqueous layer or hydrolyzed during harsh acid/base washes.
Precipitate in Flask TEA·HCl SaltThis is normal. It indicates the reaction is proceeding. Do not filter until workup.
Frequently Asked Questions

Q1: I followed the protocol, but TLC still shows 40% starting material after 12 hours. Why? A: You likely have a "Wet System." Because 3-hydroxyacetophenone is a slow nucleophile, it loses the race against water. If your DCM is not dry, or if your atmosphere is humid, the benzoyl chloride hydrolyzes to benzoic acid before it can react with the phenol.

  • Fix: Use freshly distilled DCM or dry over molecular sieves (3Å or 4Å) for 24 hours. Increase Benzoyl Chloride to 1.5 equivalents.

Q2: Can I use Pyridine as the solvent instead of DCM? A: Yes, but with caveats. Pyridine is a classic solvent for this, but it makes the workup difficult. Pyridine is hard to remove completely and can solubilize your product in the aqueous wash, leading to "phantom yield loss."

  • Recommendation: If you use Pyridine, pour the reaction mixture into a large excess of ice-cold dilute HCl to protonate the pyridine and precipitate the ester.

Q3: Why is DMAP necessary? Can't I just use Triethylamine? A: No. Triethylamine is a base, but it is sterically hindered and a poor nucleophile. It cannot form the activated


-acyl intermediate effectively. DMAP acts as a "nucleophilic relay," attacking the benzoyl chloride to form a super-electrophile that the deactivated phenol can easily attack. Without DMAP, the reaction with 3-hydroxyacetophenone will be sluggish and incomplete.

Q4: My product is an oil, but it should be a solid. How do I crystallize it? A: Impurities prevent crystallization. The most common impurity is unreacted phenol or benzoic acid.

  • Fix: Wash the organic layer with cold 1M NaOH (rapidly) to remove unreacted phenol and benzoic acid. Then wash with water.[1][2] Recrystallize the crude solid from Ethanol/Water or Hexane/Ethyl Acetate.

Part 4: Troubleshooting Logic Flow

Use this decision tree to diagnose specific failure points in your experiment.

Troubleshooting Start Low Conversion / Yield CheckTLC Check TLC (Is SM present?) Start->CheckTLC SM_Present Yes: Starting Material Visible CheckTLC->SM_Present SM_Gone No: SM Consumed CheckTLC->SM_Gone CheckReagent Check Benzoyl Chloride (Fuming? Precipitate?) SM_Present->CheckReagent CheckWorkup Check Aqueous Layer (Did product wash out?) SM_Gone->CheckWorkup Action_Dry Action: Dry Solvents & Increase Reagent Equiv CheckReagent->Action_Dry Reagent Bad/Wet Action_DMAP Action: Add/Fresh DMAP CheckReagent->Action_DMAP Reagent Good Action_Extract Action: Re-extract Aqueous with DCM CheckWorkup->Action_Extract Yield Loss

Figure 2: Troubleshooting Decision Tree. Follow the path based on your TLC results.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (Foundational paper on DMAP catalysis mechanism).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Schotten-Baumann and benzoylation).

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.

Sources

Technical Support Center: Purification of 3-Acetylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the removal of unreacted benzoyl chloride from the synthesis of 3-acetylphenyl benzoate. Our goal is to equip researchers and development professionals with the expertise to overcome common purification challenges, ensuring high product purity and process efficiency.

Core Principles: Exploiting Chemical Reactivity for Purification

The successful purification of 3-acetylphenyl benzoate from its reaction mixture hinges on the significant difference in chemical reactivity between the desired ester product and the unreacted acyl chloride starting material. Benzoyl chloride is a highly reactive electrophile. It readily undergoes nucleophilic attack by water or bases, leading to rapid hydrolysis.[1][2] This reaction converts the organic-soluble benzoyl chloride into water-soluble byproducts: benzoic acid and hydrochloric acid. The desired product, 3-acetylphenyl benzoate, is a comparatively stable ester that remains largely unaffected by the mild basic conditions used for quenching and extraction. This differential reactivity is the cornerstone of the purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most effective method for removing unreacted benzoyl chloride from my reaction mixture?

The most robust and widely adopted method is a liquid-liquid extraction using a mild aqueous base. This process, often referred to as a "basic wash" or "quench," selectively converts the unreacted benzoyl chloride into water-soluble salts, which are then partitioned into the aqueous phase and removed. A saturated or 5-10% solution of sodium bicarbonate (NaHCO₃) is the reagent of choice for this procedure.[3][4]

The underlying chemistry involves two key reactions:

  • Hydrolysis: Benzoyl chloride reacts with water to form benzoic acid and hydrochloric acid (HCl).[2]

  • Neutralization: The sodium bicarbonate then neutralizes the acidic byproducts, forming sodium benzoate and sodium chloride, both of which are highly soluble in water.[1][4]

This effectively "pulls" the unwanted starting material and its byproducts out of the organic layer containing your desired 3-acetylphenyl benzoate product.

Q2: Why is a weak base like sodium bicarbonate recommended over a strong base like sodium hydroxide (NaOH)?

This is a critical point of process control rooted in preventing product degradation. While a strong base like NaOH would also effectively neutralize benzoyl chloride, it significantly increases the risk of saponification—the base-catalyzed hydrolysis of your ester product, 3-acetylphenyl benzoate.[5] This would cleave your desired molecule back into 3-hydroxyacetophenone and sodium benzoate, reducing your overall yield.

Sodium bicarbonate is sufficiently basic to react quickly with the highly reactive benzoyl chloride and neutralize the resulting acids, but it is generally not strong enough to promote significant hydrolysis of the more stable ester product under standard extraction conditions.[5] This selectivity is key to achieving a pure product without sacrificing yield.

Q3: How can I be certain that all the benzoyl chloride has been removed after the workup?

Post-purification analysis is essential for confirmation. The most common techniques include:

  • Thin-Layer Chromatography (TLC): Spot your crude reaction mixture, the post-extraction organic layer, and a pure standard of benzoyl chloride on the same TLC plate. The absence of the benzoyl chloride spot in your purified sample lane indicates successful removal.

  • Infrared (IR) Spectroscopy: Unreacted benzoyl chloride will show a characteristic C=O stretch for an acyl chloride around 1770-1800 cm⁻¹. Your purified product should not have a significant peak in this region. You should see the ester carbonyl stretch around 1735-1750 cm⁻¹ and the ketone carbonyl stretch around 1685 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The aromatic protons adjacent to the carbonyl group in benzoyl chloride have a distinct chemical shift. The absence of these signals in the spectrum of your final product confirms its removal. Any benzoic acid byproduct will show a very broad carboxylic acid proton signal far downfield (>10 ppm), which should also be absent after a proper basic wash.

Q4: I'm experiencing an emulsion (a stable, cloudy layer between the organic and aqueous phases) during the extraction. How do I resolve this?

Emulsion formation is a common issue in liquid-liquid extractions. It is often caused by the presence of fine particulate matter or amphiphilic molecules that stabilize the oil-water interface. To resolve it:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes the layers will separate on their own.

  • Add Brine: Add a small amount of a saturated sodium chloride (NaCl) solution.[3] This increases the ionic strength of the aqueous layer, which helps to break the emulsion by reducing the solubility of organic components in the aqueous phase.

  • Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.

  • Filtration: In persistent cases, you may need to pass the entire mixture through a pad of Celite or glass wool to remove the particulate matter that may be stabilizing the emulsion.

Q5: What are the essential safety precautions when working with benzoyl chloride?

Benzoyl chloride is a hazardous chemical requiring strict safety protocols. It is corrosive, a lachrymator (causes tearing), and reacts with moisture.[2][6][7][8]

  • Engineering Controls: Always handle benzoyl chloride in a certified chemical fume hood to avoid inhaling its pungent and corrosive vapors.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and gloves (nitrile gloves may not be sufficient for prolonged contact; consult a glove compatibility chart for butyl or Viton gloves).[6][7]

  • Handling: Keep containers tightly closed and away from water or moisture to prevent decomposition and pressure buildup from HCl gas.[7]

  • Spill & Waste Disposal: Neutralize small spills and waste with a weak base like sodium bicarbonate before disposal.[4] Never pour unreacted benzoyl chloride directly down the sewer.

Experimental Protocol: Aqueous Bicarbonate Wash

This protocol outlines the standard procedure for removing unreacted benzoyl chloride from a solution of 3-acetylphenyl benzoate in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Initial Setup:

    • Ensure the reaction mixture is cooled to room temperature.

    • Transfer the mixture to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity). If the reaction was run in a water-miscible solvent, it must first be removed under reduced pressure and the residue redissolved in an immiscible solvent.

  • First Wash:

    • Slowly and carefully add a volume of saturated sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer. Caution: CO₂ gas will be evolved, causing pressure buildup.[3] Swirl the funnel gently at first without the stopper to allow for initial degassing.

    • Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure.

    • Shake gently for 30-60 seconds, venting frequently to release pressure.

    • Place the funnel back on a ring stand and allow the layers to fully separate.

  • Layer Separation:

    • Drain the lower (aqueous) layer. Note: The relative densities of the solvents will determine which layer is on the bottom. Dichloromethane is denser than water; ethyl acetate is less dense.

    • If you are unsure which layer is which, add a few drops of water and observe which layer it joins.

  • Repeat Washes:

    • Repeat the wash process (steps 2 and 3) one to two more times with fresh portions of sodium bicarbonate solution to ensure complete removal of all acidic components.

    • Test the pH of the final aqueous wash with litmus paper; it should be neutral or slightly basic.

  • Brine Wash:

    • Wash the organic layer one final time with a saturated solution of sodium chloride (brine). This step helps to remove the bulk of the dissolved water from the organic solvent and aids in preventing emulsions.[3][5]

  • Drying and Concentration:

    • Drain the purified organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), swirl, and let it stand for 10-15 minutes.

    • Filter or decant the dried organic solution away from the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-acetylphenyl benzoate.

Workflow Diagram: Purification via Liquid-Liquid Extraction

G cluster_0 Purification Workflow A Reaction Mixture (3-Acetylphenyl Benzoate, Benzoyl Chloride, Organic Solvent) B Add Saturated NaHCO₃(aq) in Separatory Funnel A->B Transfer C Shake & Vent (Pressure from CO₂) B->C Quench & Mix D Allow Layers to Separate C->D Rest E Organic Layer (Purified 3-Acetylphenyl Benzoate) D->E Separate F Aqueous Layer (Waste) (Sodium Benzoate, NaCl, H₂O) D->F Drain G Dry Organic Layer (e.g., Na₂SO₄) E->G H Solvent Evaporation G->H Filter & Transfer I Pure 3-Acetylphenyl Benzoate (Solid/Oil) H->I Concentrate

Caption: Workflow for the removal of benzoyl chloride using a basic wash.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Product yield is very low. Ester Hydrolysis (Saponification): Use of too strong a base (e.g., NaOH), prolonged exposure to the basic solution, or performing the extraction at elevated temperatures.Use a weak base like NaHCO₃ or K₂CO₃.[11] Perform the extraction quickly and at room temperature or below. Ensure the reaction is complete before workup to avoid hydrolyzing the starting material.
Final product is contaminated with benzoic acid (visible in NMR/IR). Incomplete Hydrolysis/Neutralization: Insufficient amount of NaHCO₃ solution was used, or the washes were not thorough enough. The benzoyl chloride may have hydrolyzed to benzoic acid upon exposure to atmospheric moisture after workup.Perform additional washes with saturated NaHCO₃ solution until the aqueous layer is confirmed to be basic.[5] Stirring the biphasic mixture for a short period (15-30 minutes) can ensure the reaction goes to completion before separating the layers.[5]
Organic layer is lost during extraction. Incorrect Layer Drained: Misidentification of the aqueous and organic layers in the separatory funnel.Always test layer identity by adding a few drops of water. If the organic solvent is less dense than water (e.g., ethyl acetate, ether), the organic layer will be on top. If it is denser (e.g., dichloromethane, chloroform), it will be on the bottom.
Product appears wet or cloudy after solvent removal. Incomplete Drying: Insufficient amount of drying agent used, or not enough time allowed for drying. The brine wash may have been skipped.Always perform a final wash with brine to remove the majority of dissolved water before adding the drying agent.[3] Use an adequate amount of anhydrous Na₂SO₄ or MgSO₄ and ensure the solvent is clear before filtering.

References

  • Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide. Benchchem.
  • BENZOYL CHLORIDE.
  • SN2 character of hydrolysis of benzoyl chloride. RSC Publishing.
  • What product would be formed from the reaction of benzoyl chloride with aqueous NaOH?. brainly.com.
  • Benzoyl chloride MSDS. Docenti UniNA.
  • Benzoyl chloride. PENTA.
  • BENZOYL CHLORIDE AR. Loba Chemie.
  • Benzoyl chloride - SAFETY D
  • BENZOYL CHLORIDE. CAMEO Chemicals - NOAA.
  • Which benzoyl chloride undergoes hydrolysis faster in w
  • Benzyl chloride. Sciencemadness Wiki.
  • Making Benzyl Chloride. YouTube.
  • Benzyl chloride. Wikipedia.
  • Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?.
  • Benzoyl chloride | C6H5COCl. PubChem.
  • BENZOYL CHLORIDE.
  • Removing excess Benzoyl Chloride. Sciencemadness Discussion Board.
  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC - NIH.
  • 3-Acetylphenyl benzo
  • O-ACETYLPHENYL BENZO
  • 3-Benzoyloxyacetophenone.
  • 3-Benzoyloxyacetophenone | CAS 139-28-6. Veeprho.

Sources

Enhancing selectivity in the Fries rearrangement of 3-Acetylphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fries Rearrangement of 3-Acetylphenyl Benzoate

Welcome to our dedicated technical support center for the Fries rearrangement of 3-acetylphenyl benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction for enhanced selectivity and yield. Here, we address common challenges and frequently asked questions, providing in-depth, evidence-based solutions.

Troubleshooting Guide: Enhancing Selectivity

This section focuses on resolving specific issues encountered during the Fries rearrangement of 3-acetylphenyl benzoate, a key transformation in the synthesis of various pharmaceutical intermediates.

Q1: My reaction yields a mixture of ortho- and para-isomers with poor selectivity. How can I favor the formation of the para-isomer, 4-hydroxy-3-acetylbenzophenone?

A1: Achieving high para-selectivity in the Fries rearrangement is a common challenge that can be addressed by carefully controlling the reaction conditions. The choice of catalyst, solvent, and temperature are all critical factors.

  • Mechanism Insight: The Fries rearrangement can proceed through either an intermolecular or intramolecular pathway. The intermolecular pathway, which is favored under certain conditions, typically leads to the thermodynamically more stable para-product.

  • Catalyst Selection: While aluminum chloride (AlCl₃) is a common Lewis acid catalyst, its use can sometimes lead to a mixture of isomers. Consider using a milder Lewis acid like zinc chloride (ZnCl₂) or ferric chloride (FeCl₃), which can enhance para-selectivity.

  • Solvent Effects: The choice of solvent plays a pivotal role. Non-polar solvents, such as nitrobenzene or carbon disulfide, are known to favor the formation of the para-isomer. Polar solvents, on the other hand, can promote the formation of the ortho-isomer.

  • Temperature Control: Lower reaction temperatures generally favor the formation of the para-product. Running the reaction at or below room temperature can significantly improve selectivity. High temperatures can lead to the formation of the thermodynamically less stable ortho-isomer and potential side products.

Experimental Protocol for Enhanced para-Selectivity:

  • To a solution of 3-acetylphenyl benzoate in nitrobenzene, add anhydrous zinc chloride (ZnCl₂) in a 1.1:1 molar ratio under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0-5 °C for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by carefully adding ice-cold dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired 4-hydroxy-3-acetylbenzophenone.

Q2: I am observing significant amounts of phenol and benzoic acid as byproducts. What is causing this and how can I minimize their formation?

A2: The formation of phenol and benzoic acid is indicative of competing side reactions, primarily the hydrolysis of the starting material or the rearranged product.

  • Moisture Sensitivity: The Lewis acids used to catalyze the Fries rearrangement are highly hygroscopic. Any moisture present in the reaction setup can lead to the hydrolysis of the ester starting material, yielding phenol and benzoic acid.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use freshly opened or properly stored anhydrous solvents and reagents.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent the ingress of atmospheric moisture.

    • Reagent Quality: Use high-purity, anhydrous Lewis acids. Older or improperly stored catalysts may have absorbed moisture.

Workflow for Minimizing Hydrolysis:

start Start: Reaction Setup dry_glassware Oven-Dry All Glassware start->dry_glassware anhydrous_reagents Use Anhydrous Solvents & Lewis Acids dry_glassware->anhydrous_reagents inert_atmosphere Assemble Under Inert Atmosphere (N2/Ar) anhydrous_reagents->inert_atmosphere run_reaction Conduct Fries Rearrangement inert_atmosphere->run_reaction quench Quench Reaction run_reaction->quench workup Aqueous Workup quench->workup end End: Purified Product workup->end

Caption: Workflow for ensuring anhydrous conditions to minimize hydrolysis byproducts.

Q3: My reaction is very slow or does not go to completion. What are the potential reasons?

A3: A sluggish or incomplete reaction can often be attributed to insufficient catalyst activity or suboptimal reaction conditions.

  • Catalyst Activity: The Lewis acid catalyst is crucial for the reaction to proceed. Ensure that

Stability of 3-Acetylphenyl benzoate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability of 3-Acetylphenyl benzoate (CAS: 139-28-6) under acidic conditions. This content is structured for researchers requiring immediate, actionable troubleshooting steps and mechanistic insights.

Topic: Hydrolytic Stability & Handling in Acidic Media Target Analyte: 3-Acetylphenyl benzoate (Benzoic acid, 3-acetylphenyl ester) Document ID: TS-APB-042

Core Stability Overview

Executive Summary: 3-Acetylphenyl benzoate exhibits moderate stability in acidic environments compared to its alkaline instability. While the benzoyl ester linkage is robust against weak acids (pH 4–6) at ambient temperature, it undergoes acid-catalyzed hydrolysis (


 mechanism) in strong mineral acids (pH < 2) or at elevated temperatures.

The presence of the 3-acetyl group (electron-withdrawing) on the phenolic ring destabilizes the ester bond relative to unsubstituted phenyl benzoate. This substituent decreases the electron density of the ether oxygen, making the corresponding phenoxide (3-hydroxyacetophenone) a superior leaving group.

Stability Risk Matrix
ConditionpH RangeTemperatureStability RatingEstimated

*
HPLC Mobile Phase 2.5 – 4.025°CHigh > 72 Hours
Quench/Workup 1.0 – 2.00°C (Ice Bath)Moderate 4 – 6 Hours
Reflux (Acidic) < 1.0> 60°CLow < 30 Minutes
Storage (Soln) 4.0 – 6.0-20°CHigh > 6 Months

*Estimated half-lives based on substituent effects in phenyl benzoate hydrolysis kinetics.

Mechanistic Insight & Degradation Pathway

Understanding the degradation mechanism is vital for troubleshooting. In acidic media, the reaction proceeds via the


 mechanism  (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular).
The "Acetyl Effect"

The meta-acetyl group (


) exerts an electron-withdrawing inductive effect.
  • Protonation: The carbonyl oxygen is protonated. The EWG (acetyl) slightly reduces the basicity of the carbonyl, potentially retarding this initial step compared to phenyl benzoate.

  • Nucleophilic Attack: However, the EWG makes the carbonyl carbon more electrophilic, facilitating water attack.

  • Collapse: The critical factor is the leaving group ability. The

    
     of 3-hydroxyacetophenone (~9.0) is lower than phenol (~10.0), making it a better leaving group, driving the equilibrium toward hydrolysis.
    
Pathway Diagram (Graphviz)

HydrolysisMechanism Substrate 3-Acetylphenyl Benzoate (Intact Ester) Intermed Tetrahedral Intermediate Substrate->Intermed + H+, + H2O (Rate Limiting) Products Degradation Products Intermed->Products Elimination Benzoic Benzoic Acid (Byproduct A) Products->Benzoic Phenol 3-Hydroxyacetophenone (Byproduct B) Products->Phenol

Caption: Acid-catalyzed hydrolysis pathway of 3-Acetylphenyl benzoate yielding Benzoic acid and 3-Hydroxyacetophenone.

Troubleshooting & FAQs

Scenario 1: Unexpected Purity Loss During Workup

Q: I used 1M HCl to neutralize my reaction, and my yield dropped. Did I hydrolyze the product? A: Likely, yes. While 1M HCl is standard, localized heating (exotherm from neutralization) combined with low pH (<1) can accelerate hydrolysis.

  • Correction: Use a buffered quench (e.g., saturated

    
     or Phosphate buffer pH 6) instead of strong mineral acid. If acid is required to remove basic impurities, use 0.1M HCl at 0°C  and limit exposure time to <15 minutes.
    
Scenario 2: HPLC Peak Splitting/Ghost Peaks

Q: I see two new peaks growing in my HPLC chromatogram over time. Is this column degradation or sample instability? A: This is sample hydrolysis in the autosampler. Standard HPLC mobile phases often contain 0.1% TFA or Formic Acid (pH ~2.5).

  • Diagnosis: Check the retention times (

    
    ).
    
    • Benzoic Acid: Elutes early (Polar).

    • 3-Hydroxyacetophenone: Elutes mid-range.

    • Parent: Elutes late (Non-polar).

  • Correction: Store autosampler samples at 4°C . If the run is long (>12h), switch to a neutral mobile phase (Water/ACN) or reduce acid modifier concentration to 0.01%.

Scenario 3: Solubility vs. Stability

Q: My compound precipitates in neutral buffer. Can I acidify DMSO stock solutions to keep it soluble? A: Do not store in acidified DMSO. DMSO is hygroscopic. The combination of DMSO + Water (absorbed) + Acid creates a highly reactive hydrolytic environment. Furthermore, acid in DMSO can trigger Pummerer-type rearrangements or oxidation side-reactions with the acetyl group.

  • Protocol: Store stocks in anhydrous DMSO or Acetonitrile without acid additives.

Validated Stability Assay Protocol

Use this protocol to quantify the degradation rate under your specific experimental conditions.

Methodology: Isocratic RP-HPLC This method separates the parent ester from its two hydrolysis products.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase ACN : Water (0.1%

) [50:50 v/v]
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzoate absorption)
Temperature 25°C
Injection Vol 5 µL

Step-by-Step Validation:

  • Standard Prep: Dissolve 10 mg 3-Acetylphenyl benzoate in 10 mL ACN (1 mg/mL Stock).

  • Stress Test: Aliquot 1 mL Stock into 1 mL of 0.1 M HCl . Vortex.

  • Timepoints: Inject immediately (

    
    ), then at 1h, 4h, and 24h.
    
  • Calculation:

    
    
    Note: Ensure linearity by checking that the sum of areas (Parent + Benzoic + Phenol) remains constant (corrected for molar extinction coefficients).
    

Decision Tree: Handling Acidic Conditions

Follow this logic flow to minimize degradation risks.

DecisionTree Start Need to expose 3-Acetylphenyl benzoate to Acid? CheckType Is the Acid Strong (pH < 2) or Weak? Start->CheckType Strong Strong Acid (HCl, H2SO4) CheckType->Strong Weak Weak Acid (Acetic, Buffer) CheckType->Weak CheckTemp Is Heat Involved? Strong->CheckTemp Action3 Safe to Proceed. Monitor by TLC/HPLC. Weak->Action3 Yes Yes CheckTemp->Yes > 25°C No No CheckTemp->No < 5°C Action1 STOP. High Hydrolysis Risk. Change Strategy. Action2 Proceed with Caution. Keep T < 0°C. Limit time < 30 min. Yes->Action1 No->Action2

Caption: Decision matrix for processing 3-Acetylphenyl benzoate in acidic environments.

References

  • BenchChem. (2025).[1][2] Analysis of Methyl 2-(3-acetylphenyl)benzoate using a Validated RP-HPLC Method. Retrieved from

  • PubChem. (2025).[3] 3-Acetylphenyl benzoate Compound Summary (CID 266111).[3] National Library of Medicine. Retrieved from [Link]

  • Nummert, V., et al. (2005). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms... Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

Technical Guide: Overcoming Solubility Barriers of 3-Acetylphenyl Benzoate

[1][2][3]

Executive Summary: The Hydrophobic Challenge

3-Acetylphenyl benzoate (CAS: 139-28-6) presents a classic challenge in aqueous assay development: it is a lipophilic ester with a calculated LogP of ~3.3–3.[1][2][3]6. While it dissolves readily in organic solvents like DMSO or ethanol, it exhibits the "brick dust" effect—rapid precipitation—upon dilution into aqueous buffers.[4] Furthermore, as an ester, it is susceptible to spontaneous chemical hydrolysis at non-neutral pH, which can generate false positives in enzymatic assays (e.g., esterase or lipase screens).[2][3][4]

This guide provides a validated framework for solubilizing this compound while maintaining its chemical integrity.

Part 1: Critical Physicochemical Profile

Understanding the molecule is the first step to controlling it.

PropertyValueImplication for Experimental Design
Molecular Weight 240.25 g/mol Standard calculations apply.[1][2][3]
LogP (Octanol/Water) ~3.3 – 3.6Highly lipophilic.[1][2][3][4] Will partition into plastics/membranes.[1][2][3][4]
Aqueous Solubility < 0.2 mg/L (Predicted)Practically insoluble in pure water.[1][2][3]
Functional Group Ester linkageSusceptible to alkaline hydrolysis (pH > 8.0).[1][2][3]
Preferred Solvents DMSO, Ethanol, AcetonePrepare high-concentration stocks here (e.g., 100 mM).[1][2][3][4]

Part 2: Troubleshooting & FAQs

Direct answers to the most common failure modes reported by researchers.

Q1: I prepared a 10 mM stock in DMSO, but when I dilute it 1:1000 into PBS, I see a cloudy precipitate. Why?

The "Crash-Out" Effect. You are encountering the limit of kinetic solubility .[1][3] While 10 µM (the theoretical final concentration) might be thermodynamically soluble, the rapid change in solvent polarity causes local supersaturation.[4] The hydrophobic benzoate molecules aggregate faster than they can disperse.[2][4]

The Fix:

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create a 10x intermediate in a solvent/buffer mix (e.g., 10% DMSO in buffer) before the final spike.[2][4]

  • Surfactant Shielding: Pre-saturate your aqueous buffer with a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-80).[1][2][3][4] The surfactant micelles provide a "landing pad" for the hydrophobic molecules.[4]

Q2: My enzyme assay background signal is increasing over time, even without the enzyme.

Spontaneous Hydrolysis. 3-Acetylphenyl benzoate is an ester.[1][2][3][4] In alkaline conditions (pH > 7.[1][2][3][4]5) or in the presence of nucleophilic buffer components (like Tris), it undergoes chemical hydrolysis, releasing 3-hydroxyacetophenone and benzoate.[2][3][4]

The Fix:

  • Switch Buffers: Use HEPES or MOPS instead of Tris (which contains a primary amine that can act as a nucleophile).[2][3]

  • Lower pH: If your enzyme tolerates it, work at pH 7.0–7.2 rather than pH 8.0.

  • Background Subtraction: Always run a "No-Enzyme Control" containing the exact solvent/buffer composition to quantify and subtract this drift.[1][3]

Q3: The compound sticks to my pipette tips and plates.

Non-Specific Binding (NSB). With a LogP > 3, this compound is "sticky."[1][2][3][4] It will adsorb to polypropylene and polystyrene surfaces, effectively lowering the actual concentration in your well.[4]

The Fix:

  • Glass or Low-Bind Plastics: Use glass-coated plates or "Low-Binding" polypropylene for stock preparation.[1][2][3]

  • Add Carrier Protein: If compatible with your assay, add 0.1% BSA (Bovine Serum Albumin) to the buffer.[3][4] The albumin acts as a carrier, keeping the benzoate in solution and preventing adsorption to the plastic.[4]

Part 3: Validated Solubilization Protocol

A self-validating workflow to ensure consistent data.[1][2][3]

Reagents Required[1][2][3][5][6][7][8]
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%.[1][2][3][4]

  • Surfactant: Tween-80 or Triton X-100 (Molecular Biology Grade).[1][2][3]

  • Buffer: HEPES (50 mM, pH 7.2). Avoid Tris if possible.

The "Step-Down" Dilution Method

This method minimizes precipitation shock.[1][2][3]

Step 1: Master Stock Preparation (100 mM) [1][2][3]

  • Weigh roughly 24 mg of 3-Acetylphenyl benzoate.[1][2][3][4]

  • Dissolve in 1.0 mL of Anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Validation: Inspect visually.[1][2][3][4][5] Solution must be perfectly clear.

  • Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Step 2: Working Stock (10x Concentration) Target: Prepare a solution 10-times higher than your final assay concentration.[1][2][3][4]

  • Prepare Assay Buffer + Surfactant (e.g., HEPES + 0.05% Tween-80).[1][2][3][4]

  • Slowly add the DMSO Master Stock to this buffer while vortexing.[3][4]

    • Example: To make 100 µM Working Stock, add 1 µL of 100 mM Master Stock to 999 µL of Buffer+Surfactant.[3][4]

  • Note: The solution may turn slightly hazy (Tyndall effect).[2][3] This is acceptable if it is stable (does not settle).[1][2][3]

Step 3: Final Assay Reaction

  • Add 10 µL of the Working Stock to 90 µL of your enzyme/cell mixture.

  • Final Concentration: 10 µM compound, 0.1% DMSO, 0.005% Surfactant.

Part 4: Visualization of Workflows

Figure 1: Solubility Decision Matrix

Use this logic tree to select the correct solubilization strategy based on your required concentration.

SolubilityLogicStartStart: Define Required Conc.CheckConcIs Conc. > 50 µM?Start->CheckConcDirectDilutionDirect Dilution Strategy(Max 1% DMSO)CheckConc->DirectDilutionNo (<50 µM)NeedSurfactantSurfactant Required(Add 0.05% Tween-80)CheckConc->NeedSurfactantYes (>50 µM)CheckAssayIs Assay Cell-Based?CheckAssay->NeedSurfactantYes (Cells sensitive to DMSO)SuccessProceed to AssayCheckAssay->SuccessNoDirectDilution->CheckAssayCheckPrecipVisual Check:Precipitation?NeedSurfactant->CheckPrecipCheckPrecip->SuccessClear SolutionFailUse Cyclodextrin (HP-β-CD)or Lipid EmulsionCheckPrecip->FailCloudy/Precipitate

Caption: Decision matrix for selecting the optimal solubilization method based on concentration requirements and assay type.

Figure 2: Hydrolysis & Stability Pathway

Understanding the chemical instability of the ester linkage.

HydrolysisSubstrate3-Acetylphenyl Benzoate(Lipophilic Ester)TransitionTetrahedral Intermediate(Unstable)Substrate->TransitionProducts3-Hydroxyacetophenone + Benzoate(False Positive Signal)Transition->ProductsEnzymeEnzymatic Hydrolysis(Desired)Enzyme->TransitionCatalysisChemicalChemical Hydrolysis(pH > 8.0, Nucleophiles)Chemical->TransitionInterference

Caption: The dual pathways of hydrolysis. Researchers must distinguish between enzymatic signal and chemical background noise (alkaline hydrolysis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 266111, 3-Acetylphenyl benzoate. Retrieved February 20, 2026 from [Link]

  • Environmental Protection Agency (EPA). Physicochemical Properties of Phenyl Benzoate Analogs. CompTox Chemicals Dashboard.[1][2][3][4] Retrieved from [Link][1][2][3]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3][4] Academic Press.[1][2][3][4] (Standard reference for LogP and solubility protocols).

  • Shapiro, A. B. (2015). Strategies for increasing the solubility of hydrophobic compounds in enzymatic assays. ResearchGate. Retrieved from [Link]

Technical Support Center: Temperature Control for 3-Acetylphenyl Benzoate Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Landscape

The synthesis of 3-Acetylphenyl benzoate (CAS: 4010-33-7) typically involves the esterification of 3-hydroxyacetophenone with benzoyl chloride . While this is a classic Schotten-Baumann or pyridine-catalyzed acylation, temperature acts as the primary "selector" between high-yield formation, reagent hydrolysis, and unwanted rearrangement.

This guide addresses the specific thermal parameters required to maximize yield and purity, structured as a direct response to common technical inquiries.

Part 1: Critical Alerts & Immediate Actions

Q: I am seeing a new spot on TLC that corresponds to a benzophenone derivative. What happened? A: You likely triggered a Fries Rearrangement.

  • Diagnosis: If you utilized a Lewis acid catalyst (e.g.,

    
    , 
    
    
    
    ) and elevated temperatures (
    
    
    ), the ester product will rearrange into a hydroxy-benzophenone isomer (ortho- or para-migration of the benzoyl group).
  • Immediate Action: Stop heating immediately.

  • Prevention: Maintain reaction temperature below

    
     and avoid Lewis acids if your target is the ester. Use mild bases (Pyridine, 
    
    
    
    , or aqueous NaOH) instead.

Q: My reaction mixture boiled violently upon adding benzoyl chloride. Is the batch ruined? A: Likely yes, due to hydrolysis and loss of stoichiometry.

  • Mechanism: The reaction of benzoyl chloride with phenols/bases is highly exothermic. Uncontrolled heat promotes the hydrolysis of benzoyl chloride by trace moisture over the desired esterification.

  • Corrective Protocol: For future batches, cool the substrate solution to

    
      before adding the acid chloride dropwise.
    
Part 2: Reaction Optimization (Synthesis Phase)

Q: What is the optimal temperature profile for the addition phase versus the stirring phase? A: The reaction requires a "Step-Up" temperature profile to balance kinetic control and conversion completeness.

PhaseTemperatureDurationTechnical Rationale
1. Preparation

to

N/APre-cooling prevents thermal runaway upon reagent contact.
2. Addition

30-60 minMaintains kinetic control; suppresses hydrolysis of benzoyl chloride.
3. Reaction

to

2-4 hoursRoom temperature (RT) provides sufficient energy to drive the reaction to completion without risking byproduct formation.
4. Quench

15 minCooling minimizes hydrolysis of the formed ester during aqueous workup.

Q: Can I use reflux to speed up the reaction? A: Not recommended. Benzoylation of phenols is rapid. Refluxing (


 in DCM or 

in Toluene) increases the risk of:
  • Aldol Condensation: The acetyl group on the phenyl ring can undergo self-condensation under basic conditions at high heat.

  • Transesterification: If alcohol solvents are present.[1]

Part 3: Work-up & Isolation (Crystallization Phase)

Q: My product is oiling out instead of crystallizing. How do I fix this? A: This is a temperature-solubility mismatch. 3-Acetylphenyl benzoate has a melting point of approximately


  [1, 2].
  • The Issue: If you attempt to recrystallize from a solvent system (e.g., Ethanol/Water) at a temperature near or above

    
    , the product will separate as a liquid (oil) rather than a solid.
    
  • The Fix (Controlled Cooling Ramp):

    • Dissolve the crude solid in minimal boiling ethanol (

      
      ).
      
    • Remove from heat and let it cool naturally to

      
      .
      
    • Slowly add warm water (anti-solvent) until slight turbidity persists.

    • Cool to RT, then to

      
       in a fridge.
      

Q: Why does the protocol suggest washing with cold dilute NaOH? A: To remove unreacted phenol without hydrolyzing the product.

  • Temperature Rule: The wash solution must be

    
     .
    
  • Reasoning: 3-hydroxyacetophenone (starting material) is soluble in dilute NaOH (phenoxide formation). However, esters are susceptible to base-catalyzed hydrolysis (saponification). Low temperature kinetically inhibits the saponification of your product while thermodynamically allowing the deprotonation of the impurity.

Part 4: Visualizing the Workflow

The following diagram outlines the critical temperature checkpoints (TCPs) in the synthesis pathway.

G node_start Start: 3-Hydroxyacetophenone + Solvent (DCM/Pyridine) node_cool TCP 1: Cool to 0-5°C node_start->node_cool Preparation node_add Addition: Benzoyl Chloride (Dropwise) node_cool->node_add Exotherm Control node_warm TCP 2: Warm to 25°C (Stir 2-4h) node_add->node_warm Kinetic Drive node_check QC Check: TLC for Completion node_warm->node_check node_check->node_warm Incomplete (Add time, not heat) node_quench TCP 3: Cool to <10°C Quench with Water node_check->node_quench Complete node_isolate Isolation: Wash with cold NaOH Recrystallize (EtOH) node_quench->node_isolate Purification

Figure 1: Critical Temperature Checkpoints (TCP) in the synthesis of 3-Acetylphenyl benzoate. Red nodes indicate steps where temperature deviation causes failure.

Part 5: Standard Operating Procedure (SOP)

Protocol: Pyridine-Catalyzed Synthesis

  • Setup: Charge a 3-neck round bottom flask with 3-hydroxyacetophenone (1.0 eq) and dry DCM (10 vol) . Add Pyridine (1.5 eq) .

  • Cooling: Submerge flask in an ice/water bath. Equip with an internal thermometer. Stir until internal temp reaches

    
     .
    
  • Addition: Charge an addition funnel with Benzoyl chloride (1.1 eq) . Add dropwise over 30 mins, ensuring internal temp does not exceed

    
     .
    
  • Reaction: Remove ice bath. Allow to warm to

    
     . Stir for 3 hours.
    
  • Workup: Cool mixture back to

    
     . Quench with water.[1] Wash organic layer with cold (
    
    
    
    )
    1M HCl (to remove pyridine) followed by cold 1M NaOH (to remove unreacted phenol).
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol. Target MP: 
    
    
    
    .
Part 6: Troubleshooting Matrix

LogicTree Problem Problem Detected LowYield Low Yield Problem->LowYield Impurity Impurity: Hydroxy-benzophenone Problem->Impurity Sticky Sticky/Oily Solid Problem->Sticky Cause1 Hydrolysis of Benzoyl Chloride (Temp > 10°C during add) LowYield->Cause1 Cause2 Fries Rearrangement (Heat + Lewis Acid used) Impurity->Cause2 Cause3 Oiling Out (Crystallization Temp > 89°C) Sticky->Cause3 Sol1 Fix: Maintain 0-5°C during addition Cause1->Sol1 Sol2 Fix: Use Pyridine/NaOH Keep Temp < 40°C Cause2->Sol2 Sol3 Fix: Slow cool to 4°C Seed with crystal Cause3->Sol3

Figure 2: Troubleshooting logic for thermal excursions.

References
  • GuideChem. (n.d.). 4010-33-7 O-ACETYLPHENYL BENZOATE Chemical Properties. Retrieved from

  • ChemicalBook. (n.d.). O-ACETYLPHENYL BENZOATE Product Description & Melting Point. Retrieved from

  • BenchChem. (2025).[2][3] Methyl 2-(3-acetylphenyl)benzoate as a Versatile Building Block (Protocol Adaptation). Retrieved from

  • PubChem. (2025).[4] 3-Acetylphenyl benzoate Compound Summary. National Library of Medicine. Retrieved from

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Characterization of 3-Acetylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR characteristic peaks of 3-Acetylphenyl benzoate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

In the synthesis of functionalized flavonoid scaffolds and PARP inhibitors, 3-Acetylphenyl benzoate serves as a critical intermediate.[1][2] Its purity and structural integrity are paramount for downstream efficacy.[1][2] This guide provides a technical comparison of the FTIR spectral signature of 3-Acetylphenyl benzoate against its precursors (3-Hydroxyacetophenone) and its positional isomer (4-Acetylphenyl benzoate) .[1][2]

By focusing on specific vibrational shifts, this document establishes a self-validating protocol for researchers to confirm reaction completion and distinguish regioisomers without immediate recourse to NMR.[1][2]

Molecular Analysis & Vibrational Logic

3-Acetylphenyl benzoate consists of two aromatic rings linked by an ester interface, with a ketone moiety on the central phenolic ring.[1]

  • Moiety A (Benzoate): Contributes the Ester C=O and C-O-C stretches.[1][2]

  • Moiety B (Central Ring): 1,3-disubstituted benzene (meta-substitution).[1][2]

  • Moiety C (Acetyl Group): Contributes the Ketone C=O.[1][2]

Key Vibrational Causality: Unlike its para isomer, the meta arrangement in 3-Acetylphenyl benzoate interrupts the direct conjugation between the electron-donating ester oxygen and the electron-withdrawing acetyl group.[1] This results in distinct carbonyl frequencies and aromatic C-H out-of-plane (oop) bending patterns essential for identification.[1][2]

Comparative Analysis: Product vs. Alternatives

Scenario A: Synthesis Validation (Product vs. Precursor)

Objective: Confirm conversion of 3-Hydroxyacetophenone to 3-Acetylphenyl benzoate. Critical Indicator: The "Silencing" of the Hydroxyl Group.[1][2]

Functional Group3-Hydroxyacetophenone (Precursor)3-Acetylphenyl Benzoate (Product)Shift / Observation
O-H Stretch 3200–3450 cm⁻¹ (Broad, Strong)Absent Disappearance confirms esterification.[1][2]
Ester C=O Absent1735–1745 cm⁻¹ (Sharp)Appearance of new high-frequency carbonyl.[1][2]
Ketone C=O ~1680 cm⁻¹1685–1695 cm⁻¹ Slight blue shift due to loss of H-bonding.[1][2]
C-O Stretch ~1200 cm⁻¹ (Phenolic C-O)1240–1270 cm⁻¹ (Ester C-O-C)Broadening and intensification of the "Ester band".[1][2]
Scenario B: Isomeric Discrimination (3- vs. 4- Isomer)

Objective: Distinguish between 3-Acetylphenyl benzoate (meta) and 4-Acetylphenyl benzoate (para). Critical Indicator: The Fingerprint Region (Aromatic C-H Bending).[1][2]

Vibrational Mode3-Acetylphenyl Benzoate (Meta)4-Acetylphenyl Benzoate (Para)Mechanistic Reason
C-H OOP Bending 680–710 cm⁻¹ & 750–800 cm⁻¹ 800–850 cm⁻¹ (Strong, Single)Meta substitution creates 3 adjacent H's; Para creates 2 adjacent H's.[1][2]
Carbonyl Conjugation Distinct Ester/Ketone peaksPotential overlap/shiftPara allows through-conjugation, altering bond orders.[1][2]

Experimental Protocols

Protocol 1: Synthesis & Purification for FTIR Analysis

Context: Standard Schotten-Baumann conditions adapted for high-purity isolation.

  • Dissolution: Dissolve 3-Hydroxyacetophenone (10 mmol) in 10% NaOH (20 mL) at 0°C.

  • Acylation: Add Benzoyl chloride (12 mmol) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent hydrolysis.

  • Precipitation: Stir for 2 hours at room temperature. The product precipitates as a white solid.[2]

  • Purification: Filter and wash with cold water (3x) followed by cold ethanol (1x). Recrystallize from ethanol/water (9:1).

  • Drying: Vacuum dry at 40°C for 4 hours. Note: Moisture interferes with the O-H region analysis.

Protocol 2: FTIR Data Acquisition

Method: KBr Pellet Transmission (Preferred for resolution).[1][2][3]

  • Preparation: Mix 2 mg of dried sample with 200 mg of spectroscopic grade KBr.

  • Compression: Press at 10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹[1][2]

    • Scans: 32 (to reduce noise in fingerprint region)

  • Baseline Correction: Apply automatic baseline correction to flatten the 2000–2500 cm⁻¹ region.

Visualization of Workflows

Diagram 1: Synthesis Validation Logic

This decision tree guides the researcher through the pass/fail criteria based on spectral data.[2]

SynthesisValidation Start Crude Product Spectrum CheckOH Check 3200-3450 cm⁻¹ (Broad Band?) Start->CheckOH FailOH Result: Incomplete Reaction (Residual Starting Material) CheckOH->FailOH Yes (Band Present) CheckEster Check 1735-1745 cm⁻¹ (Sharp C=O Band?) CheckOH->CheckEster No (Flat Baseline) FailEster Result: Failed Acylation CheckEster->FailEster No CheckFingerprint Check 680-800 cm⁻¹ (Meta-Pattern?) CheckEster->CheckFingerprint Yes Success VALIDATED: 3-Acetylphenyl Benzoate CheckFingerprint->Success Yes (Meta Matches)

Caption: Logical workflow for validating synthesis success using key FTIR spectral checkpoints.

Diagram 2: Isomeric Discrimination Pathway

Differentiating the target (3-isomer) from the common impurity or alternative (4-isomer).[1][2]

IsomerCheck Input Unknown Isomer Sample Region Analyze 800-850 cm⁻¹ Input->Region Para Strong Single Band (820-840 cm⁻¹) Region->Para Observe Meta Multiple Bands (680-710 & 750-800 cm⁻¹) Region->Meta Observe ResultPara Identify: 4-Acetylphenyl Benzoate (Para-substituted) Para->ResultPara ResultMeta Identify: 3-Acetylphenyl Benzoate (Meta-substituted) Meta->ResultMeta

Caption: Decision tree for distinguishing positional isomers based on aromatic C-H out-of-plane bending.

References

  • PubChem. (2025).[1][2] 3-Acetylphenyl benzoate Compound Summary. National Library of Medicine.[1][2] Available at: [Link]

  • SpectraBase. (2025).[1][2][4] FTIR Spectrum of 4-Acetylphenyl benzoate. Wiley Science Solutions.[1] Available at: [Link]

  • NIST Chemistry WebBook. (2025).[1] Benzoic acid, 4-methylphenyl ester IR Spectrum. National Institute of Standards and Technology.[1][2][5] Available at: [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

Sources

Mass Spectrometry Fragmentation Pattern of 3-Acetylphenyl Benzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Acetylphenyl benzoate (CAS: 139-28-6) Molecular Formula:


 | MW:  240.25 Da
Key Application:  Photo-Fries rearrangement substrates, UV stabilizers, and drug intermediates.

This guide provides a structural elucidation framework for 3-Acetylphenyl benzoate , distinguishing it from its structural isomers (2- and 4-acetylphenyl benzoate) and homologous esters. Unlike simple aliphatic esters, the fragmentation of this aromatic diester is governed by charge localization competition between two carbonyl centers and the stability of the benzoyl cation.

Critical Insight: The absence of the "Ortho Effect" in the 3-isomer is the primary diagnostic differentiator from 2-acetylphenyl benzoate.

Structural Context & Theoretical Basis

The molecule consists of two distinct aromatic systems linked by an ester bridge. The 3-acetyl group on the phenolic ring introduces a second electrophilic center, creating a competition for charge retention during ionization.

Primary Cleavage Sites
  • Site A (Ester Bond): The weakest link. Inductive cleavage favors the formation of the stable benzoyl cation (

    
    ).
    
  • Site B (Acetyl Bond): Alpha-cleavage at the ketone moiety, yielding methyl radicals or acetyl cations.

Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation, the following GC-MS protocol is recommended. This setup minimizes thermal degradation (Fries rearrangement) prior to ionization.

Instrument Parameters
ParameterSettingRationale
Ionization Mode Electron Impact (EI), 70 eVStandardizes fragmentation for library comparison.
Source Temp 230°CHigh enough to prevent condensation, low enough to minimize thermal rearrangement.
Inlet Temp 250°CCritical: Temperatures >280°C can induce thermal Fries rearrangement, producing false peaks (hydroxybenzophenones).
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS)Non-polar phase ensures separation from potential hydrolysis products.
Scan Range m/z 40–400Captures the molecular ion (

) and the acetyl fragment (m/z 43).

Validation Step: Inject a standard of Phenyl Benzoate. If the ratio of m/z 105/77 deviates significantly from NIST standards (>10% variance), clean the ion source before analyzing the target compound.

Detailed Fragmentation Analysis

The Mass Spectrum Profile

The spectrum is dominated by the stability of the benzoyl cation.

m/z (Mass-to-Charge)Ion IdentityRelative Intensity (Approx)Origin/Mechanism
240

5–15%Molecular ion. Stable due to high aromaticity.
197

< 5%Loss of Acetyl radical (

).
135

10–20%3-Acetylphenol fragment (charge retention on phenolic side).
105

100% (Base Peak) Benzoyl Cation. Alpha-cleavage of the ester bond.
77

40–60%Phenyl cation. Formed by CO loss from m/z 105.
51

15–25%Ring fragmentation of the phenyl cation.
43

10–30%Acetyl cation from the ketone side chain.
Mechanism of Action

The ionization typically removes an electron from the ester oxygen lone pair. The radical cation then undergoes alpha-cleavage. Because the benzoyl cation (


) is resonance-stabilized, it dominates the spectrum. The alternative cleavage (retention of charge on the phenoxy group) is less favorable but observable (m/z 135).
Fragmentation Pathway Diagram

Fragmentation M Molecular Ion [M]+• m/z 240 Benzoyl Benzoyl Cation [C6H5CO]+ m/z 105 (Base Peak) M->Benzoyl Alpha-Cleavage (Major Path) Phenoxy 3-Acetylphenoxy Radical (Neutral Loss) Acetyl Acetyl Cation [CH3CO]+ m/z 43 M->Acetyl Side Chain Cleavage PhenolIon 3-Acetylphenol Ion [C8H8O2]+• m/z 136 (Rearrangement) M->PhenolIon H-Rearrangement (Minor) Phenyl Phenyl Cation [C6H5]+ m/z 77 Benzoyl->Phenyl - CO (28 Da) Fragment51 Fragment [C4H3]+ m/z 51 Phenyl->Fragment51 - C2H2 (26 Da)

Figure 1: Primary fragmentation pathways of 3-Acetylphenyl benzoate under 70 eV EI conditions.

Comparative Performance Analysis

This section compares the target molecule against its isomers and analogs to aid in identification.

A. Isomeric Distinction (The Ortho Effect)

Differentiation between 2-, 3-, and 4-acetylphenyl benzoate is critical in synthesis verification.

Feature3-Acetyl (Meta) 2-Acetyl (Ortho) 4-Acetyl (Para)
Ortho Effect Absent Present Absent
Key Diagnostic Ion m/z 105 (Base)m/z 105 (Base) but often accompanied by [M-H2O] or [M-ROH] interactions.Similar to Meta.
Mechanism Standard ester cleavage.Proximity of acetyl oxygen to ester carbonyl allows for intramolecular hydrogen abstraction or elimination.Standard ester cleavage.
Differentiation Hard to distinguish from Para by MS alone (requires NMR).Distinctive loss of small neutrals due to steric proximity.Hard to distinguish from Meta by MS alone.
B. Ionization Technique Comparison
TechniqueSuitabilityObservation
EI (Electron Impact) Best for ID Rich fragmentation. Base peak m/z 105 confirms benzoate structure.[1][2]
ESI (Electrospray) PoorEsters ionize poorly in ESI unless adducts form (

m/z 263). Minimal fragmentation.
APCI ModerateGood for molecular weight confirmation (

m/z 241), but lacks structural fingerprinting.

Troubleshooting & Validation

Issue: The spectrum shows a base peak at m/z 121 instead of 105.

  • Cause: You may have 3-hydroxybenzophenone .

  • Explanation: If the inlet temperature is too high (>280°C) or the sample is acidic, 3-acetylphenyl benzoate can undergo a Fries Rearrangement inside the injector. This converts the ester into a ketone isomer.[3]

  • Solution: Lower inlet temperature to 200°C and check liner cleanliness.

Issue: Unexpected peak at m/z 122.

  • Cause: Benzoic acid formation.[4]

  • Explanation: Hydrolysis of the sample due to wet solvent.

  • Solution: Dry the sample with

    
     and use fresh dichloromethane.
    

References

  • NIST Mass Spectrometry Data Center. Phenyl benzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 3-Acetylphenyl benzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Comparing reactivity of 3-Acetylphenyl benzoate vs 4-Acetylphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Differential Reactivity of 3-Acetylphenyl Benzoate and 4-Acetylphenyl Benzoate

Introduction

In the landscape of medicinal chemistry and materials science, positional isomerism can impart dramatically different physicochemical properties and reactivity profiles to otherwise identical molecular formulae. This guide provides a detailed comparative analysis of the reactivity of two such isomers: 3-Acetylphenyl benzoate and 4-Acetylphenyl benzoate. While both molecules share the same constituent atoms, the placement of the acetyl group—a potent electronic modulator—on the phenyl ring dictates their susceptibility to chemical transformations.

This document, intended for researchers and drug development professionals, moves beyond a simple comparison to explain the fundamental electronic and steric principles governing this differential reactivity. We will provide a robust theoretical framework grounded in established chemical principles, supported by a detailed experimental protocol for quantitative validation, allowing for a practical understanding of these differences.

Theoretical Framework: The Decisive Role of Electronic Effects

The primary distinction in reactivity between 3-Acetylphenyl benzoate and 4-Acetylphenyl benzoate arises from the electronic influence of the acetyl substituent on the stability of the phenoxide leaving group during nucleophilic acyl substitution reactions, such as hydrolysis.

The acetyl group (-COCH₃) is a moderately deactivating, electron-withdrawing group (EWG).[1][2][3] It exerts its influence through two primary mechanisms:

  • Inductive Effect (-I): The electronegative oxygen atom of the carbonyl pulls electron density away from the aromatic ring through the sigma bond framework. This effect diminishes with distance but operates from all positions (ortho, meta, and para).

  • Resonance Effect (-R or -M): The carbonyl group can withdraw electron density from the ring's π-system by delocalizing electrons onto the oxygen atom. This effect is only operative when the acetyl group is in the ortho or para position relative to the point of interest. It does not function from the meta position.[2][4]

Case 1: 4-Acetylphenyl Benzoate (The para Isomer)

In the para isomer, the acetyl group is positioned to exert both its inductive (-I) and resonance (-R) effects. When the ester linkage is cleaved during a nucleophilic attack (e.g., by a hydroxide ion), the resulting 4-acetylphenoxide anion is significantly stabilized. The negative charge on the phenoxide oxygen can be delocalized not only throughout the benzene ring but also onto the oxygen atom of the acetyl group via resonance. This extensive delocalization disperses the negative charge, making the 4-acetylphenoxide a more stable and thus, a better leaving group. A more stable leaving group corresponds to a lower activation energy for the reaction, leading to a faster reaction rate.[5]

Case 2: 3-Acetylphenyl Benzoate (The meta Isomer)

In the meta isomer, the acetyl group can only exert its electron-withdrawing inductive effect (-I) on the ester linkage.[2][4] The resonance effect (-R) is inoperative from the meta position. Consequently, upon ester cleavage, the resulting 3-acetylphenoxide anion is less stable than its para counterpart. The negative charge is delocalized within the benzene ring but cannot extend to the acetyl group's oxygen. This reduced stabilization makes the 3-acetylphenoxide a poorer leaving group, resulting in a higher activation energy and a slower reaction rate.

Steric Considerations

For reactions occurring at the ester's carbonyl carbon, the acetyl group in either the meta or para position presents negligible steric hindrance to the incoming nucleophile.[6][7] Therefore, the difference in reactivity between these two isomers is almost exclusively governed by electronic factors.

G cluster_meta 3-Acetylphenoxide Anion (meta) m1 3-Acetylphenoxide m2 No Resonance onto Acetyl Group caption_meta Fig 2: Lack of resonance stabilization in the meta isomer.

Caption: Experimental workflow for the comparative reactivity study via alkaline hydrolysis.

Expected Quantitative Data

Based on the theoretical principles discussed, the second-order rate constant for the hydrolysis of 4-Acetylphenyl benzoate is expected to be significantly higher than that of 3-Acetylphenyl benzoate.

CompoundAcetyl Group PositionPrimary Electronic EffectRelative Leaving Group StabilityExpected 2nd-Order Rate Constant (k)
4-Acetylphenyl benzoate para-I, -RHighHigher
3-Acetylphenyl benzoate meta-IModerateLower

Conclusion

The reactivity of acetylphenyl benzoate isomers is a clear and instructive example of how substituent position dictates chemical behavior. 4-Acetylphenyl benzoate is demonstrably more reactive toward nucleophilic acyl substitution than 3-Acetylphenyl benzoate. This difference is not due to steric factors but is a direct consequence of the electronic effects of the acetyl group. The ability of the para-acetyl group to stabilize the phenoxide leaving group through both induction and resonance provides a lower energy transition state and, therefore, a faster reaction rate. In contrast, the meta-acetyl group offers only inductive stabilization, resulting in a less stable leaving group and slower reactivity. This fundamental understanding is crucial for scientists in drug design, enabling the fine-tuning of ester lability for prodrug activation, and for materials scientists designing polymers with specific degradation profiles.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 569606, 4-Acetylphenyl benzoate. PubChem. Available at: [Link]

  • Various Authors. (2022). What is the order of ortho, para and meta products for steric hinderance?. Quora. Available at: [Link]

  • Chemistry Steps. (2022). Ortho, Para, Meta. Chemistrysteps.com. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Chemistry.msu.edu. Available at: [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Masterorganicchemistry.com. Available at: [Link]

  • A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. Atozchemistry.com. Available at: [Link]

  • LibreTexts Chemistry. (2023). 16.5: An Explanation of Substituent Effects. Chem.libretexts.org. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 266111, 3-Acetylphenyl benzoate. PubChem. Available at: [Link]

  • Um, I. H., et al. (2006). Structure-reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles. The Journal of Organic Chemistry, 71(18), 6905-6912. Available at: [Link]

  • Nummert, V., & Piirsalu, M. (2000). Kinetic Study of Hydrolysis of Benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (4), 743-752. Available at: [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Available at: [Link]

  • Chemistry Steps. (2026). Activating and Deactivating Groups. Chemistrysteps.com. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. En.wikipedia.org. Available at: [Link]

  • Wang, Z., et al. (2021). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. Available at: [Link]

Sources

Publish Comparison Guide: UV-Vis Spectroscopic Profiling of 3-Acetylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Acetylphenyl benzoate (CAS: 139-28-6) serves a dual role in organic electronics and pharmaceutical synthesis: it is both a stable ester intermediate and a "pro-absorber" substrate for the Fries rearrangement.[1][2][3] While often mistaken for a direct UV absorber, its primary utility lies in its transformation into hydroxybenzophenones , which are potent UVA-blocking agents.[2]

This guide provides a technical comparison of the spectral behavior of 3-Acetylphenyl benzoate against its critical derivatives: its hydrolysis products (decomposition pathway) and its Fries rearrangement isomers (functional pathway).[2][3] For researchers, distinguishing these species via UV-Vis is the primary method for validating reaction progress and compound stability.[2][3]

Spectral Architecture & Theoretical Basis

The UV-Vis spectrum of 3-Acetylphenyl benzoate is a superposition of two distinct chromophores—the benzoyl ester and the acetophenone moiety—separated by an oxygen atom that interrupts full conjugation.[1][2][3]

The "Fingerprint" Region (200–300 nm)

Unlike its rearrangement products, 3-Acetylphenyl benzoate exhibits minimal absorption above 310 nm .[2][3] Its spectrum is dominated by high-energy ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 transitions.[1][2]
  • Band I (

    
    ):  Arising from the benzoyl moiety (similar to phenyl benzoate).
    
  • Band II (

    
    ):  Attributed to the acetophenone 
    
    
    
    transition.
  • Band III (

    
    ):  A very weak, often negligible 
    
    
    
    transition typical of carbonyls, but lacking the intensity of conjugated phenolic ketones.

Scientific Insight: The absence of a strong band in the 320–360 nm (UVA) region is the quality control metric . Significant absorption here indicates either premature hydrolysis (forming phenolate species) or accidental photo-Fries rearrangement during storage.[2][3]

Comparative Analysis: Substrate vs. Alternatives

The following table contrasts 3-Acetylphenyl benzoate with its functional alternatives and reaction products.

Table 1: Comparative Spectral Data
CompoundRolengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(nm)

(

)
Key Spectral Feature
3-Acetylphenyl benzoate Substrate 230, 250 ~12,000 Sharp cut-off >310 nm.[1][2] pH Insensitive (neutral).
3-HydroxyacetophenoneHydrolysis Product218, 252, 313~8,000pH Sensitive. Shifts red in base (Phenolate band ~340 nm).[2]
Benzoic AcidHydrolysis Product230, 274~10,000Distinct weak band at 274 nm (C-band).[2][3]
2-Hydroxy-4-acetylbenzophenoneRearrangement Product260, 325–340 >15,000Strong UVA absorption. Broad band due to intramolecular H-bonding.[1][2][3]

Experimental Protocols

These self-validating protocols allow you to characterize the compound and monitor its stability or conversion.[1][2][3]

Protocol A: Determination of Molar Absorptivity ( )

Objective: Calculate the precise extinction coefficient for your specific lot of 3-Acetylphenyl benzoate.[1][2][3]

  • Stock Solution: Dissolve 10.0 mg of 3-Acetylphenyl benzoate in 100 mL of spectroscopic grade Methanol (Concentration

    
     M).
    
  • Dilution Series: Prepare four dilutions: 10%, 20%, 40%, and 80% of the stock concentration.

  • Baseline Correction: Run a blank scan with pure Methanol from 200 nm to 400 nm.

  • Measurement: Scan each dilution. Note the absorbance (

    
    ) at 
    
    
    
    (approx. 250 nm).[2]
  • Validation: Plot

    
     vs. Concentration (
    
    
    
    ). The slope is
    
    
    (path length, usually 1 cm).
    • Acceptance Criteria:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      . Linearity confirms no aggregation or dissociation.[2][3]
      
Protocol B: The "Photo-Fries" Conversion Assay

Objective: Monitor the conversion of the ester (UV transparent >310nm) to the UV-absorbing hydroxybenzophenone.[1][2][3]

  • Setup: Place the stock solution (from Protocol A) in a quartz cuvette.

  • Irradiation: Expose the sample to 254 nm UV light (using a standard TLC lamp or reactor) for 5-minute intervals.

  • Monitoring: After each interval, scan the UV-Vis spectrum from 250 nm to 400 nm.

  • Endpoint: The reaction is proceeding if a new band appears at 325–340 nm and grows in intensity.[3]

    • Causality: This band corresponds to the formation of the ortho-hydroxybenzophenone moiety, stabilized by intramolecular hydrogen bonding.[2][3]

Mechanism & Workflow Visualization

Figure 1: Reaction Monitoring Logic

This diagram illustrates the divergence in spectral properties based on the reaction pathway (Hydrolysis vs. Rearrangement).

G Substrate 3-Acetylphenyl Benzoate (Ester) UV_Input UV Irradiation (Fries Rearrangement) Substrate->UV_Input Hydrolysis Hydrolysis (H2O / H+ or OH-) Substrate->Hydrolysis Spec_Sub Spectrum: λmax ~250 nm No UVA Abs. Substrate->Spec_Sub Prod_Fries Hydroxybenzophenone (Isomer Mixture) UV_Input->Prod_Fries Acyl Migration Prod_Hydro 3-Hydroxyacetophenone + Benzoic Acid Hydrolysis->Prod_Hydro Ester Cleavage Spec_Fries Spectrum: New Band λmax ~330 nm (Strong UVA Abs.) Prod_Fries->Spec_Fries Spec_Hydro Spectrum: pH Dependent Shift (Phenolate Band) Prod_Hydro->Spec_Hydro

Caption: Spectral divergence pathways. The Fries rearrangement yields a UVA absorber, while hydrolysis yields pH-sensitive phenolic species.[1][2]

Figure 2: Analytical Workflow

A step-by-step decision tree for analyzing an unknown sample of 3-Acetylphenyl benzoate.

Workflow Start Sample: 3-Acetylphenyl Benzoate Scan1 Step 1: UV Scan (MeOH) 200-400 nm Start->Scan1 Check1 Absorbance > 320 nm? Scan1->Check1 Pass Pure Substrate (Proceed to Assay) Check1->Pass No Fail Contaminated Check1->Fail Yes Analyze_Fail Step 2: Add NaOH (1 drop) Fail->Analyze_Fail Check2 Red Shift Observed? Analyze_Fail->Check2 Result_Hydro Hydrolysis Detected (Free Phenol Present) Check2->Result_Hydro Yes (Phenolate formed) Result_Fries Rearrangement Detected (Benzophenone Present) Check2->Result_Fries No (Stable Ketone)

Caption: Diagnostic workflow to distinguish between pure substrate, hydrolyzed contaminants, and rearranged byproducts.

References

  • National Institute of Standards and Technology (NIST). 2-Benzoyloxyacetophenone (Isomer Analog) Infrared Spectrum.[2][3] NIST Mass Spectrometry Data Center.[2][3][4] [Link][2]

  • PubChem. 3-Acetylphenyl benzoate Compound Summary. National Center for Biotechnology Information.[2][3] [Link][2]

  • University of Pavia. Selectivity in the photo-Fries rearrangement of some aryl benzoates.[2][3] Journal of Organic Chemistry (via IRIS).[2] [Link][2]

  • Science-SoftCon. UV/Vis+ Photochemistry Database: Acetophenone and Benzoic Acid Data.[Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 3-Acetylphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise determination of a compound's elemental composition is a cornerstone of its characterization. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth comparison of elemental analysis standards, with a focus on 3-Acetylphenyl benzoate. We will explore its suitability as a standard by comparing it with established certified reference materials (CRMs), supported by experimental protocols and data.

The Critical Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis, primarily the determination of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S), is a fundamental technique for verifying the empirical formula of a synthesized compound. It serves as a crucial quality control step, ensuring the purity and identity of active pharmaceutical ingredients (APIs) and their intermediates. The accuracy of this analysis hinges on the quality of the standards used for instrument calibration. An ideal standard should be a stable, non-hygroscopic solid with a well-defined stoichiometric composition and high purity.

Theoretical Elemental Composition of 3-Acetylphenyl benzoate

3-Acetylphenyl benzoate, with the chemical formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol , is an organic compound that can be considered as a potential standard for elemental analysis.[1][2] Its theoretical elemental composition is a critical baseline for any experimental verification.

Table 1: Theoretical Elemental Composition of 3-Acetylphenyl benzoate

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.0115180.1575.00
Hydrogen (H)1.011212.125.05
Oxygen (O)16.00348.0019.98

Note: Oxygen is typically determined by difference or through direct analysis.

Comparison with Established Elemental Analysis Standards

While 3-Acetylphenyl benzoate can be synthesized to a high purity, its suitability as a primary standard is best evaluated by comparing it to commercially available and certified reference materials. Acetanilide and Sulfanilamide are two such widely recognized standards.[3]

Table 2: Comparison of 3-Acetylphenyl benzoate with Certified Reference Materials

Property3-Acetylphenyl benzoateAcetanilideSulfanilamide
Chemical Formula C₁₅H₁₂O₃C₈H₉NOC₆H₈N₂O₂S
Molecular Weight ( g/mol ) 240.25[1]135.17172.21
Theoretical %C 75.0071.0941.85
Theoretical %H 5.056.714.68
Theoretical %N 0.0010.3616.27
Theoretical %S 0.000.0018.62
Purity Dependent on synthesis and purificationTypically >99.5% (CRM)Typically >99.5% (CRM)
Hygroscopicity Expected to be low due to its aromatic and ester functionalitiesLowLow
Stability Generally stable under standard laboratory conditionsStableStable
Availability as CRM Not commonly availableWidely available[3]Widely available[3]

Expert Insights: The choice of a standard is often dictated by the elemental composition of the unknown sample. For compounds with high carbon content, 3-Acetylphenyl benzoate or Acetanilide would be suitable choices. For nitrogen or sulfur-containing compounds, Sulfanilamide is a more appropriate calibrant. The lack of readily available Certified Reference Material for 3-Acetylphenyl benzoate means its purity must be rigorously established in-house using techniques like HPLC, NMR, and mass spectrometry before it can be used as a standard.

Experimental Protocol for Elemental Analysis

The following protocol outlines the instrumental determination of Carbon, Hydrogen, and Nitrogen using a modern CHN analyzer, a method consistent with the principles described in ASTM D5291 for elemental analysis.[4]

Step 1: Sample and Standard Preparation

  • Ensure all samples and standards are finely ground and homogenous.

  • Dry the samples and standards in a vacuum oven at a suitable temperature to remove any adsorbed moisture. The hygroscopic nature of a substance can significantly affect the accuracy of elemental analysis.[5][6]

  • Accurately weigh 1-3 mg of the sample or standard into a tin capsule using a microbalance.

Step 2: Instrument Calibration

  • Calibrate the CHN analyzer using a certified reference material such as Acetanilide or Sulfanilamide.

  • Perform a multi-point calibration by analyzing a range of weights of the CRM to establish a linear response.

Step 3: Sample Analysis

  • Introduce the encapsulated sample into the combustion chamber of the analyzer.

  • The sample is combusted at a high temperature (typically >900 °C) in a pure oxygen environment.

  • The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a reduction furnace to convert nitrogen oxides to N₂.

  • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector (TCD).

  • The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.

Step 4: Data Validation

  • Analyze a known check standard after every 10-15 unknown samples to verify the stability of the calibration.

  • The experimental results for the check standard should fall within an acceptable deviation from the theoretical values (typically ±0.3%).

Diagram 1: Experimental Workflow for CHN Analysis

CHN_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Grind Grind Sample/Standard Dry Dry in Vacuum Oven Grind->Dry Weigh Weigh 1-3 mg in Tin Capsule Dry->Weigh Calibrate Calibrate with CRM Weigh->Calibrate Combust Combustion (>900°C) Calibrate->Combust Reduce Reduction of NOx to N2 Combust->Reduce Separate GC Separation Reduce->Separate Detect TCD Detection Separate->Detect Calculate Calculate %C, %H, %N Detect->Calculate Validate Validate with Check Standard Calculate->Validate

Caption: Workflow for the determination of C, H, and N.

Hypothetical Experimental Data and Comparison

The following table presents a hypothetical but realistic set of experimental results for the elemental analysis of a highly pure sample of 3-Acetylphenyl benzoate, calibrated against Acetanilide.

Table 3: Hypothetical Elemental Analysis Results for 3-Acetylphenyl benzoate

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Experimental % (Run 3)Average %Deviation from Theoretical
C 75.0074.8975.1274.9574.99-0.01
H 5.055.105.025.085.07+0.02
N 0.00<0.1<0.1<0.1<0.1-

Analysis of Results: The hypothetical data shows excellent agreement between the theoretical and experimental values, with deviations well within the generally accepted limit of ±0.4%. This suggests that if 3-Acetylphenyl benzoate is of high purity, it can yield accurate and reproducible results in elemental analysis.

Selecting the Appropriate Elemental Analysis Standard

The decision to use a particular compound as an elemental analysis standard is a critical one that depends on several factors. The following diagram illustrates a logical flow for this selection process.

Diagram 2: Decision Tree for Standard Selection

Standard_Selection Start Start: Select Elemental Analysis Standard Sample_Composition What is the expected elemental composition of the sample? Start->Sample_Composition High_C High %C, low %N/S Sample_Composition->High_C High C High_N_S High %N and/or %S Sample_Composition->High_N_S High N/S CRM_Available Is a Certified Reference Material (CRM) available? High_C->CRM_Available High_N_S->CRM_Available Use_CRM Use CRM (e.g., Acetanilide, Sulfanilamide) CRM_Available->Use_CRM Yes In_House_Standard Use a well-characterized in-house standard CRM_Available->In_House_Standard No Proceed Proceed with analysis Use_CRM->Proceed Validate_Purity Rigorously validate purity (HPLC, NMR, MS) In_House_Standard->Validate_Purity Validate_Purity->Proceed

Caption: Logical flow for selecting an elemental analysis standard.

Conclusion

3-Acetylphenyl benzoate demonstrates theoretical characteristics that make it a plausible candidate as an elemental analysis standard, particularly for carbon-rich compounds. Its primary limitation is the lack of widespread availability as a Certified Reference Material, which necessitates a rigorous in-house validation of its purity and stability prior to use. For routine and regulatory-compliant analyses, established CRMs like Acetanilide and Sulfanilamide remain the preferred choice due to their certified purity and well-documented properties. Researchers considering 3-Acetylphenyl benzoate as a standard should be prepared to undertake comprehensive characterization to ensure the accuracy and reliability of their elemental analysis data.

References

  • ASTM D5291-10, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2010,

  • PubChem, 3-Acetylphenyl benzoate, National Center for Biotechnology Information, [Link]

  • Glibo, G., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 263-269. [Link]

  • Thermopedia, Hygroscopicity, [Link]

  • PubChemLite, 3-acetylphenyl benzoate (C15H12O3), [Link]

Sources

A Comparative Guide to the Thin Layer Chromatography (TLC) of 3-Acetylphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experimentally grounded framework for analyzing 3-Acetylphenyl benzoate using Thin Layer Chromatography (TLC). We will delve into the principles governing its separation, provide a detailed protocol for determining its Retention Factor (Rf), and compare its chromatographic behavior to structurally related compounds. This document is intended for researchers, scientists, and drug development professionals who rely on TLC for reaction monitoring, purity assessment, and compound identification.

Introduction: The Role of TLC in Analyzing Aromatic Esters

Thin Layer Chromatography (TLC) is a powerful and rapid analytical technique used to separate non-volatile mixtures.[1][2] The principle of TLC is based on the differential partitioning of components between a stationary phase (a thin layer of adsorbent material like silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[3][4] As the mobile phase ascends the plate via capillary action, it carries the sample mixture with it.[1][3] Compounds that have a stronger affinity for the stationary phase move more slowly, while those with a higher affinity for the mobile phase travel further up the plate.[4]

This separation is quantified by the Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The Rf value is a critical parameter, characteristic of a compound under specific experimental conditions (stationary phase, mobile phase, temperature, etc.).[5][6] For a molecule like 3-Acetylphenyl benzoate, which contains both an ester and a ketone functional group on an aromatic framework, its polarity lies intermediate to its potential precursors. Understanding its expected Rf value relative to these precursors is crucial for applications such as monitoring the progress of its synthesis.[7]

Experimental Protocol: Determining the Rf of 3-Acetylphenyl benzoate

This section details a robust, self-validating protocol for determining the Rf value of 3-Acetylphenyl benzoate and its comparators. The logic behind the choice of materials and steps is explained to ensure reproducibility and accuracy.

2.1. Materials

  • Stationary Phase: Silica Gel 60 F254 TLC plates. The "F254" indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light.[8][9] Silica gel is a highly polar stationary phase, ideal for separating compounds of varying polarity.[2][3]

  • Analytes:

    • 3-Acetylphenyl benzoate (Product)

    • 3-Hydroxyacetophenone (Starting Material 1)[10]

    • Benzoic Acid (Starting Material 2)

    • Acetophenone (Reference Compound)[11]

    • Phenyl benzoate (Reference Compound)

  • Mobile Phase (Eluent): A mixture of n-Hexane and Ethyl Acetate. This is a common, versatile solvent system where polarity can be easily tuned by varying the ratio of the nonpolar hexane to the more polar ethyl acetate.[12][13][14]

  • Apparatus:

    • TLC developing chamber with a lid

    • Filter paper (to act as a wick)

    • Glass capillaries for spotting

    • Pencil and ruler

    • UV lamp (254 nm)

    • Iodine chamber (optional, for secondary visualization)

2.2. Step-by-Step Methodology

  • Chamber Saturation (Crucial for Reproducibility): Line the inside of the TLC chamber with a piece of filter paper. Pour the chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) to a depth of about 0.5 cm, ensuring it wets the filter paper.[15] Close the lid and allow the chamber to sit for at least 15 minutes. This saturates the chamber's atmosphere with solvent vapors, preventing the mobile phase from evaporating off the plate as it runs, which would otherwise lead to inaccurate Rf values.[5][15]

  • Plate Preparation: Using a pencil (ink can run and interfere with the chromatogram), lightly draw an origin line about 1 cm from the bottom of the TLC plate.[3][15] Mark equidistant points along this line for each sample to be spotted.

  • Sample Spotting: Prepare dilute solutions (approx. 1-2%) of each analyte in a volatile solvent like ethyl acetate or dichloromethane.[15] Using a glass capillary, carefully and briefly touch the tip to the corresponding mark on the origin line. The goal is to create small, concentrated spots, ideally 1-2 mm in diameter.[2][5] Overly large spots can lead to poor separation and streaking.[5]

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the level of the solvent pool.[1][16] Close the lid and allow the solvent front to ascend the plate undisturbed.[17]

  • Completion and Marking: When the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber.[3] Immediately mark the position of the solvent front with a pencil.[17]

  • Visualization:

    • Primary (Non-Destructive): Allow the plate to dry completely. View it under a 254 nm UV lamp in a dark environment.[18][19] The aromatic rings in the compounds will quench the plate's fluorescence, appearing as dark spots against a glowing green background.[8][9][20] Lightly circle the spots with a pencil.

    • Secondary (Semi-Destructive): Place the plate in a sealed chamber containing a few crystals of iodine.[8][19] Most organic compounds will form a temporary yellow-brown complex with the iodine vapor, making them visible.[8] This method is useful for compounds that are not UV-active.

  • Rf Calculation: Measure the distance from the origin line to the center of each circled spot and the distance from the origin line to the solvent front mark. Calculate the Rf for each compound using the formula provided earlier.

Comparative Analysis and Expected Results

The separation of these compounds on silica gel is primarily dictated by their polarity. More polar compounds interact more strongly with the polar silica gel and thus have lower Rf values. Less polar compounds are more soluble in the mobile phase and travel further, resulting in higher Rf values.[21]

Predicted Polarity Ranking (Most Polar to Least Polar):

  • Benzoic Acid: The carboxylic acid group is highly polar and capable of strong hydrogen bonding with the silica gel.

  • 3-Hydroxyacetophenone: The hydroxyl group is very polar.

  • Acetophenone: The ketone group is moderately polar.[22]

  • 3-Acetylphenyl benzoate: The ester and ketone groups are both polar, but the overall polarity is reduced compared to the free hydroxyl or carboxylic acid precursors due to the large, nonpolar aromatic structure.

  • Phenyl benzoate: The ester group is less polar than a ketone.

Based on this polarity ranking, we can predict the relative Rf values in a moderately polar solvent system.

Table 1: Expected Rf Values in Various Hexane:Ethyl Acetate Systems

CompoundKey Functional GroupsExpected PolarityEst. Rf (9:1 Hex:EtOAc)Est. Rf (4:1 Hex:EtOAc)Est. Rf (1:1 Hex:EtOAc)
Benzoic AcidCarboxylic AcidVery High~0.05~0.15~0.40
3-HydroxyacetophenoneHydroxyl, KetoneHigh~0.10~0.25~0.55
AcetophenoneKetoneModerate~0.25~0.45[11]~0.75
3-Acetylphenyl benzoate Ester, Ketone Moderate-Low ~0.35 ~0.60 ~0.85
Phenyl benzoateEsterLow~0.45~0.70~0.90

Note: These are estimated values. Actual Rf values can be affected by factors like temperature, chamber saturation, and plate quality.[5][6][21]

Causality Behind Solvent Choice:

  • A 9:1 Hexane:EtOAc system is quite nonpolar. It would provide good separation between the less polar compounds (the esters and ketones) but might not move the highly polar benzoic acid and 3-hydroxyacetophenone significantly from the baseline.[14]

  • A 4:1 Hexane:EtOAc system is a good starting point for moderately polar compounds.[13] It is expected to give a good spread of all components, with an ideal Rf for the target compound (3-Acetylphenyl benzoate) around 0.3-0.6.

  • A 1:1 Hexane:EtOAc system is relatively polar. It will push all but the most polar compounds towards the top of the plate, resulting in high Rf values and potentially poor separation between the less polar components.[14]

Visualizing the Workflow

The following diagram illustrates the key stages of the TLC experiment, from preparation to final analysis.

TLC_Workflow cluster_prep 1. Preparation cluster_dev 2. Development cluster_analysis 3. Analysis prep_chamber Saturate Chamber with Mobile Phase prep_plate Prepare & Spot TLC Plate develop Place Plate in Chamber & Allow Elution prep_plate->develop mark_front Mark Solvent Front develop->mark_front visualize Visualize Spots (UV Lamp) mark_front->visualize calculate Calculate Rf Values visualize->calculate

Caption: A flowchart of the Thin Layer Chromatography (TLC) experimental process.

Troubleshooting Common TLC Issues
  • Spots Remain at the Origin (Rf ≈ 0): The mobile phase is not polar enough to move the compounds off the highly polar stationary phase. Solution: Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[5][14]

  • Spots Run to the Solvent Front (Rf ≈ 1): The mobile phase is too polar. The compounds are spending too much time in the mobile phase and not interacting with the stationary phase. Solution: Decrease the mobile phase polarity by increasing the proportion of hexane.[5][14]

  • Streaking or Tailing Spots: This can be caused by applying too much sample (overloading), or if the compound is highly acidic or basic.[14] Solution: Use a more dilute sample solution. If streaking persists, adding a small amount (e.g., 1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can improve spot shape.

  • Poor Reproducibility: Rf values are inconsistent between runs. This is often due to an unsaturated chamber, changes in temperature, or using different batches of plates or solvents.[5][6] Solution: Strictly adhere to the protocol, especially chamber saturation, and maintain consistent laboratory conditions.[21]

Conclusion

The chromatographic behavior of 3-Acetylphenyl benzoate is governed by the interplay of its ester and ketone functionalities with the polar stationary phase. By systematically varying the polarity of the mobile phase, a clear separation from its more polar precursors (3-hydroxyacetophenone, benzoic acid) and related compounds can be achieved. A 4:1 mixture of hexane and ethyl acetate serves as an excellent starting point for analysis, yielding an optimal Rf value for comparison and purity assessment. This guide provides the necessary framework for researchers to confidently employ TLC in the analysis and synthesis of 3-Acetylphenyl benzoate and similar aromatic compounds.

References

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved February 20, 2026, from [Link]

  • Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography. Retrieved February 20, 2026, from vlab.amrita.edu/?sub=3&brch=64&sim=164&cnt=1
  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved February 20, 2026, from [Link]

  • JoVE. (2015, March 4). Video: Thin Layer Chromatography: Principle, Procedure, Applications. Retrieved February 20, 2026, from [Link]

  • Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. Retrieved February 20, 2026, from [Link]

  • BYJU'S. (2019, February 28). Advantages And Disadvantages Of Thin Layer Chromatography. Retrieved February 20, 2026, from [Link]

  • StudyRaid. (2025, March 15). Understand TLC and HPLC Analysis of Acetophenone. Retrieved February 20, 2026, from [Link]

  • MicoBio Chemical. (2025, June 17). What factors affect the Rf value on tlc plates?. Retrieved February 20, 2026, from [Link]

  • Perpusnas. (2026, January 6). Understanding Rf Value: Chromatography Formula Explained. Retrieved February 20, 2026, from [Link]

  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Retrieved February 20, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 16). 9.3B: Uses of TLC. Retrieved February 20, 2026, from [Link]

  • UW-Madison Department of Chemistry. (2020, March). Thin Layer Chromatography. Retrieved February 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC) | Organic Chemistry I Lab. Retrieved February 20, 2026, from [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. Retrieved February 20, 2026, from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). Retrieved February 20, 2026, from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved February 20, 2026, from [Link]

  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved February 20, 2026, from [Link]

  • Numerade. (n.d.). Explain how one can visualize each of acetophenone and 1-phenylethanol on a TLC plate. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved February 20, 2026, from [Link]

  • Hinze, W. L., & Armstrong, D. W. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 13(12), 1093-1104.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved February 20, 2026, from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved February 20, 2026, from [Link]

  • BGD Group. (2011). TLC Developing System. Retrieved February 20, 2026, from [Link]

  • Alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved February 20, 2026, from [Link]

  • Open Access Pub. (n.d.). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved February 20, 2026, from [Link]

  • LCGC International. (2025, November 28). Isolation of Benzylideneacetophenone from a Crude Reaction Mixture. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). 3-Hydroxyacetophenone. Retrieved February 20, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Acetylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of chemical reagents, such as 3-Acetylphenyl benzoate, demands a meticulous approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of 3-Acetylphenyl benzoate, grounded in established safety protocols and a deep understanding of the compound's potential hazards. Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring that your groundbreaking work can proceed without compromising your well-being.

Understanding the Hazards of 3-Acetylphenyl Benzoate

Before handling any chemical, a thorough understanding of its potential risks is paramount. 3-Acetylphenyl benzoate (C₁₅H₁₂O₃) presents several hazards that necessitate the use of appropriate Personal Protective Equipment (PPE). According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following:

  • Serious Eye Damage/Eye Irritation: It can cause significant and potentially irreversible damage to the eyes upon contact.[1]

  • Skin Sensitization: May trigger an allergic skin reaction after repeated exposure.[1]

  • Skin Irritation: Can cause redness, itching, and inflammation upon direct contact with the skin.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory tract.[2]

A comprehensive review of the Safety Data Sheet (SDS) for 3-Acetylphenyl benzoate is a mandatory first step before commencing any work.[3]

Core Principles of Personal Protection

The selection and use of PPE are the final and crucial barriers between you and potential chemical exposure. The following principles underpin a robust safety protocol when handling 3-Acetylphenyl benzoate:

  • Proactive Prevention: The primary goal is to prevent any direct contact with the chemical.

  • Comprehensive Coverage: PPE should protect all potential routes of exposure, including dermal, ocular, and respiratory.

  • Informed Selection: The choice of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.[4]

Essential Personal Protective Equipment (PPE)

The following table summarizes the essential PPE required for handling 3-Acetylphenyl benzoate, along with key specifications.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Tight-sealing safety goggles are the minimum requirement to protect against splashes.[5] For procedures with a higher risk of splashing, a full-face shield worn over safety goggles is recommended to protect the entire face.[6]
Hand Protection Impervious gloves , such as nitrile or neoprene, should be worn.[2][7][8][9] Always inspect gloves for any signs of damage before use and practice proper removal techniques to avoid skin contamination.[6]
Body Protection A laboratory coat is essential to protect the skin and clothing from accidental spills.[8] For procedures with a significant risk of splashing, consider a chemically resistant apron over the lab coat.
Respiratory Protection All handling of 3-Acetylphenyl benzoate that may generate dust or aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][9] If a fume hood is not available or insufficient, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[3]

Procedural Guide: Donning and Doffing of PPE

A systematic approach to putting on and taking off PPE is critical to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning Donning PPE Lab Coat Lab Coat Safety Goggles Safety Goggles Lab Coat->Safety Goggles Gloves Gloves Safety Goggles->Gloves

Step-by-Step Donning Procedure:

  • Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.

  • Eye Protection: Don your safety goggles. If a face shield is required, put it on over the goggles.

  • Gloves: Select the appropriate size and type of gloves. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.[10]

Doffing PPE Workflow

G cluster_doffing Doffing PPE Gloves Gloves Safety Goggles Safety Goggles Gloves->Safety Goggles Lab Coat Lab Coat Safety Goggles->Lab Coat

Step-by-Step Doffing Procedure:

  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare hands. For example, with one gloved hand, grasp the outside of the other glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Eye Protection: Remove your safety goggles or face shield by handling the earpieces or headband, avoiding contact with the front surface.

  • Lab Coat: Remove your lab coat by rolling it down from your shoulders, keeping the contaminated outer surface away from your body.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[3]

Operational Plan for Handling 3-Acetylphenyl Benzoate

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[4]

    • Verify that an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Perform all manipulations of 3-Acetylphenyl benzoate, including weighing and transferring, within the fume hood.[2]

    • Use appropriate tools, such as spatulas or scoops, to handle the solid material, minimizing the generation of dust.

    • Keep containers of 3-Acetylphenyl benzoate tightly closed when not in use.[2]

  • In Case of Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

    • Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation or an allergic reaction occurs, seek medical advice.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan for 3-Acetylphenyl Benzoate and Contaminated Materials

Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.

Waste Segregation and Disposal Workflow

G cluster_disposal Disposal Workflow Contaminated PPE Contaminated PPE Labeled Hazardous Waste Bag Labeled Hazardous Waste Bag Contaminated PPE->Labeled Hazardous Waste Bag Licensed Waste Disposal Service Licensed Waste Disposal Service Labeled Hazardous Waste Bag->Licensed Waste Disposal Service Excess 3-Acetylphenyl benzoate Excess 3-Acetylphenyl benzoate Labeled Hazardous Waste Container Labeled Hazardous Waste Container Excess 3-Acetylphenyl benzoate->Labeled Hazardous Waste Container Labeled Hazardous Waste Container->Licensed Waste Disposal Service Contaminated Labware Contaminated Labware Contaminated Labware->Labeled Hazardous Waste Container

Step-by-Step Disposal Procedure:

  • Excess Chemical:

    • Do not dispose of 3-Acetylphenyl benzoate down the drain.[8]

    • Collect all excess or waste 3-Acetylphenyl benzoate in a clearly labeled, sealed, and compatible hazardous waste container.[8]

  • Contaminated PPE and Labware:

    • Dispose of all contaminated disposable PPE, such as gloves and bench paper, in a designated and clearly labeled hazardous waste bag.[2]

    • Decontaminate reusable labware thoroughly before washing. If decontamination is not possible, dispose of the labware as hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of all hazardous waste through a licensed professional waste disposal service, in accordance with all federal, state, and local environmental regulations.[2]

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • PubChem. (n.d.). 3-Acetylphenyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Oakwood Products. (n.d.). Safety Data Sheet: o-Acetylphenyl benzoate.
  • Epoxy Oilserv. (2017, September 29). Safety Data Sheet.
  • The Perfumers Apprentice. (2017, August 23). Safety Data Sheet. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Carl ROTH. (2022, October 19). Safety data sheet. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from a source providing these guidelines.
  • PPG. (n.d.). Safety Data Sheet.
  • European Chemicals Agency. (n.d.). 3-Acetylphenyl benzoate. Retrieved from [Link]

  • Hangzhou Meite Industry Co.,Limited. (n.d.). 3-Acetylphenyl benzoate.
  • California Institute of Technology. (n.d.). General Lab Safety Procedure. Division of Chemistry and Chemical Engineering. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Chemrio. (n.d.). 3-Acetylphenylbenzoat; benzoic acid (3-acetylphenyl)ester; 1-(3-Benzoyloxy-phenyl)-aethanon.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetylphenyl benzoate
Reactant of Route 2
Reactant of Route 2
3-Acetylphenyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.